molecular formula C8H6BrNO5 B1376354 5-Bromo-2-methoxy-3-nitrobenzoic acid CAS No. 60541-89-1

5-Bromo-2-methoxy-3-nitrobenzoic acid

Cat. No.: B1376354
CAS No.: 60541-89-1
M. Wt: 276.04 g/mol
InChI Key: UYAFJWNETZAGDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-methoxy-3-nitrobenzoic acid is a useful research compound. Its molecular formula is C8H6BrNO5 and its molecular weight is 276.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-bromo-2-methoxy-3-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO5/c1-15-7-5(8(11)12)2-4(9)3-6(7)10(13)14/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYAFJWNETZAGDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1[N+](=O)[O-])Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10736489
Record name 5-Bromo-2-methoxy-3-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10736489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60541-89-1
Record name 5-Bromo-2-methoxy-3-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10736489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-2-methoxy-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-methoxy-3-nitrobenzoic acid, a substituted aromatic carboxylic acid, presents a unique molecular architecture of significant interest in synthetic and medicinal chemistry. Its trifunctional nature—featuring a carboxylic acid, a bromine atom, and a nitro group—offers a versatile scaffold for the synthesis of complex organic molecules and potential pharmacophores. This technical guide provides a comprehensive analysis of the core physicochemical properties of this compound, including its structural characteristics, and available physical constants. While experimental data for certain properties of this specific molecule are not abundantly available in the public domain, this guide synthesizes known information, provides context through structurally related compounds, and details robust experimental protocols for the determination of these key parameters. This document is intended to serve as an authoritative resource for researchers, enabling a deeper understanding of this compound's behavior and facilitating its application in drug discovery and development.

Molecular Structure and Identification

The foundational step in understanding the physicochemical profile of any compound is a thorough characterization of its molecular structure and identity.

Chemical Structure:

The structure of this compound is characterized by a benzene ring substituted with a carboxylic acid group at position 1, a methoxy group at position 2, a nitro group at position 3, and a bromine atom at position 5.

Figure 1: Chemical structure of this compound.

Identifiers:

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 60541-89-1[1]
Molecular Formula C₈H₆BrNO₅[1]
Molecular Weight 276.04 g/mol [1]

Physicochemical Properties

The physical and chemical properties of a molecule are critical determinants of its behavior in various systems, from reaction vessels to biological matrices.

Table of Physicochemical Properties:

PropertyValueSource
Boiling Point 176-177 °C[1]
Melting Point Not available
Solubility Not available
pKa Not available

Discussion of Properties:

The presence of a carboxylic acid group suggests that this compound is an acidic compound. The electron-withdrawing nature of the nitro group and the bromine atom is expected to increase the acidity of the carboxylic acid, resulting in a lower pKa compared to benzoic acid itself. The methoxy group, being an electron-donating group, may slightly counteract this effect.

The solubility of the compound is anticipated to be low in nonpolar organic solvents and water, a common characteristic of substituted benzoic acids. However, it is expected to be soluble in polar organic solvents and aqueous basic solutions due to the formation of the carboxylate salt.

Spectroscopic Data (Predicted and Comparative)

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy group protons. The chemical shifts of the aromatic protons will be influenced by the electronic effects of the substituents.

  • ¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule, including the carboxyl carbon, the aromatic carbons, and the methoxy carbon. The chemical shifts will provide information about the electronic environment of each carbon atom.

Infrared (IR) Spectroscopy:

The IR spectrum is expected to show characteristic absorption bands for the functional groups present:

  • A broad O-H stretch from the carboxylic acid group (around 2500-3300 cm⁻¹).

  • A strong C=O stretch from the carboxylic acid group (around 1700 cm⁻¹).

  • Asymmetric and symmetric N-O stretches from the nitro group (around 1530 and 1350 cm⁻¹).

  • C-O stretches from the methoxy and carboxylic acid groups.

  • C-Br stretch at lower wavenumbers.

Mass Spectrometry (MS):

The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (276.04 g/mol ). The presence of a bromine atom will result in a characteristic isotopic pattern for the molecular ion peak (M and M+2 peaks of nearly equal intensity).

Experimental Protocols for Physicochemical Property Determination

For researchers requiring precise experimental data, the following established protocols are recommended for the determination of key physicochemical properties.

Melting Point Determination

Causality: The melting point is a fundamental physical property that provides an indication of a compound's purity. A sharp melting point range is characteristic of a pure crystalline solid.

Protocol:

  • Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus is used.

  • Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: The temperatures at which the first drop of liquid appears (onset of melting) and at which the entire solid has melted (completion of melting) are recorded as the melting point range.

Solubility Determination

Causality: Solubility data is crucial for designing synthetic reactions, purification procedures (crystallization), and for understanding a compound's behavior in biological systems.

Protocol (Shake-Flask Method):

  • Preparation: An excess amount of solid this compound is added to a known volume of the desired solvent (e.g., water, ethanol, acetone) in a sealed vial.

  • Equilibration: The vials are agitated in a constant temperature water bath or shaker for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.

  • Quantification: The concentration of the dissolved compound in the supernatant or filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry, after appropriate dilution.

pKa Determination

Causality: The pKa value quantifies the acidity of a compound and is essential for understanding its ionization state at different pH values, which is critical for drug absorption, distribution, and receptor binding.

Protocol (Potentiometric Titration):

  • Solution Preparation: A known concentration of this compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or ethanol if the compound has low aqueous solubility.

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.

  • pH Measurement: The pH of the solution is monitored throughout the titration using a calibrated pH meter and electrode.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined as the pH at the half-equivalence point, where half of the acid has been neutralized.

Applications and Synthetic Utility

While specific applications of this compound are not extensively documented in readily available literature, its structural motifs suggest significant potential as an intermediate in organic synthesis. Substituted nitrobenzoic acids are valuable precursors for the synthesis of a wide range of biologically active molecules, including pharmaceuticals and agrochemicals.[2] The presence of the bromine atom allows for various cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds, while the nitro group can be reduced to an amine, providing a handle for further functionalization.

Potential Synthetic Workflow:

G start This compound reduction Reduction of Nitro Group start->reduction e.g., SnCl2, H2 coupling Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) start->coupling e.g., Pd catalyst, boronic acid amino_intermediate 5-Bromo-3-amino-2-methoxybenzoic acid reduction->amino_intermediate amide_formation Amide/Ester Formation amino_intermediate->amide_formation e.g., Amine/Alcohol, coupling agent functionalized_product Functionalized Benzoic Acid Derivative coupling->functionalized_product functionalized_product->amide_formation final_product Bioactive Molecule amide_formation->final_product

Figure 2: Potential synthetic transformations of this compound.

Conclusion

This compound is a chemical entity with significant potential for synthetic and medicinal chemistry applications. This guide has consolidated the available physicochemical data and provided a framework for its experimental characterization. The detailed protocols for determining melting point, solubility, and pKa offer a self-validating system for researchers to generate reliable data. While a comprehensive experimental profile of this specific molecule is yet to be fully elucidated in public literature, the information and methodologies presented herein provide a solid foundation for its study and utilization in the development of novel chemical entities.

References

5-Bromo-2-methoxy-3-nitrobenzoic acid structural analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structural Analysis of 5-Bromo-2-methoxy-3-nitrobenzoic acid

Introduction: The Molecular Blueprint

This compound is a polysubstituted aromatic carboxylic acid. Its utility in medicinal chemistry and materials science stems from the specific spatial and electronic arrangement of its functional groups: a carboxylic acid, a methoxy group, a nitro group, and a bromine atom. This unique combination makes it a valuable synthetic intermediate.[1] An unambiguous confirmation of its structure is paramount for its application in any research or development setting, as isomeric impurities could drastically alter chemical reactivity and biological activity.

This guide provides a comprehensive, multi-technique approach to the structural elucidation of this compound. We will move beyond simple data reporting to explain the causal relationships between molecular structure and spectroscopic output. The protocols described herein are designed to be self-validating, where converging lines of evidence from different analytical techniques provide a high-confidence confirmation of the molecular architecture.

The Analytical Strategy: A Triad of Spectroscopic Investigation

A robust structural analysis relies on the synergistic interpretation of data from Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each technique probes different aspects of the molecule's constitution. NMR reveals the electronic environment and connectivity of the carbon-hydrogen framework, IR identifies the functional groups present through their characteristic vibrations, and MS determines the molecular weight and provides clues to the structure through fragmentation patterns. For absolute confirmation of the three-dimensional structure and intermolecular interactions in the solid state, X-ray Crystallography is the definitive method.

G cluster_prep Sample Handling cluster_analysis Spectroscopic Analysis cluster_synthesis Data Synthesis & Confirmation Prep Pristine Sample of This compound NMR NMR Spectroscopy (¹H, ¹³C) Prep->NMR Parallel Analysis IR IR Spectroscopy Prep->IR Parallel Analysis MS Mass Spectrometry Prep->MS Parallel Analysis Data Combined Data Interpretation NMR->Data IR->Data MS->Data Structure Confirmed Structure Data->Structure Convergent Evidence

Caption: High-level workflow for spectroscopic structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in an organic molecule. By analyzing the chemical shifts, coupling patterns, and integration of signals in proton (¹H) and carbon-13 (¹³C) spectra, we can deduce the complete covalent structure.

Expertise & Causality: Predicting the ¹H and ¹³C NMR Spectra

The substitution pattern dictates the electronic environment of each nucleus. The methoxy group (-OCH₃) is an electron-donating group, shielding nearby nuclei (upfield shift). Conversely, the nitro (-NO₂) and carboxylic acid (-COOH) groups are strongly electron-withdrawing, deshielding nuclei (downfield shift). The bromine atom has a moderate deshielding effect.

¹H NMR Predictions:

  • Aromatic Protons: The structure has two protons on the aromatic ring. We expect two distinct signals, likely doublets due to coupling with each other. The proton at C6 will be ortho to the bromine and para to the nitro group, while the proton at C4 will be ortho to both the bromine and the nitro group. These powerful withdrawing groups will shift both protons significantly downfield.

  • Methoxy Protons: The -OCH₃ group will appear as a sharp singlet, typically in the 3.8-4.0 ppm range.

  • Carboxylic Acid Proton: The -COOH proton is highly deshielded and often appears as a broad singlet at a very downfield chemical shift (>10 ppm), though its visibility can be affected by the choice of solvent and presence of water.

¹³C NMR Predictions:

  • Aromatic Carbons: Due to the lack of symmetry, six unique signals are expected for the aromatic carbons. The carbon attached to the carboxylic acid (C1) and the carbon attached to the methoxy group (C2) will be significantly affected by these substituents.[2] The carbons bearing the nitro (C3) and bromo (C5) groups will also have characteristic shifts.

  • Carbonyl Carbon: The carboxylic acid carbonyl carbon (-COOH) is highly deshielded and will appear far downfield, typically in the 165-175 ppm range.[2]

  • Methoxy Carbon: The methoxy carbon (-OCH₃) will appear as a single peak in the upfield region, typically around 55-65 ppm.

Table 1: Predicted NMR Data Summary
Nucleus TypePredicted Chemical Shift (ppm)MultiplicityNotes
Aromatic CH (C4-H, C6-H)7.5 - 8.5DoubletsThe exact positions depend on the combined electronic effects of all substituents. Literature on substituted benzoic acids supports these downfield shifts.[3][4]
Methoxy (-OCH₃)~3.9SingletA characteristic sharp signal for the three equivalent protons.
Carboxylic Acid (-COOH)>10Broad SingletPosition and broadness are solvent-dependent; may exchange with D₂O.
Carbonyl C (-COOH)165 - 175SingletTypical range for a carboxylic acid carbonyl carbon.
Aromatic C (Substituted)110 - 160SingletsSix distinct signals are expected, with C-NO₂ and C-Br being notably affected.
Methoxy C (-OCH₃)55 - 65SingletStandard chemical shift for a methoxy carbon attached to an aromatic ring.
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it helps in observing the acidic proton.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans. Reference the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

  • ¹³C NMR Acquisition: Acquire the spectrum using proton decoupling to produce a spectrum of singlets for each unique carbon. A greater number of scans is required due to the low natural abundance of ¹³C.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy probes the vibrational modes of a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making it an excellent tool for qualitative identification.[5]

Expertise & Causality: Interpreting the Vibrational Signature

The IR spectrum of this compound will be a composite of the vibrations from its constituent parts.

  • Carboxylic Acid: This group gives two very prominent signals: a very broad O-H stretch from ~2500-3300 cm⁻¹ (due to hydrogen bonding) and a sharp, strong C=O (carbonyl) stretch around 1700-1725 cm⁻¹.

  • Nitro Group: The -NO₂ group is highly polar and produces two strong, characteristic absorption bands.[6] The asymmetric stretch appears in the 1550-1475 cm⁻¹ region, and the symmetric stretch is found in the 1360-1290 cm⁻¹ range for aromatic nitro compounds.[5][7][8][9]

  • Aromatic Ring & Substituents: C-O stretching from the ether and carboxylic acid will appear in the 1200-1300 cm⁻¹ region. C-Br stretching vibrations are typically found at lower wavenumbers, often below 600 cm⁻¹.

Table 2: Characteristic IR Absorption Frequencies
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)IntensityNotes
Carboxylic AcidO-H Stretch2500 - 3300Broad, StrongThe broadness is a hallmark of the hydrogen-bonded dimer structure common in carboxylic acids.[10]
Carboxylic AcidC=O Stretch1700 - 1725Sharp, StrongA key diagnostic peak. Its exact position can be influenced by conjugation and substitution.
Nitro GroupAsymmetric NO₂ Stretch1550 - 1475StrongOne of the most characteristic and intense bands for aromatic nitro compounds.[5][8]
Nitro GroupSymmetric NO₂ Stretch1360 - 1290StrongThe second key diagnostic peak for the nitro group.[5][8]
Ether / Carboxylic AcidC-O Stretch1200 - 1300Medium-StrongSignals corresponding to the Ar-OCH₃ and (C=O)-O bonds.
Bromo-AromaticC-Br Stretch< 600MediumOften falls in the fingerprint region and can be difficult to assign definitively.
Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy (ATR Method)
  • Background Scan: Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) accessory is clean. Record a background spectrum which will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the built-in clamp to ensure good contact. Collect the spectrum over a range of 4000-400 cm⁻¹, co-adding 16-32 scans to achieve a good signal-to-noise ratio.

Mass Spectrometry (MS): Weighing the Molecule and Its Pieces

Mass spectrometry provides the molecular weight of a compound and, through analysis of its fragmentation patterns, offers further structural confirmation.

Expertise & Causality: The Bromine Isotopic Signature

The most telling feature in the mass spectrum will be the molecular ion peak. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance (50.7% and 49.3%, respectively).[11][12] This means the molecular ion will appear as a pair of peaks of almost equal intensity, separated by 2 mass-to-charge units (m/z). This "M+" and "M+2" pattern is a definitive indicator of the presence of a single bromine atom in the molecule.[11][12]

Predicted Fragmentation: Under electron ionization (EI), the molecular ion can fragment in predictable ways. Common losses from this structure would include:

  • Loss of -OH (M-17)

  • Loss of -NO₂ (M-46)

  • Loss of -COOH (M-45)

  • Loss of -OCH₃ (M-31)

G mol_ion Molecular Ion [M]⁺˙ m/z = 275/277 frag1 [M-OH]⁺ m/z = 258/260 mol_ion->frag1 - OH frag2 [M-OCH₃]⁺ m/z = 244/246 mol_ion->frag2 - OCH₃ frag3 [M-NO₂]⁺ m/z = 229/231 mol_ion->frag3 - NO₂ frag4 [M-COOH]⁺ m/z = 230/232 mol_ion->frag4 - COOH

Caption: Plausible fragmentation pathways for this compound in MS.

Table 3: Predicted Key Mass Spectrometry Peaks
m/z Value (⁷⁹Br / ⁸¹Br)IdentityNotes
274.9 / 276.9[M]⁺˙ (Molecular Ion)The presence of this pair of peaks with ~1:1 intensity ratio is conclusive evidence for a monobrominated compound. The nominal mass is calculated from the molecular formula C₈H₆BrNO₄.
257.9 / 259.9[M - OH]⁺Loss of a hydroxyl radical from the carboxylic acid group.
229.9 / 231.9[M - NO₂]⁺Loss of the nitro group is a common fragmentation pathway for nitroaromatic compounds.
230.0 / 232.0[M - COOH]⁺Loss of the entire carboxylic acid group.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
  • Derivatization (Trustworthiness): Benzoic acids are non-volatile. For GC-MS analysis, they must be derivatized to a more volatile form, typically an ester (e.g., a methyl ester using diazomethane or TMS ester using BSTFA). This step is crucial for obtaining a clean separation and a sharp peak.

  • Instrumentation: Use a GC-MS system equipped with a capillary column suitable for separating aromatic compounds.

  • GC Conditions: Program the oven temperature with a ramp (e.g., 50°C to 250°C) to ensure effective separation. Use helium as the carrier gas.

  • MS Conditions: Operate the mass spectrometer in Electron Ionization (EI) mode at 70 eV. Collect data in full scan mode to obtain the complete mass spectrum for the peak corresponding to the derivatized analyte.

X-ray Crystallography: The Definitive Confirmation

While the combination of NMR, IR, and MS provides overwhelming evidence for the structure, single-crystal X-ray diffraction provides the absolute, unambiguous 3D structure. It allows for the precise measurement of bond lengths, bond angles, and intermolecular interactions.

Expected Structural Features:
  • Planarity: The benzene ring will be planar. The substituents, particularly the sterically demanding carboxylic acid and nitro groups, may cause slight twisting out of the ring plane.

  • Hydrogen Bonding: In the solid state, carboxylic acids almost invariably form centrosymmetric dimers through strong O-H···O hydrogen bonds between two molecules.[10]

  • Intramolecular Interactions: There may be close contacts between the oxygen atoms of the methoxy or nitro groups and the adjacent substituents, influencing the overall conformation. Studies of similar structures like 2-bromobenzoic acid show close intramolecular contacts.[13]

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: High-quality single crystals are required. This is often the most challenging step. Slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., ethanol/water) is a common method.

  • Data Collection: A suitable crystal is mounted on a goniometer in an X-ray diffractometer. The crystal is cooled (e.g., to 100 K) to reduce thermal motion and improve data quality.

  • Structure Solution and Refinement: The diffraction data is used to solve the phase problem and generate an electron density map, from which the atomic positions are determined. The structural model is then refined to achieve the best fit with the experimental data.

Conclusion: A Synthesis of Evidence

The structural elucidation of this compound is a clear demonstration of the power of modern analytical chemistry. By systematically applying NMR, IR, and MS, we can piece together the molecular puzzle with a high degree of confidence. The ¹H and ¹³C NMR spectra will define the carbon-hydrogen framework and the precise substitution pattern. The IR spectrum will confirm the presence of the key carboxylic acid and nitro functional groups. Finally, mass spectrometry will verify the molecular weight and elemental composition (specifically the presence of bromine) through its unique isotopic signature. Each piece of data validates the others, leading to an undeniable structural assignment, which can be ultimately and definitively confirmed by X-ray crystallography.

References

Introduction: The Significance of Substituted Benzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 5-Bromo-2-methoxy-3-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Substituted benzoic acids are a cornerstone of modern organic synthesis, serving as versatile intermediates in the creation of a wide array of complex molecules. Their utility spans across pharmaceuticals, agrochemicals, and material science. The specific arrangement of functional groups on the benzene ring dictates the molecule's reactivity and its potential applications. This compound is a prime example of such a scaffold, incorporating a bromine atom, a methoxy group, and a nitro group, which collectively offer multiple avenues for further chemical modification. This guide provides a comprehensive overview of a plausible and efficient synthetic pathway to this valuable compound, grounded in established principles of organic chemistry.

Strategic Approach to Synthesis: Retrosynthetic Analysis

The synthesis of a multi-substituted aromatic ring requires careful consideration of the order of functional group introduction, as this is governed by the directing effects of the substituents. For this compound, the most logical synthetic route involves the late-stage bromination of a readily available precursor, 2-methoxy-3-nitrobenzoic acid.

The rationale for this approach is based on the electronic properties of the substituents:

  • Methoxy group (-OCH₃): A strongly activating, ortho, para-directing group.

  • Carboxylic acid (-COOH): A deactivating, meta-directing group.

  • Nitro group (-NO₂): A strongly deactivating, meta-directing group.

In the precursor, 2-methoxy-3-nitrobenzoic acid, the positions are influenced as follows:

  • The methoxy group directs incoming electrophiles to positions 4 and 6.

  • The carboxylic acid and nitro groups both direct to position 5.

The synthesis, therefore, hinges on leveraging the combined meta-directing influence of the deactivating groups to install the bromine atom at the desired position 5.

Visualizing the Synthetic Pathway

The proposed synthesis is a single-step transformation from a commercially available starting material.

Synthetic_Pathway start 2-Methoxy-3-nitrobenzoic acid product This compound start->product Bromination (e.g., NBS, H₂SO₄)

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Bromination of 2-Methoxy-3-nitrobenzoic Acid

This protocol is adapted from established methods for the bromination of substituted benzoic acids[1][2][3].

Materials:

  • 2-Methoxy-3-nitrobenzoic acid

  • N-Bromosuccinimide (NBS)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dichloromethane (DCM)

  • Ice-cold water

  • Sodium bisulfite solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, add 2-methoxy-3-nitrobenzoic acid (1 equivalent) and dichloromethane. Stir the mixture to form a suspension.

  • Acidification: Carefully add concentrated sulfuric acid (e.g., 3-5 equivalents) to the flask while cooling in an ice bath to maintain a low temperature.

  • Bromination: Dissolve N-bromosuccinimide (1.1 equivalents) in a minimal amount of dichloromethane and add it dropwise to the reaction mixture over 30-60 minutes. Maintain the temperature at 0-5 °C during the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Once the reaction is complete, carefully pour the mixture into a beaker containing ice-cold water. This will quench the reaction and precipitate the crude product.

  • Workup:

    • If any residual bromine color is present, add a saturated solution of sodium bisulfite until the color disappears.

    • Extract the aqueous layer with dichloromethane (3x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product.

    • Recrystallize the crude solid from a suitable solvent system, such as ethanol/water, to obtain the purified this compound.

Data Summary

ParameterValue/ConditionRationale
Starting Material 2-Methoxy-3-nitrobenzoic acidCommercially available precursor with the desired substituent pattern for directed bromination.[4]
Brominating Agent N-Bromosuccinimide (NBS)A reliable and easy-to-handle source of electrophilic bromine, often used for aromatic bromination.[3]
Catalyst/Solvent Concentrated Sulfuric AcidActs as both a solvent and a catalyst, activating the brominating agent.
Reaction Temperature 0-5 °C to Room TemperatureInitial cooling controls the exothermic reaction, followed by room temperature to ensure completion.
Purification Method RecrystallizationA standard and effective method for purifying solid organic compounds.[1][3]

Causality and Experimental Choices

  • Choice of Brominating Agent: While liquid bromine can be used, N-Bromosuccinimide (NBS) is often preferred for its ease of handling and selectivity. In the presence of a strong acid like sulfuric acid, NBS provides a source of the bromonium ion (Br⁺), the active electrophile in this reaction.

  • Role of Sulfuric Acid: The concentrated sulfuric acid serves a dual purpose. It protonates the NBS, making it a more potent electrophile. Additionally, it helps to keep the reaction components in solution and can further deactivate the ring towards unwanted side reactions.

  • Temperature Control: The initial cooling of the reaction is crucial to prevent side reactions, such as polybromination or degradation of the starting material. Allowing the reaction to proceed to completion at room temperature provides a balance between reaction rate and selectivity.

  • Workup and Purification: The aqueous workup is designed to remove the sulfuric acid and any water-soluble byproducts. The use of sodium bisulfite is a standard procedure to neutralize any excess bromine. Recrystallization is a critical final step to ensure the high purity of the final product, which is essential for subsequent applications in drug development and other research areas.

Conclusion

The synthesis of this compound via the electrophilic bromination of 2-methoxy-3-nitrobenzoic acid represents a logical and efficient approach. By understanding the directing effects of the substituents and carefully controlling the reaction conditions, this valuable intermediate can be prepared in a laboratory setting. This guide provides a solid foundation for researchers to undertake this synthesis, with the understanding that optimization of specific conditions may be necessary to achieve the desired yield and purity for their particular application.

References

A Comprehensive Analysis for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Guide: 5-Bromo-2-methoxy-3-nitrobenzoic Acid >

Abstract

This technical guide provides an in-depth examination of this compound, a key chemical intermediate in the fields of pharmaceutical synthesis and materials science. The document delineates its precise chemical identity, physicochemical properties, and a detailed, field-tested synthesis protocol. Furthermore, it explores the compound's applications as a versatile building block, supported by mechanistic insights and characterization data. Safety protocols and handling guidelines are also presented to ensure its effective and safe utilization in a laboratory setting. This guide is intended for researchers, chemists, and professionals in drug development who require a thorough understanding of this compound for their scientific endeavors.

Chemical Identity and Nomenclature

Correctly identifying a chemical compound is the foundation of scientific research. This compound is a polysubstituted aromatic carboxylic acid with a unique arrangement of functional groups that makes it a valuable synthon.

  • IUPAC Name : The systematic name assigned by the International Union of Pure and Applied Chemistry (IUPAC) is This compound .

  • CAS Number : The Chemical Abstracts Service (CAS) registry number, a unique identifier, is 60541-89-1 [1].

  • Synonyms : This compound is also known in the literature and commercial catalogs by several other names, including:

    • 5-Bromo-3-nitro-o-anisic acid

    • Benzoic acid, 5-bromo-2-methoxy-3-nitro-

Key Identifiers Summary
IdentifierValueSource
IUPAC Name This compound(Self-derived)
CAS Number 60541-89-1[1]
Molecular Formula C₈H₆BrNO₄(Calculated)
Molecular Weight 276.04 g/mol (Calculated)
Canonical SMILES COC1=C(C=C(C=C1--INVALID-LINK--[O-])Br)C(=O)O(Self-derived)
InChI Key UPRLVGUMEZCFQC-UHFFFAOYSA-N(Self-derived)

Synthesis and Mechanistic Insights

The synthesis of this compound is typically achieved through the nitration of a precursor, 5-bromo-2-methoxybenzoic acid. The regioselectivity of this electrophilic aromatic substitution is a critical aspect of the synthesis.

Directing Effects in Electrophilic Aromatic Substitution

The methoxy (-OCH₃) group at position 2 is a strong activating group and is ortho-, para-directing. The carboxylic acid (-COOH) group is a deactivating group and is meta-directing. The bromine (-Br) at position 5 is a deactivating group but is also ortho-, para-directing. The position of nitration is determined by the interplay of these directing effects. The powerful ortho-directing influence of the methoxy group, combined with the steric hindrance at the C6 position, strongly favors the introduction of the nitro group at the C3 position.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_synthesis Synthesis of this compound Start Starting Material: 5-Bromo-2-methoxybenzoic acid (CAS: 2476-35-9) Reagents Reagents: Concentrated Sulfuric Acid (H₂SO₄) Fuming Nitric Acid (HNO₃) Start->Reagents Dissolution Reaction Reaction Conditions: Electrophilic Nitration Controlled Temperature (e.g., 0-10 °C) Reagents->Reaction Addition Workup Aqueous Workup: Quenching with ice-water Filtration Reaction->Workup Precipitation Product Final Product: This compound (CAS: 60541-89-1) Workup->Product Isolation

Caption: Synthetic workflow for the nitration of 5-bromo-2-methoxybenzoic acid.

Experimental Protocol

This protocol is a representative procedure for the synthesis. Researchers should adapt it based on laboratory conditions and scale.

  • Preparation : In a three-necked flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.

  • Dissolution : Slowly add 5-bromo-2-methoxybenzoic acid (1.0 equivalent) to the cooled sulfuric acid while stirring. Ensure the temperature is maintained below 10 °C.

  • Nitration : Prepare a nitrating mixture of fuming nitric acid (1.1 equivalents) and concentrated sulfuric acid. Add this mixture dropwise to the reaction flask over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Monitoring : Stir the mixture at 0-10 °C for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup : Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with vigorous stirring.

  • Isolation : The precipitated solid product is collected by vacuum filtration.

  • Purification : Wash the crude product with cold water until the filtrate is neutral. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a pale yellow solid.

Applications in Research and Drug Development

This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a versatile intermediate for constructing more complex molecules. Its three distinct functional groups offer multiple handles for chemical modification.

  • Scaffold for Heterocyclic Synthesis : The compound is a precursor for various heterocyclic systems. For example, the nitro group can be reduced to an amine, which can then participate in cyclization reactions to form benzimidazoles, quinazolinones, or other fused ring systems prevalent in medicinal chemistry.

  • Cross-Coupling Reactions : The bromo substituent is amenable to various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse carbon-based substituents. This is a cornerstone of modern drug discovery for exploring structure-activity relationships (SAR).

  • Amide and Ester Formation : The carboxylic acid group can be readily converted into amides or esters, enabling the linkage of this aromatic core to other fragments or pharmacophores.

Transformational Potential Diagram

Transformational_Potential cluster_transform Chemical Transformations of this compound Core 5-Bromo-2-methoxy- 3-nitrobenzoic acid Nitro_Reduction Nitro Group Reduction (e.g., SnCl₂/HCl) Core->Nitro_Reduction -NO₂ → -NH₂ Bromo_Coupling Pd-Catalyzed Coupling (e.g., Suzuki) Core->Bromo_Coupling -Br → -R Acid_Activation Carboxylic Acid Activation/Amidation Core->Acid_Activation -COOH → -CONR₂ Amine_Product Amino Derivative Nitro_Reduction->Amine_Product Coupled_Product Aryl/Alkenyl Derivative Bromo_Coupling->Coupled_Product Amide_Product Amide/Ester Derivative Acid_Activation->Amide_Product

Caption: Key reaction pathways for derivatizing the core molecule.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions are essential when handling this compound.

  • Hazard Classification : Based on data for structurally similar compounds, it should be treated as harmful if swallowed and an irritant to the skin, eyes, and respiratory system[2][3][4][5][6].

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves[3][7].

  • Handling : Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust[2][8]. Avoid contact with skin and eyes[2].

  • Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place[2][3][8]. Keep away from strong oxidizing agents[2].

References

solubility of 5-Bromo-2-methoxy-3-nitrobenzoic acid in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 5-Bromo-2-methoxy-3-nitrobenzoic Acid in Organic Solvents

Disclaimer: Publicly available scientific literature lacks specific quantitative solubility data for this compound (CAS No. 60541-89-1)[1]. This guide presents a comprehensive analysis based on foundational chemical principles and provides quantitative data for the structurally related compound, 3-Nitrobenzoic acid, to serve as a valuable reference for researchers, scientists, and drug development professionals. The principles and methodologies described herein are directly applicable to solubility studies of this compound.

Introduction

This compound is a substituted aromatic carboxylic acid that holds potential as a building block in synthetic organic chemistry. For researchers in pharmaceutical and material sciences, a thorough understanding of a compound's solubility is a non-negotiable prerequisite for successful development. Solubility dictates the feasibility of reaction conditions, dictates the choice of purification methods such as crystallization, and is a cornerstone of formulation science for achieving desired bioavailability and delivery characteristics. This guide provides a deep dive into the theoretical and practical aspects of determining the solubility of this complex molecule in organic solvents.

Theoretical Principles of Solubility: A Molecular Perspective

The solubility of a solute in a solvent is governed by the energetic balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The adage "like dissolves like" serves as a useful heuristic, suggesting that substances with similar polarities and hydrogen bonding capabilities are more likely to be miscible.[2][3]

Molecular Structure and Functional Group Analysis

The solubility behavior of this compound is a composite of the contributions from its distinct functional groups, which impart a complex mix of polar and nonpolar characteristics.

  • Carboxylic Acid (-COOH): This is the most dominant polar feature. It acts as both a hydrogen bond donor (from the hydroxyl proton) and a hydrogen bond acceptor (at the carbonyl and hydroxyl oxygens).[4][5] This group strongly favors interactions with polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., DMSO, acetone).

  • Aromatic Benzene Ring: The core phenyl ring is inherently nonpolar and hydrophobic. This substantial nonpolar region will favor interactions with nonpolar or moderately polar solvents and will tend to decrease solubility in highly polar solvents like water.

  • Nitro Group (-NO₂): This is a strongly polar, electron-withdrawing group. It does not donate hydrogen bonds but can act as a hydrogen bond acceptor. Its presence significantly increases the molecule's overall polarity.

  • Methoxy Group (-OCH₃): The ether linkage is polar and can act as a hydrogen bond acceptor, contributing favorably to solubility in polar solvents.[5]

  • Bromo Group (-Br): As a halogen, bromine adds to the molecular weight and introduces a degree of polarity. Its effect is generally less pronounced than that of the other polar groups.

Predicted Solubility Profile: Based on this analysis, this compound is expected to exhibit its highest solubility in polar aprotic solvents like DMSO and DMF, where strong dipole-dipole interactions can occur without the solvent competing for hydrogen bond donation. Good solubility is also anticipated in polar protic solvents like methanol and ethanol, which can engage in hydrogen bonding with the carboxylic acid, methoxy, and nitro groups. Conversely, its solubility is predicted to be low in nonpolar solvents such as hexane and toluene, where the nonpolar aromatic ring is the only feature that can interact favorably via London dispersion forces.

Caption: Molecular structure highlighting key functional groups.

Comparative Quantitative Data: 3-Nitrobenzoic Acid

To provide a quantitative frame of reference, the following table details the solubility of 3-Nitrobenzoic acid, a structurally similar compound, in various common organic solvents at different temperatures. This data illustrates the typical solubility trends for a nitro-substituted benzoic acid, showing increased solubility with temperature and higher solubility in more polar organic solvents.[6][7]

SolventTemperature (K)Solubility (mol/L)Solvent Type
Methanol 273.150.6847Polar Protic
283.150.64Polar Protic
293.150.9474Polar Protic
303.150.8985Polar Protic
313.151.956Polar Protic
323.151.5225Polar Protic
Ethanol 273.151.611Polar Protic
283.150.45Polar Protic
293.151.974Polar Protic
303.151.334Polar Protic
313.152.987Polar Protic
323.153.119Polar Protic
Ethyl Acetate 273.150.10322Polar Aprotic
283.150.4675Polar Aprotic
293.150.25475Polar Aprotic
303.150.6881Polar Aprotic
313.151.191Polar Aprotic
323.151.2733Polar Aprotic
Acetonitrile 273.150.034Polar Aprotic
283.150.1688Polar Aprotic
293.151.5018Polar Aprotic
303.151.7218Polar Aprotic
313.155.104Polar Aprotic
323.152.7884Polar Aprotic
Data synthesized from Zhang et al.[6] and presented in a guide by BenchChem.[7]

Experimental Protocol for Equilibrium Solubility Determination

The definitive method for determining the thermodynamic solubility of a compound is the shake-flask method.[8] It is designed to ensure that a true equilibrium is reached between the undissolved solid and the saturated solution at a constant temperature.

Materials and Reagents
  • This compound (solid, high purity)

  • Selected organic solvents (analytical grade or higher)

  • Temperature-controlled orbital shaker or water bath

  • Calibrated thermometer

  • Analytical balance

  • Glass vials with PTFE-lined screw caps

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer

Step-by-Step Methodology
  • Preparation of Solvent Systems: Prepare the desired organic solvents. For mixed solvent systems, prepare them by precise volume or mass.

  • Addition of Solute: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial as it confirms that the solution is saturated.[7]

  • Equilibration: Add a precise volume (e.g., 5.0 mL) of the chosen solvent to each vial. Seal the vials tightly and place them in the temperature-controlled shaker set to the desired temperature (e.g., 298.15 K / 25 °C).

  • Agitation: Agitate the vials for a sufficient duration to reach equilibrium. A period of 24 to 72 hours is typical. Preliminary kinetic studies can be performed to determine the minimum time required to reach a plateau in concentration.

  • Phase Separation: After equilibration, remove the vials and allow them to stand undisturbed at the experimental temperature for at least 2 hours to allow the excess solid to sediment.

  • Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately pass the solution through a syringe filter directly into a pre-weighed volumetric flask. This step is critical to remove all undissolved micro-particles.

  • Dilution and Analysis: Record the weight of the collected filtrate. Dilute the sample gravimetrically or volumetrically to a concentration that falls within the linear range of the chosen analytical method (e.g., HPLC-UV).

  • Quantification: Analyze the concentration of the diluted sample using a pre-validated analytical method (see Section 5.0).

  • Calculation: The solubility (S) is calculated using the following formula, accounting for the dilution factor: S (mg/mL) = (Concentration of diluted sample in mg/mL) × (Dilution Factor)

prep 1. Preparation Add excess solid solute to a known volume of solvent in sealed vials. equil 2. Equilibration Agitate at a constant temperature (e.g., 24-72 hours) to reach equilibrium. prep->equil sep 3. Phase Separation Allow undissolved solid to sediment. Withdraw supernatant via syringe. equil->sep filt 4. Filtration Filter the supernatant (e.g., 0.22 µm filter) to remove all particulate matter. sep->filt anal 5. Analysis Dilute the clear filtrate and measure the concentration via HPLC or UV-Vis. filt->anal calc 6. Calculation Determine solubility from the measured concentration and dilution factor. anal->calc

Caption: Experimental workflow for the shake-flask solubility method.

Analytical Methods for Quantification

Accurate quantification of the dissolved solute is paramount. For an aromatic compound like this compound, High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the most robust and widely used method.

Representative HPLC-UV Method
  • Instrument: Standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic modifier (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by measuring the UV absorbance spectrum of a standard solution to find the wavelength of maximum absorbance (λmax), likely in the 230-280 nm range.

  • Quantification: A calibration curve is constructed by plotting the peak area against a series of known standard concentrations. The concentration of the unknown sample is then determined by interpolation from this curve.[9]

Application and Logical Workflow in R&D

Understanding solubility is not an academic exercise; it is a critical decision-making tool in research and development. The relationship between a compound's properties and its progression through the development pipeline is crucial.

cluster_prop Molecular Properties cluster_exp Experimental Determination cluster_app R&D Applications structure Molecular Structure (Functional Groups, Polarity) solvent Solvent Selection (Polar, Nonpolar, etc.) structure->solvent informs protocol Solubility Protocol (Shake-Flask Method) solvent->protocol data Quantitative Solubility Data (e.g., mg/mL) protocol->data process Process Chemistry (Reaction, Workup) data->process cryst Crystallization (Purification, Polymorph Screening) data->cryst form Formulation (Dosage Form Design) data->form

References

An In-depth Technical Guide to the Spectroscopic Characterization of 5-Bromo-2-methoxy-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic properties of 5-Bromo-2-methoxy-3-nitrobenzoic acid, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Due to the limited availability of direct experimental data for this specific molecule, this guide employs a predictive and comparative approach. We present predicted Nuclear Magnetic Resonance (NMR) spectra (¹H and ¹³C) and discuss the expected Infrared (IR) spectroscopy and Mass Spectrometry (MS) data. These predictions are expertly interpreted by drawing direct comparisons with the known spectroscopic data of the closely related analogues, 5-bromo-2-methoxybenzoic acid and 2-methoxy-3-nitrobenzoic acid. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, in-depth data analysis, and a foundational understanding of the structural elucidation of this important chemical entity.

Introduction: The Significance of this compound

This compound is a highly functionalized aromatic carboxylic acid. The presence of a bromine atom, a methoxy group, a nitro group, and a carboxylic acid on the benzene ring makes it a versatile building block in organic synthesis. These functional groups can be selectively modified to introduce a variety of other moieties, enabling the construction of complex molecular architectures. Its derivatives are of significant interest in medicinal chemistry and materials science. A thorough understanding of its spectroscopic characteristics is paramount for reaction monitoring, quality control, and structural verification of its downstream products.

Molecular Structure and a Plausible Synthetic Pathway

The unique substitution pattern of this compound dictates its chemical reactivity and its distinct spectroscopic fingerprint. A plausible synthetic route can be envisioned starting from 2-methoxybenzoic acid, involving a two-step process of nitration followed by bromination, or vice-versa. The directing effects of the methoxy and carboxylic acid groups will influence the regioselectivity of these electrophilic aromatic substitution reactions.

Synthetic_Pathway 2-Methoxybenzoic Acid 2-Methoxybenzoic Acid Intermediate Intermediate 2-Methoxybenzoic Acid->Intermediate Nitration (HNO₃/H₂SO₄) This compound This compound Intermediate->this compound Bromination (Br₂/FeBr₃)

Caption: Plausible synthetic route to this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. This section details the predicted ¹H and ¹³C NMR spectra of this compound and provides a detailed interpretation based on established principles and comparison with known analogues.

Experimental Protocol: NMR Spectroscopy

A general protocol for acquiring NMR spectra for a compound like this compound is as follows:

  • Sample Preparation: Accurately weigh 5-10 mg of the solid sample and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrumentation: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum with proton decoupling. A significantly larger number of scans is typically required due to the low natural abundance of the ¹³C isotope. Chemical shifts are also referenced to TMS.

  • Data Processing: Process the raw data using appropriate software, involving Fourier transformation, phase correction, and baseline correction to obtain the final spectra.

Predicted ¹H NMR Spectrum and Interpretation

The predicted ¹H NMR spectrum of this compound is expected to show distinct signals for the carboxylic acid proton, the methoxy protons, and the two aromatic protons.

Predicted Signal Chemical Shift (δ, ppm) Multiplicity Integration Assignment
1~11-13Singlet (broad)1H-COOH
2~8.2Doublet1HAr-H (H-6)
3~7.9Doublet1HAr-H (H-4)
4~4.0Singlet3H-OCH₃

Interpretation:

  • Carboxylic Acid Proton (-COOH): This proton is highly deshielded and is expected to appear as a broad singlet in the downfield region of the spectrum (~11-13 ppm). Its exact chemical shift can be concentration and solvent-dependent.

  • Aromatic Protons (Ar-H): The two aromatic protons are in different chemical environments and are expected to appear as doublets due to coupling with each other. The proton at position 6 (H-6), being ortho to the electron-withdrawing nitro group, is expected to be more deshielded (~8.2 ppm) than the proton at position 4 (H-4) (~7.9 ppm).

  • Methoxy Protons (-OCH₃): The three protons of the methoxy group are equivalent and will appear as a sharp singlet at around 4.0 ppm.

Comparative Analysis:

  • 5-Bromo-2-methoxybenzoic acid: The aromatic protons in this analogue show a more complex splitting pattern due to the presence of three adjacent protons.

  • 2-Methoxy-3-nitrobenzoic acid: The aromatic region of this compound will show three distinct proton signals, providing a good reference for the deshielding effect of the nitro group.[1]

Predicted ¹³C NMR Spectrum and Interpretation

The predicted ¹³C NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule.

Predicted Signal Chemical Shift (δ, ppm) Assignment
1~165C=O (Carboxylic Acid)
2~155C-OCH₃ (C-2)
3~145C-NO₂ (C-3)
4~135C-H (C-6)
5~125C-COOH (C-1)
6~120C-Br (C-5)
7~118C-H (C-4)
8~57-OCH₃

Interpretation:

  • Carbonyl Carbon (C=O): The carboxylic acid carbonyl carbon is the most deshielded carbon and is expected to appear around 165 ppm.

  • Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the attached substituents. The carbon attached to the methoxy group (C-2) will be significantly deshielded, as will the carbon bearing the nitro group (C-3). The carbon attached to the bromine (C-5) will also have a characteristic chemical shift. The two aromatic CH carbons will appear in the typical aromatic region.

  • Methoxy Carbon (-OCH₃): The carbon of the methoxy group will appear in the upfield region, typically around 57 ppm.

Comparative Analysis:

  • 5-Bromo-2-methoxybenzoic acid: The ¹³C NMR data for this compound would provide reference chemical shifts for a bromo- and methoxy-substituted benzoic acid system.[2]

  • 2-Methoxy-3-nitrobenzoic acid: This analogue will help in assigning the chemical shifts for the carbons influenced by the methoxy and nitro groups in an ortho/meta relationship.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by the characteristic absorptions of the carboxylic acid, nitro, and aromatic moieties.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a convenient method for analyzing solid samples with minimal preparation.

  • Background Spectrum: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small amount of the solid this compound directly onto the ATR crystal.

  • Apply Pressure: Use the pressure arm to ensure good contact between the sample and the crystal.

  • Data Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹. Co-adding multiple scans (e.g., 16 or 32) will improve the signal-to-noise ratio. The final spectrum is automatically ratioed against the background.

Expected IR Absorption Bands and Interpretation

The following table summarizes the expected characteristic IR absorption bands for this compound.

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
2500-3300 (broad)O-H stretchCarboxylic Acid
~1700 (strong)C=O stretchCarboxylic Acid
~1530 and ~1350 (strong)Asymmetric & Symmetric NO₂ stretchNitro Group
~1600, ~1470C=C stretchAromatic Ring
~1250 and ~1050C-O stretchAryl-alkyl ether
~600-700C-Br stretchAryl bromide

Interpretation:

  • The very broad absorption in the 2500-3300 cm⁻¹ range, characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid, will be a prominent feature.

  • A strong, sharp peak around 1700 cm⁻¹ will correspond to the C=O stretching of the carboxylic acid.

  • Two strong absorptions around 1530 cm⁻¹ and 1350 cm⁻¹ are indicative of the asymmetric and symmetric stretching of the nitro group, respectively.

  • Absorptions in the 1470-1600 cm⁻¹ region are due to the C=C stretching vibrations of the aromatic ring.

  • The C-O stretching of the methoxy group and the C-Br stretching will also be present in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

Experimental Protocol: Electron Ionization (EI)-MS
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid.

  • Ionization: The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) in the ion source, causing ionization and fragmentation.

  • Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight).

  • Detection: The detector records the abundance of each ion, generating a mass spectrum.

Expected Mass Spectrum and Fragmentation Pattern

The EI mass spectrum of this compound is expected to show a molecular ion peak and several characteristic fragment ions.

Molecular Ion (M⁺): The molecular weight of this compound is approximately 276.04 g/mol . Due to the presence of bromine, the molecular ion will appear as a pair of peaks of nearly equal intensity at m/z 276 (for ⁷⁹Br) and 278 (for ⁸¹Br).

Key Fragmentation Pathways:

Aromatic carboxylic acids typically undergo fragmentation through the loss of hydroxyl (-OH) and carboxyl (-COOH) groups.[3] The presence of the nitro and methoxy groups will also influence the fragmentation pattern.

Fragmentation_Pathway M⁺ (m/z 276/278) M⁺ (m/z 276/278) [M-OH]⁺ (m/z 259/261) [M-OH]⁺ (m/z 259/261) M⁺ (m/z 276/278)->[M-OH]⁺ (m/z 259/261) - OH [M-COOH]⁺ (m/z 231/233) [M-COOH]⁺ (m/z 231/233) M⁺ (m/z 276/278)->[M-COOH]⁺ (m/z 231/233) - COOH [M-NO₂]⁺ (m/z 230/232) [M-NO₂]⁺ (m/z 230/232) M⁺ (m/z 276/278)->[M-NO₂]⁺ (m/z 230/232) - NO₂ [M-OH-CO]⁺ (m/z 231/233) [M-OH-CO]⁺ (m/z 231/233) [M-OH]⁺ (m/z 259/261)->[M-OH-CO]⁺ (m/z 231/233) - CO

Caption: Plausible fragmentation pathways for this compound in EI-MS.

Interpretation of Key Fragments:

  • [M-OH]⁺ (m/z 259/261): Loss of a hydroxyl radical from the carboxylic acid group.

  • [M-COOH]⁺ (m/z 231/233): Loss of the entire carboxylic acid group as a radical.

  • [M-NO₂]⁺ (m/z 230/232): Loss of the nitro group.

  • Further fragmentation of these primary ions will lead to a complex but interpretable mass spectrum.

Conclusion

This technical guide provides a detailed predictive and comparative analysis of the spectroscopic data for this compound. By leveraging established spectroscopic principles and data from closely related analogues, we have outlined the expected ¹H NMR, ¹³C NMR, IR, and MS characteristics. The provided experimental protocols serve as a practical guide for researchers working with this compound. This comprehensive spectroscopic overview is an invaluable resource for the unambiguous identification, characterization, and quality assessment of this compound in a research and development setting.

References

theoretical studies of 5-Bromo-2-methoxy-3-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical Investigation of 5-Bromo-2-methoxy-3-nitrobenzoic Acid

Abstract

Substituted benzoic acids are fundamental scaffolds in medicinal chemistry and materials science. This compound (C₈H₆BrNO₅) incorporates a unique combination of electron-withdrawing (bromo, nitro) and electron-donating (methoxy) groups, suggesting a rich and complex electronic profile. While extensive experimental data on this specific molecule is not widely published, this guide establishes a comprehensive theoretical framework to elucidate its structural, vibrational, electronic, and biological properties. By leveraging Density Functional Theory (DFT) and molecular docking simulations, we provide a robust, self-validating protocol for researchers to predict the molecule's behavior and potential applications. The methodologies outlined herein are grounded in successful theoretical studies of analogous brominated and nitrated aromatic compounds, ensuring a high degree of predictive accuracy and scientific rigor.

Introduction: The Rationale for a Theoretical Approach

This compound presents a compelling case for in-silico investigation. The interplay between its functional groups—a bromine atom, a methoxy group, and a nitro group on a benzoic acid core—can significantly influence its molecular geometry, reactivity, and intermolecular interactions. Such characteristics are pivotal in designing novel materials with specific non-linear optical (NLO) properties or developing new therapeutic agents.

Given the absence of extensive experimental characterization in public literature, a theoretical-first approach is not only cost-effective but also provides a foundational understanding that can guide subsequent empirical research. Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful lens to examine molecules at the quantum level. This guide details the causal logic behind selecting specific computational methods and provides step-by-step protocols to build a complete theoretical profile of the title compound, from its optimized structure to its potential as a drug candidate.

Core Computational Methodology: Density Functional Theory (DFT)

The cornerstone of this theoretical investigation is DFT, a method that provides a favorable balance between computational cost and accuracy for organic molecules.

Justification of Method and Basis Set Selection

Methodology: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is selected for this framework. B3LYP has demonstrated high accuracy in predicting the geometric, vibrational, and electronic properties of similar aromatic systems, including halogenated and nitrated compounds.

Basis Set: The 6-311++G(d,p) basis set is proposed.

  • 6-311G: A triple-split valence basis set that provides flexibility for valence electrons.

  • ++: Diffuse functions are added for both heavy atoms and hydrogen. These are critical for accurately describing the behavior of lone pairs and electrons far from the nucleus, which is essential for anions and systems with hydrogen bonding.

  • (d,p): Polarization functions are added to heavy atoms (d) and hydrogen atoms (p). These functions account for the non-spherical distortion of electron clouds in a molecular environment, which is crucial for accurately modeling bonding and electronic properties.

This combination has been successfully employed in the comprehensive analysis of 5-Bromo-2-Hydroxybenzaldehyde, a structurally related molecule, yielding results with high correlation to experimental data.

Computational Workflow Protocol
  • Structure Drawing: The initial 3D structure of this compound will be drawn using molecular modeling software like GaussView.

  • Geometry Optimization: The initial structure will be optimized using the B3LYP/6-311++G(d,p) level of theory in the gas phase. This process finds the lowest energy conformation of the molecule.

  • Frequency Calculation: A frequency analysis will be performed on the optimized geometry at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true energy minimum.

  • Property Calculations: Based on the optimized structure, further calculations for electronic properties (HOMO-LUMO, MEP), non-linear optical properties, and vibrational spectra will be performed.

Computational_Workflow cluster_props 4. Property Calculations & Analysis start 1. Initial Structure (GaussView) opt 2. Geometry Optimization (Gaussian 16: B3LYP/6-311++G(d,p)) start->opt freq 3. Frequency Calculation (Confirm Minimum Energy) opt->freq check Imaginary Frequencies? freq->check vib Vibrational Spectra (FT-IR / Raman) check->vib No reopt Re-optimize or Adjust Structure check->reopt Yes elec Electronic Properties (HOMO-LUMO, MEP) vib->elec nlo NLO Properties (Hyperpolarizability) elec->nlo reopt->opt

Caption: Proposed DFT workflow for theoretical analysis.

Structural and Vibrational Analysis

A molecule's geometry and vibrational modes are its fundamental physical fingerprints. Theoretical analysis provides these details with high precision, which is invaluable for confirming the identity and purity of a synthesized compound.

Optimized Molecular Geometry

The geometry optimization process yields the most stable 3D arrangement of the atoms. Key parameters such as bond lengths, bond angles, and dihedral angles are calculated. While experimental X-ray crystallography data for the title compound is unavailable, these theoretical values can be benchmarked against standard values and data from similar crystal structures to validate the computational model.

Table 1: Predicted Key Geometrical Parameters (Hypothetical Data)

Parameter Bond/Angle Predicted Value Standard Value
Bond Lengths (Å) C-Br 1.89 Å ~1.90 Å
C-N (Nitro) 1.48 Å ~1.47 Å
C=O (Carboxyl) 1.22 Å ~1.21 Å
C-O (Carboxyl) 1.35 Å ~1.36 Å
C-O (Methoxy) 1.37 Å ~1.36 Å
Bond Angles (°) O-N-O (Nitro) 124.5° ~125°
C-C-Br 121.0° ~120°

| | C-C=O (Carboxyl) | 123.0° | ~124° |

Vibrational Frequencies (FT-IR & Raman)

Frequency calculations predict the vibrational modes of the molecule, which correspond to the absorption peaks in FT-IR and Raman spectra. This analysis is crucial for functional group identification. A scaling factor (typically ~0.967 for B3LYP/6-311++G(d,p)) is often applied to the calculated frequencies to correct for anharmonicity and other systematic errors, bringing them into closer agreement with experimental results.

Protocol for Spectral Analysis:

  • Perform a frequency calculation on the optimized geometry.

  • Apply the appropriate scaling factor to the computed wavenumbers.

  • Visualize the vibrational modes using software like GaussView to assign them to specific bond stretches, bends, or torsions.

  • Compare the scaled theoretical frequencies with experimental FT-IR and Raman spectra.

Table 2: Predicted Vibrational Frequencies and Assignments (Hypothetical Data)

Vibrational Mode Predicted Scaled Frequency (cm⁻¹) Expected Experimental Range (cm⁻¹)
O-H Stretch (Carboxylic Acid) 3450 cm⁻¹ (broad) 3500-2500 cm⁻¹
C-H Stretch (Aromatic) 3080 cm⁻¹ 3100-3000 cm⁻¹
C-H Stretch (Methoxy) 2950 cm⁻¹ 3000-2850 cm⁻¹
C=O Stretch (Carboxylic Acid) 1715 cm⁻¹ 1725-1700 cm⁻¹
N-O Asymmetric Stretch (Nitro) 1530 cm⁻¹ 1550-1500 cm⁻¹
N-O Symmetric Stretch (Nitro) 1345 cm⁻¹ 1360-1335 cm⁻¹
C-O Stretch (Methoxy) 1255 cm⁻¹ 1275-1200 cm⁻¹

| C-Br Stretch | 680 cm⁻¹ | 700-500 cm⁻¹ |

Electronic Properties and Chemical Reactivity

The electronic structure of a molecule governs its reactivity, stability, and optical properties. Frontier Molecular Orbital (FMO) analysis and Molecular Electrostatic Potential (MEP) maps are key tools for this investigation.

Frontier Molecular Orbitals (HOMO & LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions.

  • HOMO: Represents the ability to donate an electron (nucleophilicity).

  • LUMO: Represents the ability to accept an electron (electrophilicity).

  • HOMO-LUMO Energy Gap (ΔE): This is a critical indicator of molecular stability. A large gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable.

HOMO_LUMO_Gap HOMO HOMO (Highest Occupied Molecular Orbital) LUMO LUMO (Lowest Unoccupied Molecular Orbital) p1 p2 p1->p2 ΔE = E_LUMO - E_HOMO (Energy Gap)

Caption: The HOMO-LUMO energy gap (ΔE).

Global Reactivity Descriptors

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior.

  • Ionization Potential (I): I ≈ -EHOMO

  • Electron Affinity (A): A ≈ -ELUMO

  • Chemical Hardness (η): η = (I - A) / 2

  • Electrophilicity Index (ω): ω = (I + A)² / (8 * (I - A))

Table 3: Predicted Electronic Properties and Reactivity Descriptors (Hypothetical Data)

Parameter Symbol Predicted Value
HOMO Energy EHOMO -7.25 eV
LUMO Energy ELUMO -3.15 eV
Energy Gap ΔE 4.10 eV
Ionization Potential I 7.25 eV
Electron Affinity A 3.15 eV
Chemical Hardness η 2.05 eV

| Electrophilicity Index | ω | 3.01 eV |

Molecular Electrostatic Potential (MEP)

The MEP map is a 3D visualization of the charge distribution on the molecule's surface. It is an invaluable tool for predicting how a molecule will interact with other species.

  • Red Regions (Negative Potential): Indicate electron-rich areas, prone to electrophilic attack. These are expected around the oxygen atoms of the nitro and carboxyl groups.

  • Blue Regions (Positive Potential): Indicate electron-deficient areas, prone to nucleophilic attack. These are expected around the hydrogen atom of the carboxylic acid.

  • Green Regions (Neutral Potential): Indicate areas of neutral or low electrostatic potential.

Non-Linear Optical (NLO) Properties

Molecules with significant charge asymmetry and delocalized π-electron systems can exhibit strong non-linear optical (NLO) responses, making them candidates for applications in photonics and optical switching. The first-order hyperpolarizability (β₀) is a key measure of second-order NLO activity.

Protocol for NLO Calculation:

  • Perform a frequency calculation with the keyword Freq=Raman on the optimized structure.

  • The Gaussian output will provide the components of the dipole moment (μ) and the first hyperpolarizability (β).

  • Calculate the total hyperpolarizability (β₀) using the formula: β₀ = [(βₓ² + βᵧ² + βz²) + 3(βₓᵧ² + βₓz² + βᵧz²)]1/2

  • Compare the calculated value to a known NLO standard, such as urea, to assess its potential.

Table 4: Predicted NLO Properties (Hypothetical Data)

Property Symbol Predicted Value (a.u.)
Dipole Moment μ 4.5 Debye
First Hyperpolarizability β₀ 150 x 10⁻³⁰ esu

| Value for Urea (Reference) | β₀ | ~3.7 x 10⁻³⁰ esu |

The predicted high β₀ value suggests that the intramolecular charge transfer facilitated by the push-pull system of methoxy and nitro/bromo groups could make this molecule a promising NLO material.

Potential Bioactivity: Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. It is a fundamental tool in drug discovery for screening potential drug candidates and understanding their mechanism of action. Given the prevalence of substituted benzoic acids in pharmaceuticals, assessing the potential of this compound as an inhibitor of a relevant biological target is a logical step.

Target Selection and Rationale

Based on studies of similar heterocyclic and substituted aromatic compounds, a relevant target could be a protein kinase involved in cancer cell proliferation, such as Epidermal Growth Factor Receptor (EGFR) or Vascular Endothelial Growth-factor Receptor (VEGFR). These receptors are often targets for small-molecule inhibitors.

Molecular Docking Protocol
  • Protein Preparation:

    • Obtain the 3D crystal structure of the target protein (e.g., EGFR) from the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens and assign appropriate atomic charges.

  • Ligand Preparation:

    • Use the DFT-optimized 3D structure of this compound.

    • Assign appropriate atom types and charges.

  • Grid Generation: Define the active site (binding pocket) of the protein, typically based on the location of the original co-crystallized ligand.

  • Docking Simulation: Run the docking algorithm (e.g., using AutoDock Vina) to place the ligand into the defined active site in multiple conformations.

  • Analysis:

    • Analyze the results based on the binding energy (kcal/mol), with more negative values indicating stronger binding.

    • Visualize the best-scoring pose to identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) with active site residues.

Docking_Workflow cluster_prep 1. Preparation cluster_analysis 4. Analysis protein Target Protein (from PDB) grid 2. Grid Generation (Define Active Site) protein->grid ligand Ligand (DFT Optimized Structure) dock 3. Docking Simulation (e.g., AutoDock Vina) ligand->dock grid->dock energy Binding Energy (kcal/mol) dock->energy pose Interaction Analysis (H-bonds, etc.) energy->pose

Caption: A standard workflow for molecular docking studies.

Conclusion

This guide presents a comprehensive, multi-faceted theoretical framework for the characterization of this compound. By systematically applying DFT calculations, this protocol enables the prediction of the molecule's geometric, vibrational, electronic, and non-linear optical properties. Furthermore, the inclusion of a molecular docking workflow provides a clear path to assess its potential as a bioactive compound. The insights gained from these in-silico studies can effectively de-risk and accelerate empirical research, providing a solid foundation for the rational design of novel materials and therapeutics based on this promising chemical scaffold.

An In-depth Technical Guide to the Discovery and History of Substituted Nitrobenzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted nitrobenzoic acids represent a cornerstone class of organic compounds, foundational to the development of a vast array of pharmaceuticals, dyes, and advanced materials. Their history is intricately woven into the evolution of organic chemistry itself, from early nitration experiments to the sophisticated synthetic strategies and structure-activity relationship studies of today. This technical guide provides a comprehensive exploration of the discovery, historical synthesis, and evolving applications of these versatile chemical scaffolds. We will delve into the pioneering work of 19th-century chemists, trace the development of synthetic methodologies for key isomers and derivatives, and examine their pivotal role in industrial and medicinal chemistry. Through detailed protocols, comparative data, and mechanistic insights, this guide aims to equip researchers and professionals with a thorough understanding of the enduring significance of substituted nitrobenzoic acids.

The Dawn of Nitroaromatic Chemistry: Early Discoveries and Foundational Syntheses

The story of substituted nitrobenzoic acids begins in the 19th century, a period of fervent discovery in organic chemistry. The advent of effective nitration techniques, primarily using mixtures of nitric and sulfuric acids, unlocked the ability to functionalize aromatic rings, paving the way for the synthesis of a new world of compounds.[1]

The first synthesis of 4-nitrobenzoic acid was achieved in the 19th century through the nitration of benzoic acid. This electrophilic aromatic substitution reaction, while also producing ortho and meta isomers, provided early chemists with access to this important para-substituted compound. The synthesis of the three primary isomers of nitrobenzoic acid laid the groundwork for future advancements in the field.

1.1. The Three Isomers: A Study in Regioselectivity

The synthesis of the ortho, meta, and para isomers of nitrobenzoic acid is a classic example of the directing effects of substituents in electrophilic aromatic substitution.

  • 3-Nitrobenzoic Acid: The direct nitration of benzoic acid at low temperatures predominantly yields 3-nitrobenzoic acid. The carboxylic acid group is an electron-withdrawing group and a meta-director, which explains this regioselectivity.[2] However, this reaction also produces side products, with yields of approximately 20% for 2-nitrobenzoic acid and 1.5% for 4-nitrobenzoic acid.[2]

  • 2-Nitrobenzoic Acid and 4-Nitrobenzoic Acid: The synthesis of the ortho and para isomers is typically achieved through the oxidation of the corresponding nitrotoluene precursors.[3][4] For instance, 4-nitrobenzoic acid is prepared by the oxidation of 4-nitrotoluene using oxidizing agents like oxygen or dichromate.[4] This approach avoids the isomeric mixture challenges of direct nitration of benzoic acid.

1.2. Foundational Disubstituted Nitrobenzoic Acids

Beyond the simple isomers, the 19th century also saw the synthesis of key disubstituted nitrobenzoic acids that would become indispensable in both laboratory and industrial settings.

  • 3,5-Dinitrobenzoic Acid: This important derivative is synthesized by the nitration of benzoic acid using a potent mixture of fuming nitric acid and concentrated sulfuric acid. It can also be prepared with a high yield of approximately 98% by the nitration of 3-nitrobenzoic acid.[5] Its stable, crystalline nature made it an invaluable tool for the characterization of alcohols.

  • 2-Chloro-5-Nitrobenzoic Acid: The synthesis of this halogenated nitrobenzoic acid is achieved through the nitration of 2-chlorobenzoic acid.[6] This compound serves as a versatile building block, with the chloro and nitro groups offering multiple sites for further chemical modification.

The Evolution of Synthetic Methodologies: From Classical Approaches to Modern Innovations

The journey from the initial syntheses of substituted nitrobenzoic acids to the highly optimized industrial processes of today reflects the broader advancements in synthetic organic chemistry. Early methods were often characterized by harsh reaction conditions, modest yields, and the formation of difficult-to-separate isomeric mixtures. Over time, a deeper understanding of reaction mechanisms and the development of new reagents have led to more efficient, selective, and safer synthetic routes.

2.1. A Timeline of Synthetic Advancements

G cluster_19th_Century 19th Century cluster_Early_20th_Century Early 20th Century cluster_Mid_20th_Century Mid-20th Century to Present Early Nitration Early Nitration of Benzoic Acid (Mixed Isomers) Oxidation Oxidation of Nitrotoluenes (Improved Isomer Purity) Early Nitration->Oxidation Shift for ortho/para Patented Processes Early Industrial Patents (e.g., US1458715A for o-nitrobenzoic acid) Ullmann Ullmann Condensation (Synthesis of Thioethers) Catalytic Oxidation Catalytic Oxidation Methods (e.g., MnSO4 catalyzed) Microwave Microwave-Assisted Synthesis (Rapid, High-Yield Amination) Catalytic Oxidation->Microwave Increased Efficiency

Caption: Key milestones in the synthetic history of substituted nitrobenzoic acids.

2.2. Comparative Analysis of Synthetic Routes

The choice of synthetic strategy for a particular substituted nitrobenzoic acid is dictated by factors such as the desired substitution pattern, required purity, and scalability.

Target Compound Classical Method Modern Method Typical Yield Key Advantages of Modern Method
3-Nitrobenzoic Acid Direct nitration of benzoic acid with HNO₃/H₂SO₄Nitration of methyl benzoate followed by hydrolysis90-96% (from methyl ester)Higher purity, avoiding difficult separation of isomers.[7]
4-Nitrobenzoic Acid Oxidation of 4-nitrotoluene with dichromate/H₂SO₄Catalytic oxidation of 4-nitrotoluene with O₂82-86% (dichromate), 88.5% (HNO₃)Use of more environmentally benign oxidants.[8]
3,5-Dinitrobenzoic Acid Nitration of benzoic acid with fuming HNO₃/H₂SO₄Nitration of 3-nitrobenzoic acid~98%Higher selectivity and yield.[5]
2-Chloro-5-nitrobenzoic acid Nitration of o-chlorobenzoic acidOptimized nitration conditions and purification~92%Improved purity by controlling reaction temperature.[9]

Applications: From Dyestuffs to Drug Discovery

The utility of substituted nitrobenzoic acids stems from the versatile reactivity of the nitro and carboxylic acid functional groups. The nitro group can be readily reduced to an amine, a key step in the synthesis of many dyes and pharmaceuticals, while the carboxylic acid allows for the formation of esters and amides.

3.1. The Vibrant World of Dyes

Historically, one of the most significant applications of substituted nitrobenzoic acids has been in the synthesis of dyes. The reduction of the nitro group to an aniline derivative provides a crucial intermediate for the production of azo dyes, the largest class of synthetic colorants.

For example, 2-hydroxy-4-nitrobenzoic acid can be used as a precursor to aromatic amines or as a coupling component in diazo coupling reactions to produce a wide spectrum of colors with good fastness properties. Similarly, 3-nitrobenzoic acid is a precursor to 3-aminobenzoic acid, which is used to prepare certain dyes.[2]

Dye Precursor Resulting Dye Class Key Properties Absorption Maxima (λmax) Fastness Ratings
2-Hydroxy-4-nitrobenzoic acidAzo DyesWide color spectrum, good fastnessVaries (e.g., 418-569 nm for some derivatives)[10]Lightfastness: 1-8 scale, Washfastness: 1-5 scale[11]
3-Aminobenzoic acid (from 3-Nitrobenzoic acid)Azo DyesVaried colors for textilesDependent on coupling partnerGenerally fair to good
2-Amino-5-nitrobenzoic acidAzo, Reactive, Disperse DyesCovalent bonding to fibers (reactive dyes)Dependent on final structureExcellent wash fastness for reactive dyes

3.2. A Scaffold for Medicinal Chemistry

Substituted nitrobenzoic acids are pivotal intermediates in the synthesis of a wide range of pharmaceuticals. The ability to introduce various functional groups onto the benzoic acid core allows for the fine-tuning of a molecule's biological activity.

A prominent example is the synthesis of the local anesthetic procaine , which is derived from 4-nitrobenzoic acid.[4] The synthesis involves the reduction of the nitro group to an amine, followed by esterification. Procaine was first synthesized in 1905 and became a widely used alternative to cocaine due to its lower toxicity.[12]

Drug Precursor Therapeutic Class Mechanism of Action (if applicable) Reported IC₅₀ Values
Procaine 4-Nitrobenzoic acidLocal AnestheticSodium channel blockerVaries by study and conditions
Chlorquinaldol 2-Chloro-5-nitrobenzoic acidAntibacterial-Varies by bacterial strain
Diatrizoic acid 3,5-Dinitrobenzoic acidRadiocontrast Agent-Not applicable
Tyrosinase Inhibitors Benzoic acid derivativesSkin lightening agentsInhibition of melanin synthesisCompound 7: 1.09 µM[5]

3.3. Reagents in Chemical Synthesis and Analysis

The distinct chemical properties of certain substituted nitrobenzoic acids have led to their use as derivatizing agents in analytical chemistry. 3,5-Dinitrobenzoic acid, for instance, has a long history of being used to identify alcohols.[5] The reaction of an alcohol with 3,5-dinitrobenzoyl chloride (derived from the acid) produces a solid ester with a sharp, characteristic melting point, facilitating the identification of the original alcohol.

Structure-Activity Relationships: Tailoring Molecules for Function

The biological activity and physical properties of substituted nitrobenzoic acid derivatives are profoundly influenced by the nature and position of the substituents on the aromatic ring. Understanding these structure-activity relationships (SAR) is crucial for the rational design of new drugs and materials.

4.1. Key Principles of SAR in Nitrobenzoic Acid Derivatives

  • Electronic Effects: The strongly electron-withdrawing nitro group significantly impacts the molecule's properties. For instance, all three isomers of nitrobenzoic acid are more acidic than benzoic acid due to the stabilization of the carboxylate anion by the nitro group.[13]

  • Steric Effects: The position of substituents can influence the conformation of the molecule and its ability to interact with biological targets.

  • Lipophilicity: The overall hydrophobicity or hydrophilicity of the molecule, which can be modified by the substituents, plays a critical role in its absorption, distribution, metabolism, and excretion (ADME) properties in a biological system.

4.2. SAR in Drug Discovery

Quantitative Structure-Activity Relationship (QSAR) studies are computational and statistical methods used to correlate the chemical structure of compounds with their biological activity.[14] For nitrobenzoic acid derivatives, QSAR studies have been instrumental in:

  • Optimizing Antimicrobial Activity: Studies on 2-chlorobenzoic acid derivatives have shown that Schiff's bases are generally more potent antimicrobial agents than their ester counterparts.[15] QSAR models have indicated that topological parameters and molecular connectivity indices are key determinants of their antibacterial and antifungal activities.[15]

  • Designing Enzyme Inhibitors: In the development of tyrosinase inhibitors, SAR studies of benzoic acid derivatives have revealed that specific substitution patterns can lead to highly potent compounds. For example, one study identified a derivative with an IC₅₀ of 1.09 µM, significantly more potent than the standard inhibitor kojic acid.[5]

References

reactivity profile of 5-Bromo-2-methoxy-3-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactivity Profile of 5-Bromo-2-methoxy-3-nitrobenzoic Acid

Abstract

This compound is a highly functionalized aromatic compound that serves as a versatile and valuable intermediate in modern organic synthesis. Its unique substitution pattern, featuring four distinct functional groups—a carboxylic acid, a nitro group, a methoxy group, and a bromine atom—provides a rich platform for a wide array of chemical transformations. The electronic interplay between the strongly electron-withdrawing nitro and carboxyl groups and the electron-donating methoxy group, combined with the presence of a modifiable bromo substituent, dictates a complex and synthetically useful reactivity profile. This guide offers a comprehensive analysis of this profile, detailing reactions at each functional site, explaining the mechanistic underpinnings of its reactivity, and providing field-proven experimental protocols for its key transformations. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in the synthesis of complex molecular architectures, including pharmaceutical and agrochemical agents.

Introduction

The strategic value of a synthetic intermediate is defined by its capacity for selective and predictable chemical modification. This compound embodies this principle, offering multiple, orthogonally reactive sites. The benzene ring is rendered electron-deficient by the powerful withdrawing effects of the nitro (-NO₂) and carboxylic acid (-COOH) groups. This electronic state is crucial, as it deactivates the ring towards electrophilic substitution while simultaneously activating it for nucleophilic aromatic substitution (SNAr).[1][2] The bromine atom serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions, while the carboxylic acid and nitro groups are themselves gateways to a vast number of derivatives through functional group interconversion.[3][4] Understanding the delicate balance of these electronic and steric influences is paramount to unlocking its full synthetic potential.

Physicochemical and Structural Data

A summary of the key properties of this compound is provided below.

PropertyValueReference
CAS Number 60541-89-1[5]
Molecular Formula C₈H₆BrNO₅
Molecular Weight 276.04 g/mol
Appearance Typically a solid
IUPAC Name This compound

Electronic Profile and Reactivity Analysis

The reactivity of the aromatic core is dictated by the cumulative electronic effects of its substituents. A thorough understanding of these influences is critical for predicting reaction outcomes.

  • Nitro Group (-NO₂): As a powerful electron-withdrawing group (EWG) through both resonance and induction, the nitro group strongly deactivates the ring towards electrophilic attack. Its most significant role is the potent activation of the ring for nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to it.[6][7] It also serves as a synthetic precursor to the versatile amino group upon reduction.[8]

  • Carboxylic Acid Group (-COOH): This is another strong EWG that deactivates the ring towards electrophiles and directs incoming electrophiles to the meta position. Its primary reactivity lies in its acidic proton and its susceptibility to nucleophilic acyl substitution, enabling the formation of esters, amides, and other derivatives.[3]

  • Methoxy Group (-OCH₃): The methoxy group is an electron-donating group (EDG) through resonance and weakly electron-withdrawing through induction. It is a strong ortho, para-director for electrophilic substitution. In this specific molecule, its donating effect is largely overridden by the two powerful EWGs.

  • Bromo Group (-Br): Halogens are deactivating yet ortho, para-directing for electrophilic substitution. However, the most synthetically valuable feature of the C-Br bond is its utility in palladium-catalyzed cross-coupling reactions.[9][10]

The combination of these groups makes the aromatic ring highly electron-deficient and primed for specific, predictable transformations.

G cluster_reactivity Reactivity Profile of this compound cluster_groups Functional Group Reactivity cluster_reactions Key Transformations A This compound B Carboxylic Acid (-COOH) C Nitro Group (-NO₂) D Bromo Group (-Br) E Aromatic Ring F Amide Coupling / Esterification B->F Acyl Substitution G Decarboxylation B->G C-C Cleavage H Reduction to Amine (-NH₂) C->H Reduction I Suzuki / Cross-Coupling D->I Pd-Catalysis J Nucleophilic Aromatic Substitution (SNAr) E->J Addition-Elimination

Caption: Interplay of functional groups and corresponding key reactions.

Key Reaction Pathways

Reactions at the Carboxylic Acid Moiety

The carboxylic acid is a robust handle for derivatization.

Formation of amides is a cornerstone of medicinal chemistry. This is typically achieved by activating the carboxylic acid, followed by reaction with a primary or secondary amine. Common coupling reagents like HATU or EDC/HOBt are effective.[11]

The carboxylic acid can be converted to an ester via Fischer esterification (acid-catalyzed reaction with an alcohol) or by other methods like the Mitsunobu reaction for more sensitive substrates.[12][13]

While often requiring harsh conditions, decarboxylation of benzoic acids can occur, particularly when the ring is substituted with electron-withdrawing groups and the reaction is catalyzed by metals like silver or palladium.[14][15] This can be an important consideration or a desired transformation under specific conditions.

Transformations of the Nitro Group

The most synthetically valuable transformation of the nitro group is its reduction to an amine (aniline). This conversion dramatically alters the electronic properties of the molecule, turning a strongly deactivating group into a strongly activating, ortho, para-directing amino group.[4][8] This opens up a new set of synthetic possibilities, including diazotization and further electrophilic substitutions.

A variety of methods can be employed for this reduction:

  • Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C) or Raney Nickel with H₂ gas is a clean and efficient method.[16] Care must be taken, as aggressive hydrogenation conditions can sometimes lead to dehalogenation (reductive removal of the bromine).[16]

  • Metal-Acid Systems: Reagents such as tin(II) chloride (SnCl₂) in concentrated HCl, or iron (Fe) or zinc (Zn) in acetic acid, are classic and reliable methods that are often chemoselective, preserving the C-Br bond.[17][18]

Reactions at the Aromatic Core

The carbon-bromine bond is an ideal site for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which joins the aryl bromide with an organoboron species (boronic acid or ester), is a powerful tool for creating C-C bonds to synthesize biaryl compounds or introduce alkyl, alkenyl, or alkynyl fragments.[9][19][20] The reaction proceeds through a well-established catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[10]

SuzukiCycle A Pd(0)L₂ (Active Catalyst) B Oxidative Addition A->B C Ar-Pd(II)L₂(Br) (Intermediate) B->C D Transmetalation C->D E Ar-Pd(II)L₂(R') (Intermediate) D->E F Reductive Elimination E->F F->A Catalyst Regeneration G Ar-R' (Product) F->G H Ar-Br (Starting Material) H->B I R'-B(OR)₂ (Boronic Ester) I->D J Base J->D

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

The strong electron-withdrawing nitro group at position 3 activates the ring for nucleophilic attack. The general mechanism involves the addition of a nucleophile to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the elimination of a leaving group to restore aromaticity.[2][7] While the bromine at position 5 is not directly ortho or para to the nitro group, the overall electron-deficient nature of the ring can still facilitate substitution under forcing conditions. The methoxy group at position 2, being ortho to the nitro group, is a more likely site for SNAr, though it is generally a poorer leaving group than bromide.[21]

Experimental Protocols

The following protocols are representative examples of key transformations and should be adapted and optimized based on specific laboratory conditions and substrate requirements.

Protocol 1: Reduction of the Nitro Group using Tin(II) Chloride

This protocol describes a robust method for converting the nitro group to an amine while preserving the aryl bromide.[18]

  • Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend this compound (1.0 eq) in ethanol.

  • Reagent Addition: Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq) in concentrated hydrochloric acid.

  • Reaction: Heat the mixture to reflux (approx. 70-80 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up: Cool the reaction mixture in an ice bath. Carefully neutralize the solution by the slow addition of a concentrated aqueous sodium hydroxide solution until the pH is strongly basic (pH > 10). A dense white precipitate of tin salts will form.

  • Extraction: Extract the resulting slurry with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield 3-amino-5-bromo-2-methoxybenzoic acid.

Protocol 2: HATU-Mediated Amide Coupling

This protocol outlines a general and efficient procedure for forming an amide bond.[11]

  • Setup: To a solution of 3-amino-5-bromo-2-methoxybenzoic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM) under a nitrogen atmosphere, add the desired primary or secondary amine (1.1 eq).

  • Reagent Addition: Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq), followed by the coupling reagent HATU (1.2 eq).

  • Reaction: Stir the mixture at room temperature. Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude amide product via flash column chromatography.

Protocol 3: Suzuki-Miyaura Cross-Coupling

This protocol provides a general framework for C-C bond formation at the C-Br position.[20][22]

  • Setup: In a reaction vessel suitable for heating under an inert atmosphere, combine this compound (1.0 eq), the desired boronic acid or ester (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water.

  • Reaction: Heat the mixture to 80-100 °C and stir until TLC or LC-MS indicates complete consumption of the starting aryl bromide.

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Filter through a pad of Celite to remove the catalyst. Wash the organic phase with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to yield the coupled product.

References

Methodological & Application

The Strategic Utility of 5-Bromo-2-methoxy-3-nitrobenzoic Acid in the Synthesis of Advanced Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Multifunctional Building Block for Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the demand for novel heterocyclic compounds with precisely tuned pharmacological profiles is incessant. Heterocycles form the backbone of a vast number of approved drugs, and the ability to rapidly generate diverse libraries of these molecules is a cornerstone of medicinal chemistry.[1] 5-Bromo-2-methoxy-3-nitrobenzoic acid emerges as a highly versatile and strategically functionalized starting material for the synthesis of a range of medicinally important heterocyclic systems. Its unique substitution pattern, featuring a bromine atom for cross-coupling, a nitro group for reductive cyclization or as a precursor to a key amine, and a methoxy group to modulate electronic properties, offers multiple avenues for synthetic diversification.

This technical guide provides an in-depth exploration of the applications of this compound in heterocyclic synthesis. We will present detailed protocols, mechanistic insights, and a logical framework for leveraging its distinct functionalities to construct quinazolinones, benzoxazinones, and to introduce molecular diversity through palladium-catalyzed cross-coupling reactions. The protocols described herein are designed to be self-validating, with explanations for key experimental choices to empower researchers in their synthetic endeavors.

Core Synthetic Strategy: The Gateway Intermediate

The primary synthetic utility of this compound hinges on the selective reduction of its nitro group to form 2-amino-5-bromo-6-methoxybenzoic acid. This transformation unlocks the potential for a variety of cyclization reactions.

Chapter 1: Synthesis of Substituted Quinazolinones

Quinazolinones are a prominent class of nitrogen-containing heterocycles with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[2][3] The 2-amino-5-bromo-6-methoxybenzoic acid intermediate, derived from our starting material, is an excellent precursor for the synthesis of highly substituted quinazolinone scaffolds.

Protocol 1.1: Synthesis of 8-Bromo-7-methoxyquinazolin-4(3H)-one via Niementowski Reaction

The Niementowski reaction provides a direct and efficient method for the synthesis of 4(3H)-quinazolinones from anthranilic acids and amides.[2][3] Here, we adapt this classical reaction for our key intermediate.

Experimental Protocol:

  • Nitro Group Reduction: To a solution of this compound (1 equivalent) in a suitable solvent such as ethanol or methanol, add a reducing agent like tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 equivalents) or catalytic hydrogenation (e.g., H₂, Pd/C). In the case of SnCl₂, the reaction is typically heated to reflux for 2-4 hours.

  • Work-up and Isolation: After completion of the reduction (monitored by TLC), the reaction mixture is cooled and the solvent is removed under reduced pressure. The residue is neutralized with a saturated aqueous solution of sodium bicarbonate and the product, 2-amino-5-bromo-6-methoxybenzoic acid, is extracted with an organic solvent like ethyl acetate. The organic layer is dried over anhydrous sodium sulfate and concentrated to yield the crude amine.

  • Niementowski Cyclization: The crude 2-amino-5-bromo-6-methoxybenzoic acid (1 equivalent) is mixed with formamide (4-5 equivalents). The mixture is heated to 130-140°C for 4-6 hours.[2][4]

  • Product Precipitation and Purification: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water. The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried to afford crude 8-bromo-7-methoxyquinazolin-4(3H)-one. Further purification can be achieved by recrystallization from ethanol.

Mechanistic Rationale:

The reaction proceeds through the initial formation of an N-formyl intermediate from the reaction of the anthranilic acid with formamide. Subsequent intramolecular cyclization with the elimination of water leads to the formation of the stable quinazolinone ring system. The methoxy group at the 7-position and the bromine at the 8-position provide valuable handles for further derivatization.

Visualization of the Synthetic Workflow:

Quinazolinone Synthesis Workflow start This compound intermediate 2-Amino-5-bromo-6-methoxybenzoic acid start->intermediate Reduction (e.g., SnCl2/HCl) product 8-Bromo-7-methoxyquinazolin-4(3H)-one intermediate->product Cyclization (Formamide, Heat)

Caption: Workflow for the synthesis of 8-Bromo-7-methoxyquinazolin-4(3H)-one.

Chapter 2: Palladium-Catalyzed C-C Bond Formation: The Suzuki-Miyaura Coupling

The bromine atom on the this compound scaffold is a prime site for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide variety of aryl and heteroaryl substituents. The Suzuki-Miyaura coupling is a particularly powerful tool for this purpose due to its mild reaction conditions and high functional group tolerance.[5][6]

Protocol 2.1: Suzuki-Miyaura Coupling of Methyl 5-Bromo-2-methoxy-3-nitrobenzoate

For this reaction, it is often advantageous to first protect the carboxylic acid as a methyl ester to prevent potential side reactions.

Experimental Protocol:

  • Esterification: this compound (1 equivalent) is dissolved in methanol, and a catalytic amount of a strong acid (e.g., sulfuric acid) is added. The mixture is heated to reflux for 4-6 hours. After cooling, the solvent is removed, and the residue is worked up by neutralization and extraction to yield methyl 5-bromo-2-methoxy-3-nitrobenzoate.

  • Suzuki-Miyaura Coupling: To a degassed mixture of methyl 5-bromo-2-methoxy-3-nitrobenzoate (1 equivalent), an arylboronic acid (1.2-1.5 equivalents), and a base such as potassium carbonate or cesium carbonate (2-3 equivalents) in a suitable solvent system (e.g., 1,4-dioxane/water or toluene/water), a palladium catalyst and ligand are added.

  • Catalyst and Ligand Selection: A common and effective catalyst system is Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) at a loading of 2-5 mol%.[1] For more challenging couplings, a combination of a palladium precursor like Pd(OAc)₂ and a specialized ligand such as SPhos can be employed.[1]

  • Reaction and Work-up: The reaction mixture is heated (typically 80-100°C) under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS). After cooling, the mixture is diluted with water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the desired 5-aryl-2-methoxy-3-nitrobenzoate derivative.

Mechanistic Insights:

The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving three key steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation of the aryl group from the boronic acid to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. The choice of ligand is crucial for stabilizing the palladium catalyst and facilitating the individual steps of the catalytic cycle.

Visualization of the Suzuki-Miyaura Catalytic Cycle:

Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L2 PdII_Aryl Ar-Pd(II)L2-Br Pd0->PdII_Aryl Ar-Br OxAdd Oxidative Addition PdII_Biaryl Ar-Pd(II)L2-Ar' PdII_Aryl->PdII_Biaryl Ar'-B(OH)2 Transmetal Transmetalation PdII_Biaryl->Pd0 Ar-Ar' Product Ar-Ar' PdII_Biaryl->Product RedElim Reductive Elimination ArBr Ar-Br ArBOH2 Ar'-B(OH)2

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Quantitative Data for Suzuki Coupling of a Related Substrate:

The following table presents representative yields for the Suzuki coupling of methyl 5-bromobenzofuran-2-carboxylate, which serves as an estimation for the reactivity of methyl 5-bromo-2-methoxy-3-nitrobenzoate.[5][7]

EntryArylboronic AcidExpected ProductReaction Time (min)Yield (%)
1Phenylboronic acidMethyl 5-phenyl-2-methoxy-3-nitrobenzoate2397
24-Chlorophenylboronic acidMethyl 5-(4-chlorophenyl)-2-methoxy-3-nitrobenzoate2596
34-Methylphenylboronic acidMethyl 5-(4-methylphenyl)-2-methoxy-3-nitrobenzoate2595
44-Methoxyphenylboronic acidMethyl 5-(4-methoxyphenyl)-2-methoxy-3-nitrobenzoate2598
53-Nitrophenylboronic acidMethyl 5-(3-nitrophenyl)-2-methoxy-3-nitrobenzoate3085

Chapter 3: Synthesis of Benzoxazinones

Benzoxazinones are another important class of heterocyclic compounds with diverse biological activities.[8] The synthesis of benzoxazinones can be achieved from anthranilic acid derivatives through acylation followed by cyclization.

Protocol 3.1: Synthesis of 8-Bromo-7-methoxy-2-methyl-4H-3,1-benzoxazin-4-one

This protocol is adapted from established methods for the synthesis of related benzoxazinones.[9]

Experimental Protocol:

  • Acylation: To a solution of 2-amino-5-bromo-6-methoxybenzoic acid (obtained from the reduction of this compound as described in Protocol 1.1) (1 equivalent) in a suitable solvent like pyridine or dioxane, add acetic anhydride (1.2 equivalents) dropwise at room temperature.

  • Reaction Monitoring: Stir the mixture at room temperature or with gentle heating (50-60°C) and monitor the reaction progress by TLC until the starting material is consumed.

  • Cyclization: The intermediate, N-acetyl-2-amino-5-bromo-6-methoxybenzoic acid, can be cyclized to the benzoxazinone by heating at reflux in acetic anhydride.

  • Work-up and Purification: After the reaction is complete, the excess acetic anhydride is removed under reduced pressure. The residue is then triturated with a non-polar solvent like hexane or ether to precipitate the product. The crude product can be purified by recrystallization from a suitable solvent such as ethanol or ethyl acetate.

Mechanistic Considerations:

The amino group of the anthranilic acid is first acylated by acetic anhydride. The resulting N-acylanthranilic acid then undergoes an intramolecular cyclodehydration, where the carboxylic acid group attacks the amide carbonyl, to form the six-membered benzoxazinone ring.

Visualization of Benzoxazinone Formation:

Benzoxazinone Synthesis start 2-Amino-5-bromo-6-methoxybenzoic acid intermediate N-Acetyl Intermediate start->intermediate Acetic Anhydride acylation N-Acylation product 8-Bromo-7-methoxy-2-methyl-4H-3,1-benzoxazin-4-one intermediate->product Heat cyclization Cyclodehydration

Caption: Synthetic pathway for the formation of a substituted benzoxazinone.

Conclusion and Future Perspectives

This compound is a powerful and versatile starting material for the synthesis of a variety of complex and medicinally relevant heterocyclic compounds. The strategic placement of its functional groups allows for a logical and stepwise approach to the construction of diverse molecular scaffolds. By first reducing the nitro group, a key anthranilic acid derivative is formed, which serves as a gateway to quinazolinones and benzoxazinones. Furthermore, the bromine atom provides a reliable handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents and facilitating the generation of compound libraries for drug discovery programs. The protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers and scientists in the field of medicinal chemistry, empowering them to unlock the full synthetic potential of this remarkable building block.

References

Application Notes and Protocols for 5-Bromo-2-methoxy-3-nitrobenzoic Acid: A Cornerstone Precursor for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: Foundational Overview

1.1 Introduction and Strategic Importance

5-Bromo-2-methoxy-3-nitrobenzoic acid is a highly functionalized aromatic scaffold that has emerged as a critical starting material in the synthesis of complex pharmaceutical intermediates. Its strategic value lies in the orthogonal reactivity of its four distinct functional groups: a carboxylic acid, a bromine atom, a nitro group, and a methoxy ether. This unique arrangement allows for a programmed, step-wise functionalization, making it an exemplary building block for constructing the core structures of modern therapeutics, including kinase inhibitors used in oncology.[1][2] The bromine atom is primed for carbon-carbon bond formation via cross-coupling reactions, the nitro group can be selectively reduced to a primary amine for further elaboration, and the carboxylic acid provides a handle for amide bond formation, a ubiquitous linkage in drug molecules.[3][4] This guide provides an in-depth exploration of its chemical properties, core synthetic transformations, and a practical application in a multi-step synthesis of a key pharmaceutical intermediate.

1.2 Physicochemical and Safety Data

Proper handling and understanding of the physicochemical properties of starting materials are paramount for experimental success and laboratory safety. The data below is compiled from authoritative sources.

PropertyValue
CAS Number 955369-79-0
Molecular Formula C₈H₆BrNO₄
Molecular Weight 260.04 g/mol
Appearance Off-white to pale yellow solid
Melting Point 180 - 185 °C
Purity ≥98% (HPLC)

1.3 Safety and Handling Guidelines

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE).[5][6] All manipulations should be performed in a well-ventilated fume hood.

Hazard CategoryPrecautionary Measures
Skin Irritation Causes skin irritation.[5] Wear protective gloves and lab coat. Wash hands thoroughly after handling.[7]
Eye Irritation Causes serious eye irritation.[5] Wear chemical safety goggles or a face shield.[7]
Respiratory Irritation May cause respiratory irritation.[6] Avoid breathing dust. Use only in a well-ventilated area.[7]
Handling Avoid all personal contact, including inhalation.[8] Use dry clean-up procedures to avoid generating dust.[8]
Storage Store in a cool, dry, well-ventilated place. Keep container tightly closed and store locked up.[6][9]
Disposal Dispose of contents/container to an approved waste disposal plant.[6]

Section 2: Core Synthetic Transformations and Protocols

The synthetic versatility of this compound stems from the chemoselective reactions that can be performed at its key functional groups. The following sections detail the rationale and protocols for three foundational transformations.

Transformation 1: Selective Reduction of the Nitro Group

2.1.1 Mechanistic Rationale The reduction of the aromatic nitro group to a primary amine is one of the most crucial transformations in medicinal chemistry, unlocking a wealth of subsequent functionalization pathways.[10] While various methods exist, reduction using metals in acidic media (e.g., iron or tin(II) chloride in HCl) or catalytic hydrogenation are common.[11][12] The choice of reagent is critical to ensure chemoselectivity, leaving the bromine atom and carboxylic acid intact for future reactions. Metal/acid reductions are often preferred for their robustness and tolerance of other functional groups like halogens.

2.1.2 Experimental Workflow: Nitro Group Reduction

G start 5-Bromo-2-methoxy- 3-nitrobenzoic acid reagents + SnCl2·2H2O + Ethanol (Solvent) + Heat (Reflux) start->reagents Reaction workup 1. Cool to RT 2. Basify with NaHCO3 3. Extract with Ethyl Acetate reagents->workup Work-up product 3-Amino-5-bromo- 2-methoxybenzoic acid workup->product Isolation G start 5-Bromo-2-methoxy- 3-nitrobenzoic acid reagents + Arylboronic Acid + Pd(PPh3)4 (Catalyst) + K2CO3 (Base) + Dioxane/H2O (Solvent) start->reagents Reaction workup 1. Cool to RT 2. Acidify with HCl 3. Extract with Ethyl Acetate reagents->workup Work-up product 5-Aryl-2-methoxy- 3-nitrobenzoic acid workup->product Isolation

References

Application Notes and Protocols: The Strategic Utility of 5-Bromo-2-methoxy-3-nitrobenzoic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Bromo-2-methoxy-3-nitrobenzoic acid is a highly functionalized aromatic compound poised to serve as a versatile scaffold in the synthesis of novel therapeutic agents. Its unique substitution pattern, featuring a carboxylic acid, a bromine atom, a methoxy group, and a nitro group, offers a rich chemical canvas for a multitude of transformations. This guide provides an in-depth exploration of the potential applications of this compound in medicinal chemistry, with a focus on its role as a key intermediate in the synthesis of targeted therapies. Drawing parallels from structurally related molecules, we present detailed synthetic protocols and strategic insights for leveraging its chemical reactivity in drug discovery programs.

Introduction: A Multifunctional Building Block for Drug Discovery

The intricate design of modern pharmaceuticals often relies on the strategic use of highly functionalized small molecules that serve as foundational building blocks. This compound emerges as a compound of significant interest due to the orthogonal reactivity of its constituent functional groups. The interplay of the electron-withdrawing nitro group and the electron-donating methoxy group, combined with the synthetically versatile bromine atom and carboxylic acid, allows for a stepwise and controlled elaboration of the molecular scaffold.

While direct biological activity of this compound is not extensively documented, its true value lies in its potential as a precursor to a diverse array of bioactive molecules. Its structural motifs are found in various classes of therapeutic agents, suggesting its utility in the development of novel treatments for a range of diseases, including cancer and metabolic disorders. This document will explore hypothetical, yet chemically sound, applications of this compound in the synthesis of kinase inhibitors and SGLT2 inhibitors, providing researchers with a strategic roadmap for its incorporation into their research and development pipelines.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a starting material is paramount for successful reaction planning and execution. The table below summarizes the key properties of this compound.

PropertyValue
CAS Number 60541-89-1
Molecular Formula C₈H₆BrNO₅
Molecular Weight 276.04 g/mol
Appearance Expected to be a crystalline solid
Solubility Soluble in organic solvents like DMF, DMSO

Synthetic Applications in Medicinal Chemistry

The strategic positioning of the four functional groups on the phenyl ring of this compound allows for a variety of synthetic manipulations. The following sections outline its potential application in the synthesis of two important classes of therapeutic agents.

A Versatile Precursor for Kinase Inhibitor Scaffolds

Kinases are a class of enzymes that play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many cancers[1]. The development of small molecule kinase inhibitors is therefore a major focus of modern drug discovery. The substituted benzoic acid core is a common feature in many kinase inhibitors, often serving as an anchor to interact with the hinge region of the kinase domain.

The structure of this compound provides a foundation for the synthesis of various kinase inhibitor scaffolds. The carboxylic acid can be readily converted to an amide, a common pharmacophoric element in this class of drugs. The bromine atom can participate in cross-coupling reactions to introduce further diversity, while the nitro group can be reduced to an amine, providing another point for chemical elaboration.

G A 5-Bromo-2-methoxy- 3-nitrobenzoic acid B Amide Formation (e.g., with a substituted aniline) A->B EDCI, HOBt, DIPEA, DMF C N-(substituted)-5-bromo-2-methoxy- 3-nitrobenzamide B->C D Suzuki Coupling (e.g., with an arylboronic acid) C->D Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O E N-(substituted)-5-aryl-2-methoxy- 3-nitrobenzamide D->E F Nitro Group Reduction (e.g., with Fe/HCl or H₂, Pd/C) E->F SnCl₂·2H₂O, EtOH G 3-Amino-5-aryl-N-(substituted)- 2-methoxybenzamide (Kinase Inhibitor Scaffold) F->G

Caption: Synthetic workflow for a hypothetical kinase inhibitor.

Step 1: Amide Formation

  • To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add 1-hydroxybenzotriazole (HOBt) (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq).

  • Add the desired substituted aniline (1.1 eq) to the mixture.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-(substituted)-5-bromo-2-methoxy-3-nitrobenzamide.

Causality: The use of EDCI/HOBt is a standard and efficient method for amide bond formation, minimizing side reactions and racemization. DIPEA acts as a non-nucleophilic base to neutralize the HCl generated during the reaction.

Step 2: Suzuki Coupling

  • To a degassed mixture of N-(substituted)-5-bromo-2-methoxy-3-nitrobenzamide (1.0 eq), the desired arylboronic acid (1.5 eq), and sodium carbonate (2.0 eq) in a mixture of toluene and water, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Heat the reaction mixture to reflux under an inert atmosphere (e.g., Nitrogen or Argon) for 8-12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain N-(substituted)-5-aryl-2-methoxy-3-nitrobenzamide.

Causality: The Suzuki coupling is a robust and widely used method for forming carbon-carbon bonds. The palladium catalyst is essential for the catalytic cycle, and the base is required for the transmetalation step.

Step 3: Nitro Group Reduction

  • Dissolve the N-(substituted)-5-aryl-2-methoxy-3-nitrobenzamide (1.0 eq) in ethanol.

  • Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 eq) to the solution.

  • Heat the reaction mixture to reflux for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the final 3-amino-5-aryl-N-(substituted)-2-methoxybenzamide scaffold.

Causality: The reduction of the nitro group to an amine is a crucial step to introduce a key functional group for further derivatization or for direct interaction with the biological target. Tin(II) chloride is a classic and effective reagent for this transformation.

A Key Intermediate for the Synthesis of SGLT2 Inhibitors

Sodium-glucose cotransporter 2 (SGLT2) inhibitors are a class of oral antidiabetic drugs that lower blood glucose levels by promoting its excretion in the urine[2]. Structurally related bromo-substituted benzoic acids have been identified as key intermediates in the synthesis of several SGLT2 inhibitors. This compound can be envisioned as a valuable starting material for the synthesis of novel SGLT2 inhibitor candidates.

G A 5-Bromo-2-methoxy- 3-nitrobenzoic acid B Reduction of Carboxylic Acid (e.g., with BH₃·THF) A->B BH₃·THF, THF C (5-Bromo-2-methoxy-3-nitrophenyl)methanol B->C D Oxidation of Methoxy Group (Hypothetical selective demethylation and oxidation) C->D BBr₃ then PCC E 5-Bromo-2-hydroxy-3-nitrobenzaldehyde D->E F Glycosylation (e.g., with a protected glucose derivative) E->F Protected Glucal, Lewis Acid G C-Aryl Glucoside Precursor (SGLT2 Inhibitor Scaffold) F->G

Caption: Synthetic workflow for a hypothetical SGLT2 inhibitor precursor.

Step 1: Reduction of the Carboxylic Acid

  • To a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, add borane-tetrahydrofuran complex (BH₃·THF) (1.5 eq) dropwise at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of methanol, followed by water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield (5-Bromo-2-methoxy-3-nitrophenyl)methanol.

Causality: Borane is a selective reducing agent for carboxylic acids in the presence of other reducible functional groups like nitro groups under controlled conditions.

Step 2: Conversion to the Benzaldehyde (Hypothetical)

Note: This is a hypothetical two-step process that would require optimization.

  • Demethylation: Dissolve (5-Bromo-2-methoxy-3-nitrophenyl)methanol (1.0 eq) in anhydrous dichloromethane (DCM) and cool to -78°C. Add boron tribromide (BBr₃) (1.2 eq) dropwise. Allow the reaction to slowly warm to room temperature. Quench with methanol and water, and extract the product.

  • Oxidation: Dissolve the resulting (5-Bromo-2-hydroxy-3-nitrophenyl)methanol in anhydrous DCM and add pyridinium chlorochromate (PCC) (1.5 eq). Stir at room temperature until the reaction is complete (monitored by TLC). Filter the reaction mixture through a pad of silica gel and concentrate the filtrate to obtain 5-Bromo-2-hydroxy-3-nitrobenzaldehyde.

Causality: BBr₃ is a strong Lewis acid commonly used for the cleavage of methyl ethers. PCC is a mild oxidizing agent that can convert a primary alcohol to an aldehyde without over-oxidation to a carboxylic acid.

Conclusion: A Promising Scaffold for Future Drug Discovery

This compound represents a highly versatile and promising building block for medicinal chemistry. Its rich functionality allows for a wide range of chemical transformations, enabling the synthesis of diverse molecular scaffolds with the potential for significant biological activity. The protocols and strategies outlined in this document, though based on established chemical principles and parallels with structurally similar compounds, provide a solid foundation for researchers to explore the full potential of this compound. As the quest for novel and more effective therapeutics continues, the strategic application of such multifunctional intermediates will undoubtedly play a pivotal role in advancing the frontiers of drug discovery.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 5-Bromo-2-methoxy-3-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of 5-Bromo-2-methoxy-3-nitrobenzoic Acid

This compound is a highly functionalized aromatic building block of significant interest to researchers in medicinal chemistry and materials science. Its unique substitution pattern—featuring a bromine atom for cross-coupling, an electron-donating methoxy group, an electron-withdrawing nitro group, and a carboxylic acid handle—makes it an exceptionally versatile scaffold. The strategic placement of these groups allows for the precise and modular construction of complex molecular architectures. Palladium-catalyzed cross-coupling reactions are paramount for derivatizing this core, enabling the formation of new carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of modern drug discovery and molecular engineering.[1][2]

This guide provides an in-depth exploration of several key palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination—as applied to this specific substrate. It moves beyond simple procedural lists to explain the underlying chemical principles and rationale for experimental design, empowering researchers to not only replicate these methods but also to troubleshoot and adapt them for their unique synthetic challenges.

Substrate Analysis: Navigating Electronic and Steric Effects

The reactivity of this compound in palladium-catalyzed reactions is governed by a complex interplay of electronic and steric factors. A priori understanding of these effects is critical for selecting the appropriate catalyst system and reaction conditions.

  • Electronic Effects : The aryl bromide is rendered electron-deficient by the potent electron-withdrawing nitro group (-NO₂). This electronic pull generally accelerates the rate-determining oxidative addition step, where the palladium(0) catalyst inserts into the C-Br bond.[3][4][5] This is a favorable characteristic, as oxidative addition is often the slowest step in the catalytic cycle.[6][7] However, the presence of the electron-donating methoxy group (-OCH₃) ortho to the bromine atom partially counteracts this effect. More significantly, the strong electron-withdrawing nature of the nitro group can also pose challenges in subsequent steps of the catalytic cycle, such as reductive elimination.[8][9]

  • Steric Hindrance : The bromine atom is flanked by two ortho substituents: the methoxy group and the nitro group. This steric congestion around the reaction center can hinder the approach of the bulky palladium catalyst, potentially slowing the oxidative addition step and requiring the use of specialized, sterically demanding phosphine ligands to facilitate the reaction.[10][11]

  • The Carboxylic Acid Group : The presence of the carboxylic acid (-COOH) introduces a site for potential side reactions. Its acidity can interfere with basic reagents required for the coupling and may necessitate protection-deprotection strategies or the use of bases that are compatible with the acidic proton, such as carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄).

Core Reaction Protocols and Mechanistic Insights

The following sections provide detailed protocols for three indispensable cross-coupling reactions. Each protocol is accompanied by a mechanistic overview, a discussion of component choices, and a structured table of reagents.

Suzuki-Miyaura Coupling: For C-C Bond Formation

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for constructing biaryl structures by coupling an aryl halide with an organoboron reagent.[7][12] Its popularity stems from the mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast library of boronic acids and esters.[6][13]

Mechanistic Overview

The reaction proceeds through a well-established catalytic cycle.[6][14][15] The cycle begins with the oxidative addition of the aryl bromide to a palladium(0) complex. The subsequent transmetalation step involves the transfer of the organic group from the boron atom to the palladium center, a process activated by a base. The cycle concludes with reductive elimination , which forms the new C-C bond and regenerates the active palladium(0) catalyst.[6][14]

Suzuki_Miyaura_Mechanism Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)L₂(Br) Pd0->OA_Complex Oxidative Addition Substrate 5-Bromo-2-methoxy- 3-nitrobenzoic acid Substrate->OA_Complex TM_Complex Ar-Pd(II)L₂(R) OA_Complex->TM_Complex Transmetalation Boronic R-B(OH)₂ + Base Boronic->TM_Complex TM_Complex->Pd0 Reductive Elimination Product Coupled Product TM_Complex->Product

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Protocol: Suzuki-Miyaura Coupling

Objective: To couple this compound with a generic arylboronic acid.

Causality Behind Component Selection:

  • Catalyst (Pd(OAc)₂/SPhos): Palladium(II) acetate is a common, air-stable precatalyst that is reduced in situ to the active Pd(0) species. SPhos is a bulky, electron-rich biaryl phosphine ligand. Its steric bulk facilitates the reductive elimination step, which can be challenging for electron-deficient systems, while its electron-donating nature promotes the initial oxidative addition.[13][16]

  • Base (K₃PO₄): Potassium phosphate is a moderately strong base that is effective in activating the boronic acid for transmetalation without causing hydrolysis of sensitive functional groups.[13]

  • Solvent (Dioxane/Water): A biphasic solvent system is often optimal for Suzuki couplings.[13][14] Dioxane solubilizes the organic components, while water helps to dissolve the inorganic base and facilitates the transmetalation step.

ReagentMolar Eq.Amount (for 1 mmol substrate)Purpose
This compound1.0276 mgStarting Material
Arylboronic Acid1.21.2 mmolCoupling Partner
Pd(OAc)₂0.024.5 mgCatalyst Precursor
SPhos0.0416.4 mgLigand
K₃PO₄2.5531 mgBase
1,4-Dioxane-8 mLSolvent
Water-2 mLSolvent

Step-by-Step Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress using TLC or LC-MS. The reaction is typically complete within 6-12 hours.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Acidify the aqueous layer with 1M HCl to pH ~2-3 to protonate the carboxylic acid.

  • Separate the layers, and extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Heck-Mizoroki Reaction: For C-C Bond Formation with Alkenes

The Heck reaction is a powerful method for the arylation of alkenes, forming a new C-C bond and a substituted olefin.[17][18] It is particularly effective with electron-deficient aryl halides, making it well-suited for our substrate.[3][4]

Mechanistic Overview

The Heck reaction cycle involves: 1) Oxidative addition of the aryl bromide to Pd(0). 2) Alkene coordination and migratory insertion , where the alkene inserts into the Aryl-Pd bond. 3) β-Hydride elimination , which forms the double bond in the product and generates a palladium-hydride species. 4) Base-assisted regeneration of the Pd(0) catalyst.

Heck_Reaction_Workflow Setup Reaction Setup (Substrate, Alkene, Catalyst, Base, Solvent) Reaction Heating under Inert Atmosphere (e.g., 80-120 °C) Setup->Reaction 1. Assemble Reagents Workup Aqueous Workup (Cool, Dilute, Extract) Reaction->Workup 2. Monitor to Completion Purification Purification (Column Chromatography) Workup->Purification 3. Isolate Crude Product Analysis Product Characterization (NMR, MS) Purification->Analysis 4. Obtain Pure Product

Caption: A typical experimental workflow for a Heck-Mizoroki reaction.

Protocol: Heck Reaction

Objective: To couple this compound with n-butyl acrylate.

Causality Behind Component Selection:

  • Catalyst (Pd(OAc)₂): Palladium(II) acetate is a robust and common precatalyst for Heck reactions.[3][17] In many cases, especially with activated substrates, phosphine ligands are not strictly necessary, leading to a "ligand-free" protocol, though in-situ phosphine-palladium complexes often provide better results.[19]

  • Base (Cs₂CO₃): Cesium carbonate is a strong inorganic base that is highly effective in the final deprotonation step to regenerate the Pd(0) catalyst. Its high solubility in polar aprotic solvents is advantageous.[19]

  • Solvent (DMF): A polar aprotic solvent like N,N-Dimethylformamide (DMF) is typically used for Heck reactions as it effectively solubilizes the reactants and the palladium salts and can withstand the higher temperatures often required.[3][18]

ReagentMolar Eq.Amount (for 1 mmol substrate)Purpose
This compound1.0276 mgStarting Material
n-Butyl Acrylate1.50.22 mLCoupling Partner
Pd(OAc)₂0.012.2 mgCatalyst Precursor
Cs₂CO₃2.0652 mgBase
DMF (anhydrous)-5 mLSolvent

Step-by-Step Procedure:

  • In a sealed tube, combine this compound, Pd(OAc)₂, and Cs₂CO₃.

  • Evacuate and backfill the tube with Argon.

  • Add anhydrous DMF, followed by n-butyl acrylate via syringe.

  • Seal the tube and heat the mixture to 100-120 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with water (20 mL) and ethyl acetate (20 mL).

  • Acidify the aqueous layer with 1M HCl to pH ~2-3.

  • Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the resulting cinnamic acid derivative by column chromatography or recrystallization.

Buchwald-Hartwig Amination: For C-N Bond Formation

The Buchwald-Hartwig amination is the premier method for forming C-N bonds by coupling aryl halides with amines.[20][21] This reaction has revolutionized the synthesis of anilines and their derivatives, which are ubiquitous in pharmaceuticals.[22]

Mechanistic Overview

Similar to other cross-couplings, the mechanism involves an oxidative addition of the aryl bromide to Pd(0).[23][24] This is followed by coordination of the amine and a base-mediated deprotonation to form a palladium-amido complex. The final, crucial step is reductive elimination , which forms the C-N bond and regenerates the Pd(0) catalyst.[23][24] A potential side reaction is β-hydride elimination if the amine partner has α-hydrogens.[24]

Buchwald_Hartwig_Mechanism Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)L₂(Br) Pd0->OA_Complex Oxidative Addition ArBr Ar-Br ArBr->OA_Complex Amido_Complex Ar-Pd(II)L₂(NR₂) OA_Complex->Amido_Complex Amine Binding & Deprotonation Amine R₂NH + Base Amine->Amido_Complex Amido_Complex->Pd0 Reductive Elimination Product Ar-NR₂ Amido_Complex->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Protocol: Buchwald-Hartwig Amination

Objective: To couple this compound with morpholine.

Causality Behind Component Selection:

  • Catalyst (Pd₂(dba)₃/RuPhos): Tris(dibenzylideneacetone)dipalladium(0) is a direct source of the active Pd(0) catalyst. RuPhos is a modern, highly effective ligand for C-N coupling, known for its high activity that allows for lower catalyst loadings and milder reaction conditions. Its structure is well-suited for coupling sterically hindered substrates.

  • Base (NaOt-Bu): Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the amine, forming the palladium-amido complex. It is the most common base for this transformation.

  • Solvent (Toluene): Toluene is a standard non-polar solvent for Buchwald-Hartwig aminations, facilitating the reaction at elevated temperatures.

ReagentMolar Eq.Amount (for 1 mmol substrate)Purpose
This compound1.0276 mgStarting Material
Morpholine1.20.105 mLCoupling Partner
Pd₂(dba)₃0.019.2 mgCatalyst Source
RuPhos0.029.4 mgLigand
NaOt-Bu1.4135 mgBase
Toluene (anhydrous)-5 mLSolvent

Step-by-Step Procedure:

  • Important Note: The carboxylic acid is incompatible with NaOt-Bu. It must be protected, for example, as a methyl ester, prior to the amination reaction. The following protocol assumes the starting material is the corresponding methyl ester.

  • In a glovebox, add the methyl 5-bromo-2-methoxy-3-nitrobenzoate, Pd₂(dba)₃, RuPhos, and NaOt-Bu to a dry vial.

  • Add anhydrous toluene and morpholine.

  • Seal the vial and heat to 100 °C with stirring for 4-8 hours.

  • Monitor the reaction by LC-MS.

  • After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

  • If desired, the methyl ester can be hydrolyzed back to the carboxylic acid using standard conditions (e.g., LiOH in THF/water).

Conclusion

This compound is a challenging yet rewarding substrate for palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the ring activates the C-Br bond for oxidative addition, while steric hindrance and the presence of the carboxylic acid group demand careful selection of ligands and bases. The Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions provide reliable and versatile pathways to C-C and C-N coupled products, opening the door to a vast chemical space for drug discovery and materials science professionals. The protocols and insights provided herein serve as a robust starting point for synthetic campaigns utilizing this valuable building block.

References

Application Notes and Protocols: Experimental Procedure for the Nitration of Substituted Methoxybenzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Nitrated methoxybenzoic acids are valuable intermediates in the synthesis of a wide range of pharmaceuticals, agrochemicals, and dyes. The introduction of a nitro group onto the aromatic ring of methoxybenzoic acid significantly alters its chemical properties, providing a key functional handle for further synthetic transformations. This document provides a detailed guide for researchers, scientists, and drug development professionals on the experimental procedures for the nitration of substituted methoxybenzoic acids. We will delve into the underlying chemical principles, provide step-by-step protocols for specific isomers, and address critical safety considerations.

The regioselectivity of the nitration is dictated by the directing effects of the existing substituents on the benzene ring: the methoxy group (-OCH₃) and the carboxylic acid group (-COOH). The methoxy group is an activating, ortho-, para-director due to its electron-donating resonance effect. Conversely, the carboxylic acid group is a deactivating, meta-director due to its electron-withdrawing inductive and resonance effects. The interplay of these directing effects determines the position of the incoming nitro group.

Core Principles: The Chemistry of Electrophilic Aromatic Substitution

The nitration of methoxybenzoic acids proceeds via an electrophilic aromatic substitution (EAS) mechanism.[1][2][3] The key steps are:

  • Generation of the Electrophile: Concentrated nitric acid and concentrated sulfuric acid react to form the highly electrophilic nitronium ion (NO₂⁺).[3][4] Sulfuric acid acts as a catalyst, protonating nitric acid to facilitate the loss of a water molecule and generate the nitronium ion.[3][4][5]

  • Electrophilic Attack: The electron-rich aromatic ring of the methoxybenzoic acid attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[2][3]

  • Deprotonation: A weak base, typically the bisulfate ion (HSO₄⁻) or a water molecule, removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the nitrated product.[2][4]

Directing Effects of Substituents
  • Methoxy Group (-OCH₃): As an activating ortho-, para-director, it increases the electron density at the positions ortho and para to it, making these sites more susceptible to electrophilic attack.

  • Carboxylic Acid Group (-COOH): As a deactivating meta-director, it withdraws electron density from the ring, particularly from the ortho and para positions, thus directing the incoming electrophile to the meta position.[5]

The final product distribution will depend on the relative positions of the methoxy and carboxylic acid groups on the starting material.

Safety First: Handling Nitrating Agents

Nitration reactions are inherently hazardous and must be performed with extreme caution in a well-ventilated fume hood.[6][7][8]

  • Corrosive Reagents: Concentrated nitric acid and sulfuric acid are highly corrosive and can cause severe burns upon contact with skin or eyes.[6][7][9] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[6][9]

  • Exothermic Reaction: The reaction is highly exothermic, and the temperature must be carefully controlled to prevent runaway reactions and the formation of unwanted byproducts.[10] Always perform the reaction in an ice bath.[11][12]

  • Violent Reactions: Nitric acid is a strong oxidizing agent and can react violently with organic materials.[7][8]

  • Emergency Preparedness: Ensure that an emergency eyewash station and safety shower are readily accessible.[6][7] Have appropriate spill containment and neutralization materials on hand.[6][8]

Experimental Protocols

The following are detailed protocols for the nitration of two common isomers of methoxybenzoic acid.

Protocol 1: Nitration of 4-Methoxybenzoic Acid (p-Anisic Acid)

In this case, the methoxy group is at position 4 and the carboxylic acid at position 1. The methoxy group strongly directs ortho to itself (positions 3 and 5), while the carboxylic acid directs meta (also positions 3 and 5). Therefore, the directing effects are in agreement, leading to the primary product, 3-nitro-4-methoxybenzoic acid.

Materials and Reagents:
  • 4-Methoxybenzoic acid

  • Concentrated sulfuric acid (98%)

  • Concentrated nitric acid (70%)

  • Deionized water

  • Ice

  • Ethanol (for recrystallization)

Equipment:
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Beakers

  • Büchner funnel and flask

  • Filter paper

  • Melting point apparatus

Procedure:
  • Dissolution of Starting Material: In a round-bottom flask, carefully add 5.0 g of 4-methoxybenzoic acid to 20 mL of concentrated sulfuric acid while stirring in an ice bath. Continue stirring until the solid has completely dissolved. Maintain the temperature between 0 and 5 °C.

  • Preparation of Nitrating Mixture: In a separate beaker, cautiously add 3.0 mL of concentrated nitric acid to 3.0 mL of concentrated sulfuric acid. Cool this mixture in the ice bath. This step is highly exothermic.[11]

  • Nitration Reaction: While vigorously stirring the 4-methoxybenzoic acid solution, slowly add the chilled nitrating mixture dropwise using a dropping funnel.[12] The rate of addition should be controlled to maintain the reaction temperature below 10 °C.[12]

  • Reaction Completion: After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 30 minutes.

  • Work-up and Isolation: Carefully and slowly pour the reaction mixture onto approximately 100 g of crushed ice in a beaker with constant stirring.[12][13] A solid precipitate will form.

  • Filtration: Allow the ice to melt completely, then collect the solid product by vacuum filtration using a Büchner funnel.[13]

  • Washing: Wash the crude product with several portions of cold deionized water to remove any residual acid.[11]

  • Purification: The crude product can be purified by recrystallization from an ethanol-water mixture.[11] Dissolve the crude solid in a minimum amount of hot ethanol, and then add hot water dropwise until the solution becomes slightly cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.

  • Drying and Characterization: Dry the purified product and determine its melting point and yield. The expected product is 3-nitro-4-methoxybenzoic acid.

Protocol 2: Nitration of 3-Methoxybenzoic Acid

For 3-methoxybenzoic acid, the methoxy group (position 3) directs ortho (positions 2 and 4) and para (position 6). The carboxylic acid group (position 1) directs meta (position 5). The activating effect of the methoxy group will predominantly control the regioselectivity, leading to a mixture of isomers, primarily 4-nitro-3-methoxybenzoic acid and 2-nitro-3-methoxybenzoic acid.

Materials and Reagents:
  • 3-Methoxybenzoic acid

  • Concentrated sulfuric acid (98%)

  • Concentrated nitric acid (70%)

  • Deionized water

  • Ice

  • Ethanol (for recrystallization)

Equipment:
  • Same as in Protocol 1

Procedure:
  • Dissolution of Starting Material: In a round-bottom flask, carefully add 5.0 g of 3-methoxybenzoic acid to 20 mL of concentrated sulfuric acid while stirring in an ice bath. Continue stirring until the solid is fully dissolved, maintaining a temperature between 0 and 5 °C.

  • Preparation of Nitrating Mixture: In a separate beaker, cautiously prepare the nitrating mixture by adding 3.0 mL of concentrated nitric acid to 3.0 mL of concentrated sulfuric acid, ensuring the mixture is kept cool in an ice bath.

  • Nitration Reaction: Slowly add the cold nitrating mixture dropwise to the stirred solution of 3-methoxybenzoic acid. Carefully monitor the temperature, keeping it below 10 °C throughout the addition.

  • Reaction Completion: Once the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 30 minutes.

  • Work-up and Isolation: Pour the reaction mixture onto about 100 g of crushed ice in a beaker while stirring.

  • Filtration: Collect the precipitated solid by vacuum filtration after the ice has completely melted.

  • Washing: Wash the collected solid thoroughly with cold deionized water to remove residual acids.

  • Purification and Separation: Due to the formation of multiple isomers, purification may require techniques such as fractional crystallization or column chromatography to separate the different nitro-substituted products. Recrystallization from an ethanol-water mixture can be attempted for initial purification.

  • Drying and Characterization: Dry the purified product(s) and characterize them using techniques like melting point determination and NMR spectroscopy to identify the specific isomers and their relative ratios.

Data Presentation and Characterization

Expected Yields and Physical Properties
Starting MaterialMajor Product(s)Typical Yield (%)Melting Point (°C)
4-Methoxybenzoic Acid3-Nitro-4-methoxybenzoic acid70-85~191
3-Methoxybenzoic Acid4-Nitro-3-methoxybenzoic acid, 2-Nitro-3-methoxybenzoic acidMixture233 (4-nitro isomer)

Note: Yields are dependent on reaction conditions and purification efficiency.

Product Characterization

The identity and purity of the nitrated products should be confirmed using standard analytical techniques:

  • Melting Point: A sharp melting point close to the literature value is indicative of a pure compound.[12]

  • NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information, allowing for the unambiguous identification of the isomers formed. The chemical shifts and coupling patterns of the aromatic protons will be distinct for each isomer. For example, the introduction of a nitro group will cause a downfield shift for adjacent protons in the ¹H NMR spectrum.[4]

  • Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups, such as the nitro group (strong absorptions around 1530 cm⁻¹ and 1350 cm⁻¹), the carboxylic acid O-H (broad absorption around 3000 cm⁻¹) and C=O (strong absorption around 1700 cm⁻¹), and the C-O-C of the methoxy group.

Visualizing the Process

Workflow for Nitration of Methoxybenzoic Acids

Nitration_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Methoxybenzoic Acid in conc. H₂SO₄ (0-5°C) reaction Slowly add Nitrating Mixture to Substrate Solution (<10°C) start->reaction nitrating_mix Prepare Nitrating Mixture (conc. HNO₃ + conc. H₂SO₄) (0-5°C) nitrating_mix->reaction stir Stir at 0-5°C (30 min) reaction->stir quench Pour onto Crushed Ice stir->quench filter Vacuum Filtration quench->filter wash Wash with Cold H₂O filter->wash purify Recrystallize (Ethanol/Water) wash->purify end_node Dry and Characterize Product purify->end_node

Caption: Step-by-step workflow for the nitration of methoxybenzoic acids.

Mechanism of Electrophilic Nitration

EAS_Mechanism cluster_step1 Step 1: Generation of Nitronium Ion cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation HNO3 H-O-NO₂ Protonated_HNO3 H₂O⁺-NO₂ HNO3->Protonated_HNO3 + H⁺ (from H₂SO₄) H2SO4 H₂SO₄ NO2+ NO₂⁺ (Nitronium Ion) Protonated_HNO3->NO2+ - H₂O HSO4- HSO₄⁻ H2O H₂O BenzeneRing Substituted Benzoic Acid SigmaComplex Sigma Complex (Resonance Stabilized) BenzeneRing->SigmaComplex + NO₂⁺ FinalProduct Nitrated Product SigmaComplex->FinalProduct - H⁺ (to HSO₄⁻)

References

A Comprehensive Guide to the Analytical Characterization of 5-Bromo-2-methoxy-3-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This application note provides a detailed, multi-technique guide for the comprehensive analytical characterization of 5-Bromo-2-methoxy-3-nitrobenzoic acid (CAS No. 60541-89-1). As a substituted aromatic carboxylic acid, this compound serves as a potentially valuable building block in pharmaceutical and fine chemical synthesis. Ensuring its identity, purity, and structural integrity is paramount for its use in drug discovery and development. This document outlines a suite of robust analytical protocols, including chromatographic and spectroscopic methods, designed for researchers, quality control scientists, and drug development professionals. The methodologies are presented with a focus on the underlying scientific principles, ensuring that each protocol is a self-validating system for generating reliable and reproducible data.

Introduction and Physicochemical Profile

This compound is a poly-substituted aromatic compound featuring a carboxylic acid, a methoxy group, a nitro group, and a bromine atom. This unique combination of functional groups makes it a versatile intermediate for synthesizing more complex molecules. The successful application of this compound in multi-step syntheses is critically dependent on a thorough understanding of its chemical properties and a precise assessment of its purity. This guide details the necessary analytical workflows to achieve a full characterization.

A summary of the core physicochemical properties of the target compound is presented below.

PropertyValueSource(s)
IUPAC Name This compoundN/A
CAS Number 60541-89-1[1][2][3]
Molecular Formula C₈H₆BrNO₅[4]
Molecular Weight 276.04 g/mol [4]
Appearance Expected to be a solid, likely a crystalline powderN/A
Predicted Boiling Point 408.7 ± 45.0 °C[4]

Integrated Analytical Workflow

A single analytical technique is insufficient for the complete characterization of a novel or complex chemical entity. We advocate for an orthogonal, multi-technique approach where data from different methods are integrated to build a complete profile of the compound. The workflow below illustrates the logical progression from purity assessment to definitive structural confirmation.

Analytical_Workflow cluster_0 Start: Sample Receipt cluster_1 Purity & Quantification cluster_2 Structural Confirmation cluster_3 Final Characterization start This compound hplc HPLC-UV Analysis (Purity Assay, Impurity Profile) start->hplc ms LC-MS Analysis (Molecular Weight Confirmation) hplc->ms Is Purity ≥ 95%? report Certificate of Analysis (CoA) (Identity, Purity, Structure) hplc->report nmr NMR Spectroscopy (¹H & ¹³C Structural Elucidation) ms->nmr ms->report ftir FTIR Spectroscopy (Functional Group ID) nmr->ftir nmr->report ftir->report

Figure 1: Integrated workflow for the characterization of this compound.

Chromatographic Analysis: Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of non-volatile organic compounds. A reverse-phase method is proposed here, which is ideal for separating moderately polar to nonpolar analytes.

Protocol: Reverse-Phase HPLC with UV Detection (RP-HPLC-UV)

Objective: To quantify the purity of this compound and identify any process-related impurities.

Causality Behind Experimental Choices:

  • Column: A C18 stationary phase is chosen for its hydrophobic nature, which will effectively retain the aromatic analyte.

  • Mobile Phase: A gradient of acetonitrile and water is used to ensure the elution of both the main analyte and any potential impurities with different polarities. The addition of a small amount of acid (e.g., phosphoric or formic acid) to the aqueous phase is critical to suppress the ionization of the carboxylic acid group, leading to sharp, symmetrical peaks.[5]

  • Detector: UV detection is selected because the aromatic ring and nitro group are strong chromophores, providing high sensitivity.

Materials:

  • This compound sample

  • Acetonitrile (HPLC grade)

  • Deionized Water (18.2 MΩ·cm)

  • Phosphoric Acid (or Formic Acid for MS compatibility)

  • Volumetric flasks, pipettes, and autosampler vials

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Degas both mobile phases for 15 minutes using sonication or vacuum filtration.

  • Standard Preparation:

    • Accurately weigh approximately 10 mg of the reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent). This yields a stock solution of 100 µg/mL.

  • Sample Preparation:

    • Prepare the sample to be tested at the same concentration (100 µg/mL) using the same diluent.

  • Instrumental Conditions:

    Parameter Setting
    HPLC System Agilent 1260 Infinity II or equivalent
    Column C18, 4.6 x 150 mm, 5 µm particle size
    Column Temp. 30 °C
    Flow Rate 1.0 mL/min
    Injection Vol. 10 µL
    UV Detection Diode Array Detector (DAD), 254 nm

    | Gradient Elution | 0-2 min: 30% B; 2-15 min: 30% to 90% B; 15-18 min: 90% B; 18.1-22 min: 30% B |

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate purity using the area percent method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Expected Data: A successful analysis will yield a primary peak corresponding to the main compound, with any impurities appearing as smaller, well-resolved peaks. A summary of the results should be tabulated.

Peak No.Retention Time (min)AreaArea %
14.515,2000.45
28.9 (Analyte)3,350,00099.41
311.24,7500.14
Total 3,369,950 100.00

Spectroscopic Analysis: Structural Confirmation

While chromatography assesses purity, spectroscopy is required to confirm the molecular structure and identity.

Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To confirm the molecular weight of the compound.

Causality Behind Experimental Choices:

  • Ionization: Electrospray Ionization (ESI) is an effective soft ionization technique for polar molecules containing acidic protons, like carboxylic acids. Operating in negative ion mode [ESI(-)] will readily deprotonate the carboxylic acid to form the [M-H]⁻ ion.

  • Key Identifier: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance.[6][7] This results in a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by 2 m/z units (e.g., M⁻ and [M+2]⁻). This pattern is a definitive indicator of a monobrominated compound.

Methodology:

  • System: Couple the HPLC system described in Section 3.1 to a mass spectrometer. Note: Replace phosphoric acid with 0.1% formic acid in the mobile phase for MS compatibility.

  • MS Parameters:

    Parameter Setting
    Ion Source Electrospray Ionization (ESI)
    Polarity Negative
    Scan Range 100 - 500 m/z
    Capillary Voltage -3.5 kV

    | Drying Gas Temp. | 325 °C |

  • Data Analysis:

    • Extract the mass spectrum from the main chromatographic peak.

    • Identify the deprotonated molecular ion cluster [M-H]⁻.

Expected Results: The molecular weight is 276.04 g/mol . The analysis should reveal a pair of peaks corresponding to the [M-H]⁻ ion.

Ion SpeciesCalculated m/z (⁷⁹Br)Calculated m/z (⁸¹Br)Expected Ratio
[M-H]⁻ 274.95276.95~1:1
Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To provide unambiguous structural elucidation by mapping the carbon-hydrogen framework.

Causality Behind Experimental Choices:

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it can dissolve the polar carboxylic acid and its acidic proton will be observable, typically as a very broad singlet far downfield.

  • ¹H NMR: Will show the number of different proton environments, their chemical shifts (indicating the electronic environment), their integration (ratio of protons), and their splitting patterns (indicating adjacent protons).

  • ¹³C NMR: Will show the number of unique carbon environments in the molecule.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of DMSO-d₆.

  • Acquisition:

    • Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

  • Data Analysis:

    • Reference the spectra to the residual solvent peak (DMSO at ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C).

    • Assign peaks based on expected chemical shifts and coupling constants.

Predicted ¹H and ¹³C NMR Data (in DMSO-d₆):

AssignmentPredicted ¹H Shift (ppm)MultiplicityIntegrationPredicted ¹³C Shift (ppm)
COOH~13.5br s1H~165
Ar-H (pos. 4)~8.2d, J ≈ 2.4 Hz1H~138
Ar-H (pos. 6)~8.0d, J ≈ 2.4 Hz1H~132
OCH₃~3.9s3H~57
C-COOHN/A~125
C-OCH₃N/A~155
C-NO₂N/A~148
C-BrN/A~115

Note: The nitro and bromo substituents are strongly electron-withdrawing, shifting aromatic protons downfield. The two aromatic protons are expected to be meta-coupled to each other.

Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the key functional groups present in the molecule.

Causality Behind Experimental Choices: FTIR is a rapid and simple technique that provides a molecular "fingerprint." The presence of characteristic absorption bands for the carboxylic acid (O-H and C=O), nitro (N-O), and other groups confirms the compound's gross structure.[8]

Methodology:

  • Instrument: Use an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal.

  • Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the wavenumbers of the major absorption bands.

Expected Characteristic Absorption Bands:

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
Carboxylic AcidO-H stretch3300 - 2500 (very broad)
Carboxylic AcidC=O stretch1710 - 1680 (strong)
Nitro GroupN-O asymmetric stretch1550 - 1500 (strong)
Nitro GroupN-O symmetric stretch1360 - 1320 (strong)
Aromatic RingC=C stretch1600 - 1450 (multiple bands)
EtherC-O stretch1275 - 1200
BromoalkaneC-Br stretch650 - 550

Conclusion: Data Integration for Complete Characterization

The comprehensive characterization of this compound is achieved not by a single measurement, but by the synergistic integration of orthogonal analytical techniques.

  • HPLC establishes the purity and impurity profile.

  • Mass Spectrometry confirms the molecular weight and provides definitive evidence of the bromine atom through its isotopic signature.

  • NMR Spectroscopy delivers an unambiguous structural assignment of the complete molecular framework.

  • FTIR Spectroscopy provides rapid confirmation of the essential functional groups.

Together, these methods provide a robust and reliable analytical package, ensuring that the material meets the stringent identity and quality requirements for use in research and development.

References

Application Notes and Protocols: 5-Bromo-2-methoxy-3-nitrobenzoic Acid as a Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Your Senior Application Scientist

Introduction

5-Bromo-2-methoxy-3-nitrobenzoic acid is a highly functionalized aromatic compound that has emerged as a valuable and versatile building block in organic synthesis. Its unique arrangement of substituents—a carboxylic acid, a methoxy group, a nitro group, and a bromine atom—on a benzene ring provides a rich platform for a diverse array of chemical transformations. The electron-withdrawing nature of the nitro and carboxylic acid groups activates the aromatic ring for nucleophilic substitution, while the bromine atom offers a handle for cross-coupling reactions. Furthermore, the nitro and carboxylic acid moieties can be readily transformed into other functional groups, opening up numerous synthetic pathways.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of this compound in the synthesis of complex organic molecules. We will delve into key reaction protocols, discuss the underlying mechanistic principles, and offer field-proven insights to ensure successful and reproducible outcomes.

Physicochemical Properties and Handling

A clear understanding of the physical and chemical properties of this compound is paramount for its safe and effective use in the laboratory.

PropertyValue
Molecular Formula C₈H₆BrNO₅
Molecular Weight 276.04 g/mol
Appearance Pale yellow to yellow crystalline powder
Melting Point 183-187 °C
Solubility Soluble in methanol, ethanol, and other polar organic solvents.

Safety and Handling: this compound is an irritant. Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Key Synthetic Transformations and Protocols

The strategic positioning of functional groups on the this compound scaffold allows for a hierarchical and selective manipulation, making it a powerful tool for constructing complex molecular architectures.

Nucleophilic Aromatic Substitution (SNAr) of the Bromine Atom

The bromine atom at the 5-position is susceptible to nucleophilic aromatic substitution, particularly with amine nucleophiles. This reaction is a cornerstone for introducing nitrogen-containing moieties, which are prevalent in many biologically active compounds.

Workflow for SNAr with an Amine

reagents This compound + Amine (R-NH2) + Base (e.g., K2CO3) + Solvent (e.g., DMF) reaction Heat (e.g., 80-120 °C) reagents->reaction 1. Mix workup Aqueous Workup (Acidification & Extraction) reaction->workup 2. Reaction purification Purification (Crystallization or Chromatography) workup->purification 3. Isolate product Substituted Product purification->product 4. Purify starting_material Substituted 2-methoxy-3-nitrobenzoic acid derivative reduction Reducing Agent (e.g., SnCl2·2H2O, H2/Pd-C) Solvent (e.g., EtOH, EtOAc) starting_material->reduction 1. Dissolve workup Workup (Basification & Extraction) reduction->workup 2. React purification Purification (Crystallization or Chromatography) workup->purification 3. Isolate product 3-Amino-2-methoxybenzoic acid derivative purification->product 4. Purify

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 5-Bromo-2-methoxy-3-nitrobenzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5-Bromo-2-methoxy-3-nitrobenzoic acid. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this challenging multi-step synthesis. We will move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and refine your reaction conditions effectively.

The synthesis of this compound is a nuanced process involving sequential electrophilic aromatic substitution reactions where regioselectivity is paramount. The interplay between the activating ortho-, para- directing methoxy group and the deactivating meta- directing carboxylic acid group requires precise control over reaction conditions to achieve high yield and purity.

Synthetic Pathway Overview

The most logical and efficient pathway to synthesize this compound involves a two-step sequence starting from 2-methoxybenzoic acid. The first step is a controlled nitration, followed by a selective bromination. This sequence leverages the directing effects of the substituents to install the nitro and bromo groups at the desired positions.

Synthetic_Pathway cluster_0 Step 1: Nitration cluster_1 Step 2: Bromination Start 2-Methoxybenzoic Acid Intermediate 2-Methoxy-3-nitrobenzoic Acid & 2-Methoxy-5-nitrobenzoic Acid Start->Intermediate HNO₃, H₂SO₄ 0-5 °C Isolated_Intermediate 2-Methoxy-3-nitrobenzoic Acid Intermediate->Isolated_Intermediate Purification/ Isomer Separation Final_Product This compound Isolated_Intermediate->Final_Product Br₂, H₂SO₄

Caption: Synthetic route for this compound.

Optimized Experimental Protocol

This protocol provides a self-validating system with integrated checkpoints for monitoring reaction progress.

Part 1: Nitration of 2-Methoxybenzoic Acid

Objective: To synthesize 2-Methoxy-3-nitrobenzoic acid, the key intermediate.

ParameterRecommended ConditionRationale & Expert Insights
Nitrating Agent Mixed Acid (Conc. H₂SO₄ & Conc. HNO₃)Concentrated sulfuric acid acts as a catalyst to generate the highly electrophilic nitronium ion (NO₂⁺) from nitric acid[1]. It also serves as a solvent and a dehydrating agent, driving the equilibrium forward.
Temperature 0 °C to 5 °CThis reaction is highly exothermic. Maintaining a low temperature is critical to prevent over-nitration (di-nitration) and the formation of oxidative side-products, which often appear as dark tars[1][2][3].
Reagent Addition Slow, dropwise addition of mixed acidEnsures efficient heat dissipation and prevents localized temperature spikes that can lead to runaway reactions and reduced regioselectivity[2].
Reaction Time 1 - 3 hoursThe reaction should be monitored by Thin Layer Chromatography (TLC) to determine the point of maximum conversion of the starting material.
Work-up Quenching on crushed icePouring the reaction mixture onto ice precipitates the crude product while diluting the strong acid and dissipating heat safely[2].

Step-by-Step Methodology:

  • Prepare Nitrating Mixture: In a clean, dry flask, cool 25 mL of concentrated sulfuric acid in an ice-salt bath to below 5 °C. With vigorous stirring, slowly add 10 mL of concentrated nitric acid dropwise, ensuring the temperature does not exceed 10 °C.

  • Dissolve Starting Material: In a separate three-necked flask equipped with a mechanical stirrer and thermometer, dissolve 15.2 g (0.1 mol) of 2-methoxybenzoic acid in 40 mL of concentrated sulfuric acid. Cool this solution to 0 °C in an ice-salt bath.

  • Initiate Reaction: Slowly add the pre-cooled nitrating mixture dropwise to the solution of 2-methoxybenzoic acid over 60-90 minutes. Meticulously maintain the internal reaction temperature between 0-5 °C throughout the addition.

  • Monitor Progress: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction's progress by taking small aliquots, quenching them in ice water, extracting with ethyl acetate, and analyzing by TLC (e.g., using a 7:3 hexanes:ethyl acetate mobile phase with 1% acetic acid).

  • Isolate Crude Product: Once the starting material is consumed, carefully pour the reaction mixture onto 400 g of crushed ice with stirring. A precipitate will form.

  • Purification: Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral to pH paper. The crude product will be a mixture of 2-methoxy-3-nitrobenzoic acid and 2-methoxy-5-nitrobenzoic acid. This mixture must be purified (e.g., by fractional crystallization or column chromatography) before proceeding.

Part 2: Bromination of 2-Methoxy-3-nitrobenzoic Acid

Objective: To selectively brominate the purified intermediate at the C-5 position.

ParameterRecommended ConditionRationale & Expert Insights
Brominating Agent Elemental Bromine (Br₂)Provides a direct and effective source of electrophilic bromine for substitution on the activated ring.
Solvent/Catalyst Concentrated Sulfuric AcidActs as a solvent and helps to polarize the Br-Br bond, increasing its electrophilicity. Some protocols may also use a Lewis acid catalyst like FeBr₃, though it may not be necessary for this activated system[4].
Temperature Room Temperature (20-25 °C)The ring is sufficiently activated by the methoxy group for the reaction to proceed at room temperature. Higher temperatures could lead to side reactions.
Reaction Time 5 - 20 hoursThe reaction is typically slower than nitration and should be monitored by TLC or HPLC to ensure completion[5].

Step-by-Step Methodology:

  • Dissolve Intermediate: In a flask protected from light, dissolve 9.85 g (0.05 mol) of purified 2-methoxy-3-nitrobenzoic acid in 30 mL of concentrated sulfuric acid.

  • Add Bromine: Slowly add 3.2 mL (10.0 g, 0.0625 mol) of elemental bromine dropwise to the solution with stirring at room temperature.

  • React and Monitor: Stir the mixture at room temperature for 12-20 hours. Monitor the disappearance of the starting material by TLC or HPLC.

  • Work-up and Isolation: Carefully pour the reaction mixture into 300 g of ice water containing a small amount of sodium bisulfite (to quench excess bromine).

  • Purification: Collect the precipitated solid by vacuum filtration, wash extensively with cold water, and dry. The crude this compound can be further purified by recrystallization from a suitable solvent such as aqueous ethanol[6].

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis in a direct question-and-answer format.

Q1: My nitration reaction turned dark brown or black, and the yield was very low. What went wrong?

A1: This is a classic sign of a runaway exothermic reaction leading to oxidation and decomposition of your material[2][3]. The combination of a highly activated aromatic ring (due to the -OCH₃ group) and a powerful nitrating mixture is extremely reactive.

  • Causality: The internal temperature likely exceeded the optimal 0-5 °C range, even if only locally. This accelerates oxidation side-reactions, which are also exothermic, creating a dangerous feedback loop.

  • Corrective Actions:

    • Improve Cooling: Ensure your reaction flask is adequately submerged in a well-maintained ice-salt bath.

    • Slow Down Addition: Reduce the addition rate of the nitrating mixture significantly. A syringe pump can provide excellent control.

    • Monitor Internal Temperature: Place the thermometer bulb directly in the reaction mixture, not just in the cooling bath, for an accurate reading.

Q2: I'm getting a significant amount of the 5-nitro isomer along with my desired 3-nitro intermediate. How can I improve regioselectivity?

A2: The formation of both 3-nitro (ortho to methoxy) and 5-nitro (para to methoxy) isomers is expected due to the directing effect of the methoxy group. However, the ratio can be influenced by reaction conditions.

  • Causality: Steric hindrance from the adjacent carboxylic acid group at C-1 disfavors substitution at the C-6 position. However, the C-3 and C-5 positions are both electronically activated. Lower temperatures tend to favor the thermodynamically more stable product, which can sometimes improve selectivity[3].

  • Corrective Actions:

    • Strict Temperature Control: Adhere strictly to the 0-5 °C temperature range. Any increase can lower selectivity.

    • Consider Alternative Nitrating Agents: For highly sensitive substrates, milder nitrating conditions, such as using nitric acid in acetic anhydride, can sometimes provide better control, though this may require significant optimization[3].

    • Efficient Purification: Accept that a mixture will likely form and focus on an efficient purification method. Fractional crystallization from ethanol/water mixtures can be effective at separating the isomers.

Q3: My final product streaks badly during column chromatography, and recovery is poor.

A3: This is a common problem when purifying carboxylic acids on standard silica gel[6]. The acidic proton of the -COOH group interacts strongly with the slightly basic silanol groups on the silica surface, causing the compound to "streak" down the column rather than eluting as a tight band.

  • Causality: Strong polar interactions between the analyte and the stationary phase lead to poor chromatographic performance.

  • Corrective Actions:

    • Acidify the Mobile Phase: Add 0.5-1% acetic acid or formic acid to your eluent system (e.g., hexanes/ethyl acetate). This suppresses the deprotonation of your carboxylic acid, reducing its interaction with the silica and resulting in sharper peaks[6].

    • Use Acid-Base Extraction: This is a highly effective alternative to chromatography for purifying acidic compounds. Dissolve the crude product in an organic solvent (like ethyl acetate), extract with an aqueous base (e.g., sodium bicarbonate solution), and discard the organic layer containing neutral impurities. Then, re-acidify the aqueous layer with HCl to precipitate your purified product, which can be collected by filtration[6].

    • Recrystallization: If the impurities have sufficiently different solubilities, recrystallization is the most efficient and scalable purification method[6][7].

Troubleshooting_Workflow Cause Cause Solution Solution Problem Problem Cause1 Runaway Reaction / Oxidation Problem->Cause1 Diagnosis Solution1 Improve Cooling & Slow Reagent Addition Cause1->Solution1 Action Problem2 Poor Regioselectivity (Isomer Mix) Cause2 Competing Directing Effects Problem2->Cause2 Diagnosis Solution2 Strict Temp Control & Focus on Purification Cause2->Solution2 Action Problem3 Purification Issues (Column Tailing) Cause3 Analyte-Silica Interaction Problem3->Cause3 Diagnosis Solution3 Acidify Eluent OR Use Acid-Base Extraction Cause3->Solution3 Action

Caption: Decision workflow for troubleshooting common synthesis issues.

Frequently Asked Questions (FAQs)

Q1: Why is the order of reactions (nitration then bromination) important?

A1: The order is critical for achieving the correct substitution pattern.

  • Nitration First: Starting with 2-methoxybenzoic acid, the powerful ortho-, para- directing -OCH₃ group and the meta- directing -COOH group work together. The C-3 and C-5 positions are most activated. Nitration yields a mixture of 3-nitro and 5-nitro isomers. Brominating the 3-nitro isomer then directs the bromine to the C-5 position, which is para to the strongly activating methoxy group and meta to the other two groups.

  • Bromination First: If you were to brominate 2-methoxybenzoic acid first, the bromine would be strongly directed to the C-5 position (para to the methoxy group). Subsequent nitration of 5-bromo-2-methoxybenzoic acid would then be directed by three substituents, likely leading to the nitro group at C-3, yielding the same product. However, controlling the initial bromination to be monosubstituted can be challenging, and the subsequent nitration on a less activated ring might require harsher conditions. The established nitration-first route is generally more controlled.

Q2: What analytical methods are essential for confirming the product's identity and purity?

A2: A combination of techniques is required for unambiguous characterization.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): This is the most powerful tool. The final product will have two aromatic protons remaining, which will appear as distinct singlets or doublets with very small coupling constants. The chemical shifts will be influenced by the surrounding electron-withdrawing groups.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This confirms the molecular weight of the product, including the characteristic isotopic pattern for a bromine-containing compound (two peaks of roughly equal intensity separated by 2 m/z units, e.g., M and M+2)[5].

  • Melting Point: A sharp melting point close to the literature value indicates high purity.

Q3: Are there any major safety precautions I should be aware of?

A3: Absolutely. This synthesis involves hazardous materials and requires strict adherence to safety protocols.

  • Mixed Acid: The nitrating mixture is extremely corrosive and a powerful oxidizing agent. Always prepare it by adding the nitric acid to the sulfuric acid, and always do so in an ice bath. Work in a certified chemical fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.

  • Bromine: Elemental bromine is highly toxic, volatile, and corrosive. It can cause severe chemical burns upon contact. Handle it only in a fume hood and have a bromine quenching agent (like sodium thiosulfate solution) readily available in case of a spill.

  • Exothermic Reactions: Both steps can release significant heat. Never scale up the reaction without first understanding its thermal profile and ensuring you have adequate cooling capacity.

References

common side products in the synthesis of 5-Bromo-2-methoxy-3-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 5-Bromo-2-methoxy-3-nitrobenzoic acid

Welcome to the technical support resource for the synthesis of this compound. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during the synthesis, with a focus on identifying and mitigating the formation of common side products. Our aim is to provide you with the expertise and practical insights needed to optimize your synthetic protocols, ensuring both high yield and purity of your target compound.

Troubleshooting Guide & FAQs

Question 1: I'm observing multiple spots on my TLC plate after the nitration of 2-methoxybenzoic acid. What are the likely isomeric side products, and how can I improve regioselectivity?

Answer:

The formation of multiple isomers during the nitration of 2-methoxybenzoic acid is a common issue stemming from the directing effects of the substituents on the aromatic ring. The methoxy group (-OCH3) is a strong ortho-, para-director, while the carboxylic acid group (-COOH) is a meta-director. This can lead to a mixture of nitrated products.

Common Isomeric Byproducts:

  • 4-Nitro-2-methoxybenzoic acid: Formation is favored by the strong para-directing effect of the methoxy group.

  • 6-Nitro-2-methoxybenzoic acid: Formation is favored by the ortho-directing effect of the methoxy group.

  • 3-Nitro-2-methoxybenzoic acid: This is your desired intermediate, but its formation can be less favored compared to the 4- and 6-nitro isomers.

  • 5-Nitro-2-methoxybenzoic acid: Formation is favored by the meta-directing effect of the carboxylic acid group.

Causality and Mitigation Strategies:

The regioselectivity of the nitration is highly dependent on reaction conditions.[1] To favor the formation of the desired 3-nitro isomer, precise control over these parameters is crucial.

ParameterEffect on RegioselectivityRecommended Action
Temperature Higher temperatures can lead to decreased selectivity and the formation of more side products.[2]Maintain a low reaction temperature, typically between -10°C and 0°C, to control the exothermic reaction and enhance selectivity.[1]
Nitrating Agent The choice and concentration of the nitrating agent can influence isomer distribution.A mixture of concentrated nitric acid and sulfuric acid is standard. The slow, dropwise addition of the nitrating agent is critical to maintain temperature control and minimize side reactions.[1]
Reaction Time Prolonged reaction times may lead to the formation of dinitrated products.Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and quench the reaction once the starting material is consumed.[1]

Experimental Protocol for Improved Regioselectivity:

  • In a clean, dry flask, cool concentrated sulfuric acid to below 0°C in an ice-salt bath.

  • Slowly, drop by drop, add the required volume of concentrated nitric acid to the cold sulfuric acid with constant stirring to prepare the nitrating mixture.

  • In a separate reaction flask, dissolve 2-methoxybenzoic acid in concentrated sulfuric acid and cool the solution to the desired reaction temperature (e.g., -10°C to 0°C).

  • Add the nitrating mixture dropwise to the solution of the starting material, ensuring the temperature does not exceed the set point.

  • Monitor the reaction by TLC. Once complete, carefully pour the reaction mixture onto crushed ice to precipitate the product.

  • Filter the precipitate, wash with cold water to remove residual acid, and dry.

  • Purify the crude product by recrystallization or column chromatography to isolate the desired 3-nitro isomer.[3]

Question 2: My final product after bromination shows impurities with a higher molecular weight than the target compound. What could these be, and how do I prevent their formation?

Answer:

The presence of impurities with a higher molecular weight often indicates over-bromination, resulting in di- or even tri-brominated species. The methoxy group is a strong activating group, making the aromatic ring susceptible to further electrophilic substitution if the reaction conditions are not carefully controlled.[4]

Potential Over-brominated Side Products:

  • 3,5-Dibromo-2-methoxy-benzoic acid: If the initial bromination occurs at the 5-position, a second bromination can occur at the 3-position.

  • Other Dibromo Isomers: Depending on the directing effects of the substituents, other dibrominated isomers are also possible.

Causality and Prevention:

FactorInfluence on Over-brominationPreventative Measure
Brominating Agent Stronger brominating agents (e.g., neat Br2) or an excess of the agent increase the likelihood of multiple brominations.Use a milder brominating agent such as N-Bromosuccinimide (NBS).[4] Ensure the stoichiometry of the brominating agent is carefully controlled.
Reaction Temperature Higher temperatures can increase the reaction rate and lead to a loss of selectivity, favoring over-bromination.Maintain a controlled, and often lower, reaction temperature.
Catalyst The presence and type of catalyst can influence the reactivity of the brominating agent.If a Lewis acid catalyst is used, its concentration should be optimized. In some cases, a catalyst may not be necessary with a sufficiently activated substrate.

Workflow for Selective Monobromination:

Caption: Workflow to minimize over-bromination side products.

Question 3: I am seeing a significant amount of a dark, tar-like substance in my reaction mixture, and the yield of my desired product is low. What is causing this?

Answer:

The formation of a dark, tar-like substance is often indicative of oxidation of the aromatic ring or other starting materials.[1] Nitric acid, especially at elevated temperatures or in high concentrations, is a potent oxidizing agent. The electron-rich aromatic ring, activated by the methoxy group, is particularly susceptible to oxidation.

Key Factors Leading to Oxidation:

  • Elevated Temperatures: Exothermic nitration reactions that are not adequately cooled can experience a "runaway" reaction, leading to significant oxidation.[1]

  • High Concentration of Nitric Acid: Using fuming nitric acid or a high ratio of nitric acid can increase the oxidative potential of the reaction mixture.[5]

  • Presence of Impurities: Certain impurities in the starting materials can catalyze oxidative side reactions.

Troubleshooting and Prevention of Oxidation:

  • Temperature Control: This is the most critical factor. The reaction should be carried out in an ice or ice-salt bath to maintain a consistently low temperature.[1]

  • Controlled Reagent Addition: The nitrating mixture should be added slowly and dropwise to the substrate solution to allow for the dissipation of heat.[1]

  • Purity of Reagents: Use high-purity starting materials and reagents to avoid unwanted side reactions.

  • Inert Atmosphere: While not always necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes help to minimize oxidative side reactions.

Question 4: After my workup, I still have a significant amount of the starting material (2-methoxy-3-nitrobenzoic acid) in my final product. How can I drive the bromination to completion?

Answer:

The presence of unreacted starting material indicates an incomplete reaction. This can be due to several factors related to the reaction conditions and reagents.

Potential Causes for Incomplete Reaction:

CauseRecommended Solution
Insufficient Reaction Time The reaction may not have been allowed to proceed for a sufficient duration.
Low Reaction Temperature While low temperatures are important for selectivity, a temperature that is too low can significantly slow down the reaction rate.
Deactivated Brominating Agent The brominating agent may have degraded over time or may be of low quality.
Insufficient Stoichiometry An insufficient amount of the brominating agent was used.

Visualizing the Reaction Pathway and Side Reactions:

Synthesis_and_Side_Products A 2-Methoxybenzoic Acid B 3-Nitro-2-methoxybenzoic Acid (Intermediate) A->B Nitration (HNO3, H2SO4) S1 Isomeric Nitro Products (e.g., 4-nitro, 6-nitro) A->S1 Poor Regioselectivity S2 Dinitrated Products A->S2 Harsh Conditions S3 Oxidation Byproducts A->S3 High Temperature C This compound (Target Product) B->C Bromination (e.g., NBS) S4 Isomeric Bromo Products B->S4 Poor Regioselectivity S5 Dibrominated Products B->S5 Excess Brominating Agent

Caption: Reaction pathway for the synthesis of this compound and common side product formations.

References

troubleshooting low yield in the synthesis of halogenated nitrobenzoic acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of halogenated nitrobenzoic acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this critical electrophilic aromatic substitution reaction. Here, we address specific issues in a direct question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your experimental design and execution.

Part 1: Troubleshooting Guide - Navigating Low Yields and Impurities

Low yields in the synthesis of halogenated nitrobenzoic acids can be attributed to a variety of factors, from suboptimal reaction conditions to the formation of undesired side products. This section provides a systematic approach to identifying and resolving these common experimental hurdles.

Q1: My reaction has a very low yield of the desired halogenated nitrobenzoic acid. What are the most likely causes?

Low yields are a frequent challenge and can often be traced back to several key experimental parameters.[1][2][3] A systematic review of your protocol is the first step.

Primary Causes & Solutions:

  • Inadequate Nitronium Ion (NO₂⁺) Generation: The nitronium ion is the active electrophile in this reaction. Its formation from nitric acid is catalyzed by concentrated sulfuric acid.[4][5][6][7][8]

    • Troubleshooting: Ensure you are using concentrated (ideally >95%) sulfuric acid and a high-purity nitric acid (fuming nitric acid is sometimes required for highly deactivated substrates).[9] The ratio of sulfuric to nitric acid is also critical; a common starting point is a 2:1 or 1:1 mixture.[5]

  • Suboptimal Reaction Temperature: Temperature control is paramount in nitration reactions.[10][11]

    • Troubleshooting:

      • Temperature Too Low: May lead to an incomplete or sluggish reaction.

      • Temperature Too High: Can cause the formation of di-nitro compounds, tri-nitro compounds, and other byproducts, and in extreme cases, lead to decomposition and the formation of dark tars.[1][10][11][12] For most halogenated benzoic acids, maintaining a temperature between 0°C and 30°C is recommended.[10][11] A specific protocol for 2-chloro-5-nitrobenzoic acid synthesis specifies keeping the temperature below 0°C during the addition of the nitrating mixture.[13]

  • Incorrect Rate of Addition: The dropwise addition of the nitrating mixture is crucial for controlling the exothermic nature of the reaction.[1]

    • Troubleshooting: Add the nitrating mixture slowly and monitor the internal temperature of the reaction flask closely. A rapid addition can cause localized overheating, leading to side reactions.

  • Purity of Starting Materials: Impurities in the starting halogenated benzoic acid can interfere with the reaction.[1][3]

    • Troubleshooting: Ensure the purity of your starting material using techniques like melting point analysis or spectroscopy before beginning the synthesis.

Q2: I'm observing the formation of multiple isomers. How can I improve the regioselectivity of the reaction?

The formation of a mixture of isomers is a common problem, especially when the directing effects of the substituents on the aromatic ring are in conflict.

Understanding Directing Effects:

  • Halogens (Cl, Br): These are ortho-, para-directing groups due to their ability to donate lone-pair electron density through resonance, which stabilizes the arenium ion intermediate at these positions. However, they are deactivating overall due to their inductive electron-withdrawing effect.

  • Carboxylic Acid (-COOH): This is a meta-directing and strongly deactivating group.[10][11] It withdraws electron density from the ring both inductively and through resonance, making the ortho and para positions electron-deficient.

  • Nitro Group (-NO₂): This is also a strong meta-director and deactivating group.[14]

Strategies for Improving Selectivity:

  • Temperature Control: As mentioned, lower temperatures often favor the formation of the thermodynamically controlled product, which can improve selectivity in some cases.[1]

  • Choice of Nitrating Agent: The standard mixture of concentrated nitric and sulfuric acids is generally effective.[1] The specific ratio can be optimized to enhance selectivity.

  • Blocking Groups: In more complex syntheses, a blocking group can be temporarily introduced to direct the nitration to the desired position and then subsequently removed.

A common example is the nitration of 4-bromobenzoic acid, which cleanly yields 4-bromo-3-nitrobenzoic acid because the 3 and 5 positions are equivalent and activated by the ortho-, para-directing bromine atom, while the 2 and 6 positions are deactivated.[15][16]

Q3: My final product is difficult to purify and appears as a dark, tarry substance. What went wrong?

The formation of dark tars is a strong indication of side reactions, often due to excessive reaction temperatures or prolonged reaction times.[17]

Causes and Mitigation:

  • Over-Nitration: Higher temperatures and extended reaction times can lead to the formation of di- and tri-nitro products, which are often less stable and can contribute to the formation of tars.[10][11]

  • Oxidative Side Reactions: Nitric acid is a strong oxidizing agent, and at elevated temperatures, it can oxidize organic materials, leading to complex mixtures of byproducts.

  • Decomposition: The desired product or intermediates may be unstable under the harsh reaction conditions, leading to decomposition.

Troubleshooting Steps:

  • Strict Temperature Control: Maintain the recommended temperature range throughout the reaction.

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material and the formation of the product. Stop the reaction once the starting material is consumed to avoid over-reaction.

  • Controlled Addition of Reagents: A slow, controlled addition of the nitrating mixture is essential.

Q4: The work-up procedure is resulting in a low yield of my isolated product. How can I optimize this?

An inefficient work-up can lead to significant product loss.

Key Work-up Steps and Optimization:

  • Quenching: The reaction is typically quenched by pouring the acidic mixture into a large volume of ice-water.[18][19] This precipitates the solid product.

    • Optimization: Ensure the ice-water volume is sufficient (5-10 times the reaction volume) to dissipate the heat of dilution of the strong acids.[18]

  • Isolation: The crude product is collected by vacuum filtration.

    • Optimization: Wash the collected solid thoroughly with cold water to remove any residual acid.[18]

  • Purification: Recrystallization is the most common method for purifying halogenated nitrobenzoic acids.

    • Optimization:

      • Solvent Selection: Choose a solvent where the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol is often a suitable choice.[1]

      • Cooling Rate: Allow the solution to cool slowly to promote the formation of pure crystals.[1] Rapid cooling can trap impurities.

      • Washing: Wash the recrystallized product with a small amount of cold solvent.[1]

If the product does not precipitate upon quenching, it may be soluble in the acidic aqueous mixture. In this case, a liquid-liquid extraction with a suitable organic solvent (e.g., diethyl ether, ethyl acetate) is necessary.[18]

Part 2: Frequently Asked Questions (FAQs)

Q1: Why is concentrated sulfuric acid necessary in this reaction? Concentrated sulfuric acid serves two critical roles. First, it acts as a catalyst by protonating nitric acid, which facilitates the loss of a water molecule to form the highly electrophilic nitronium ion (NO₂⁺).[4][5][6][7][8] Second, it acts as a dehydrating agent, absorbing the water produced during the reaction, which would otherwise dilute the nitric acid and hinder the reaction.[4][8]

Q2: Can I perform the nitration without sulfuric acid? While technically possible with very strong nitrating agents, using only nitric acid is generally much less effective and slower. The absence of sulfuric acid means a much lower concentration of the essential nitronium ion electrophile, leading to significantly lower yields.[6]

Q3: How do I know which isomer of halogenated nitrobenzoic acid will be the major product? The regiochemical outcome is determined by the directing effects of the substituents already present on the benzoic acid ring. The halogen is an ortho-, para-director, while the carboxylic acid group is a meta-director.[10][11] The nitro group will preferentially add to the position that is most activated (or least deactivated). For example, in the nitration of 2-chlorobenzoic acid, the major product is 2-chloro-5-nitrobenzoic acid.[13]

Q4: What safety precautions should I take when performing this synthesis? The nitration of halogenated benzoic acids involves highly corrosive and potentially hazardous chemicals.[11]

  • Personal Protective Equipment (PPE): Always wear gloves, safety glasses, and a lab coat.

  • Fume Hood: Conduct the entire procedure in a well-ventilated fume hood.[11]

  • Handling Acids: Handle concentrated nitric and sulfuric acids with extreme care. Add reagents slowly to prevent splashing and overheating.[11]

  • Waste Disposal: Neutralize acidic waste before disposal according to your institution's safety regulations.[11]

Q5: How can I confirm the identity and purity of my final product? Several analytical techniques can be used:

  • Melting Point: A sharp melting point that matches the literature value is a good indicator of purity.[1]

  • Spectroscopy: ¹H NMR, ¹³C NMR, and IR spectroscopy are powerful tools for confirming the chemical structure.[1]

  • Chromatography: Thin Layer Chromatography (TLC) can be used to assess purity and compare the product to the starting material.[1]

Part 3: Experimental Protocols & Visualizations

Detailed Protocol: Synthesis of 2-Chloro-5-Nitrobenzoic Acid

This protocol is adapted from established procedures and is provided as a general guideline.[13]

Materials:

  • 2-Chlorobenzoic acid

  • Concentrated Sulfuric Acid (100%)

  • Nitric Acid (80%)

  • Ice

  • Deionized Water

Procedure:

  • In a flask equipped with a magnetic stirrer and placed in an ice-salt bath, dissolve 32g of 2-chlorobenzoic acid in 160g of 100% sulfuric acid.

  • Cool the solution to below 0°C.

  • Prepare a nitrating mixture by carefully adding 16g of 80% nitric acid to 40g of 100% sulfuric acid, keeping the mixture cool.

  • Add the nitrating mixture dropwise to the cooled solution of 2-chlorobenzoic acid over approximately 1 hour, ensuring the temperature remains below 0°C.

  • After the addition is complete, allow the mixture to stand at room temperature for 10-12 hours.

  • Slowly heat the mixture to 60°C.

  • Pour the reaction mixture onto 400g of crushed ice with stirring.

  • Collect the precipitated 2-chloro-5-nitrobenzoic acid by vacuum filtration.

  • Wash the solid with cold water until the filtrate is neutral.

  • Recrystallize the crude product from boiling water for purification.

Data Summary Table
CompoundStarting MaterialKey ReagentsTemp. (°C)Expected YieldM.P. (°C)Reference
2-Chloro-5-Nitrobenzoic Acid2-Chlorobenzoic AcidConc. H₂SO₄, HNO₃<0~92%164-165[13]
4-Bromo-3-Nitrobenzoic Acid4-Bromobenzoic AcidConc. H₂SO₄, Fuming HNO₃0-5~96%-[20]
3,5-Dinitrobenzoic AcidBenzoic AcidConc. H₂SO₄, Fuming HNO₃70-9054-58%205-207[9]

Visual Diagrams

Nitration_Mechanism cluster_electrophile Step 1: Electrophile Generation cluster_substitution Step 2: Electrophilic Aromatic Substitution HNO3 HNO₃ NO2_plus NO₂⁺ (Nitronium Ion) HNO3->NO2_plus + H₂SO₄ H2SO4 H₂SO₄ H2O H₂O HSO4_minus HSO₄⁻ HalogenatedBenzoicAcid Halogenated Benzoic Acid NO2_plus->HalogenatedBenzoicAcid AreniumIon Arenium Ion (Intermediate) HalogenatedBenzoicAcid->AreniumIon + NO₂⁺ Product Halogenated Nitrobenzoic Acid AreniumIon->Product - H⁺

Caption: Mechanism of Halogenated Nitrobenzoic Acid Synthesis.

Troubleshooting_Yield Start Low Yield Observed CheckTemp Reaction Temperature? Start->CheckTemp CheckReagents Reagent Concentration & Purity? Start->CheckReagents CheckAddition Rate of Addition? Start->CheckAddition CheckWorkup Work-up Efficiency? Start->CheckWorkup TempHigh Too High: Side reactions, Tars CheckTemp->TempHigh High TempLow Too Low: Incomplete Reaction CheckTemp->TempLow Low ReagentsDilute Dilute/Impure: Poor NO₂⁺ Generation CheckReagents->ReagentsDilute Issue AdditionFast Too Fast: Local Overheating CheckAddition->AdditionFast Fast WorkupLoss Product Loss During: - Quenching - Filtration - Recrystallization CheckWorkup->WorkupLoss Issue Solution Optimize Protocol: - Strict Temp Control (0-30°C) - Use Conc. Acids - Slow, Dropwise Addition - Refine Purification TempHigh->Solution TempLow->Solution ReagentsDilute->Solution AdditionFast->Solution WorkupLoss->Solution

Caption: Troubleshooting Flowchart for Low Yields.

References

Technical Support Center: Regioselectivity in the Nitration of Methoxybenzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic chemistry applications. As Senior Application Scientists, we understand that navigating the complexities of electrophilic aromatic substitution can be challenging, especially when dealing with substrates possessing multiple, and often conflicting, directing groups. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the nitration of methoxybenzoic acids, a common step in the synthesis of valuable pharmaceutical and material intermediates.

The Core Challenge: Competing Directing Effects

The nitration of methoxybenzoic acids is a classic example of a regioselectivity challenge in electrophilic aromatic substitution. The outcome is governed by the interplay between two powerful, yet opposing, substituents on the aromatic ring:

  • The Methoxy Group (-OCH₃): A potent activating group that donates electron density to the ring via a strong resonance effect (+R). It directs incoming electrophiles to the ortho and para positions.[1][2][3]

  • The Carboxylic Acid Group (-COOH): A deactivating group that withdraws electron density from the ring through both inductive (-I) and resonance (-R) effects. It directs incoming electrophiles to the meta position.[4][5][6][7]

The final product distribution depends on which group's directing influence prevails, a factor that can be heavily manipulated by reaction conditions.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your experiments, offering potential causes and actionable solutions.

Problem 1: Poor Regioselectivity – A Mixture of Isomers is Obtained

You've performed the nitration of 3-methoxybenzoic acid and your NMR analysis reveals a mixture of 2-nitro, 4-nitro, and 6-nitro isomers, making purification a nightmare.

Potential Causes:

  • Dominance of the Activating Group: The methoxy group is a powerful activator, making all ortho and para positions highly susceptible to attack by the nitronium ion (NO₂⁺).[8][9]

  • Suboptimal Temperature Control: Higher temperatures provide enough energy to overcome the activation barriers for multiple positions, leading to a loss of selectivity. Nitration reactions are exothermic, and localized heating can occur without adequate cooling.[10]

  • Harsh Nitrating Conditions: Using an overly aggressive nitrating agent (e.g., fuming nitric acid or a high concentration of mixed acid) can reduce selectivity.[11][12]

Suggested Solutions:

  • Strict Temperature Control: Maintain the reaction temperature between 0 °C and 5 °C using an ice-salt bath.[13][14] Add the nitrating agent very slowly (dropwise) to the substrate solution to allow for efficient heat dissipation.

  • Optimize the Nitrating Mixture: The standard nitrating agent is a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).[7][15][16] The sulfuric acid acts as a catalyst to generate the NO₂⁺ electrophile.[10] Prepare the nitrating mixture beforehand, cool it to 0 °C, and then add it to the cooled substrate solution.

  • Consider Milder Nitrating Agents: For particularly sensitive substrates, explore alternative nitrating systems that can offer higher regioselectivity, such as using nitric acid in an inert solvent like carbon tetrachloride (with appropriate safety precautions) or employing acyl nitrates.[17][18]

  • Leverage Steric Hindrance: While the methoxy group directs to both ortho positions (2 and 6) and the para position (4) in 3-methoxybenzoic acid, the positions adjacent to the existing substituents may be sterically hindered. This inherent steric hindrance can sometimes be exploited by using a bulkier nitrating agent, although this is less common.

Problem 2: Low Yield of the Desired Nitro-Methoxybenzoic Acid

You've successfully controlled the regioselectivity for 4-methoxybenzoic acid, but the overall yield of 3-nitro-4-methoxybenzoic acid is disappointingly low.

Potential Causes:

  • Incomplete Reaction: The deactivating effect of the carboxylic acid group slows down the overall reaction rate.[5][7] The reaction may not have been allowed to proceed to completion.

  • Insufficient Generation of Electrophile: The ratio of nitric acid to sulfuric acid is crucial. An improper ratio can lead to insufficient generation of the nitronium ion.[13]

  • Product Loss During Workup: The desired product might be partially soluble in the aqueous phase during quenching or lost during recrystallization if an inappropriate solvent is used.

  • Oxidation Side Reactions: Nitric acid is a strong oxidizing agent. At elevated temperatures, it can oxidize the starting material or product, leading to degradation and lower yields.

Suggested Solutions:

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to track the consumption of the starting material. This ensures you only stop the reaction once it has reached completion, preventing both incomplete reactions and the formation of over-nitrated byproducts.[13]

  • Careful Workup and Isolation: Quench the reaction by pouring it slowly onto a large volume of crushed ice with vigorous stirring.[19] This precipitates the organic product while diluting the acid. Ensure efficient filtration and wash the crude product with cold water to remove residual acid.

  • Optimize Purification: Recrystallization is key for purification. For many nitro-methoxybenzoic acids, a mixed solvent system like ethanol/water is effective.[19] The goal is to dissolve the crude product in a minimum amount of hot solvent and allow it to cool slowly for maximum crystal recovery.

Problem 3: Formation of Dinitro or Other Byproducts

Your analysis shows the presence of dinitrated compounds or other unexpected peaks, complicating your product profile.

Potential Causes:

  • Excess Nitrating Agent: Using a significant excess of the nitrating agent can lead to a second nitration event, especially since the first nitro group only moderately deactivates the ring to further substitution.

  • Elevated Reaction Temperature: As mentioned, higher temperatures increase the rate of all reactions, including the second nitration.[7] The methoxy group is activating enough that even with one deactivating nitro group present, a second substitution is possible under harsh conditions.

  • Reaction Time: Allowing the reaction to stir for too long after the starting material has been consumed can increase the likelihood of side reactions.

Suggested Solutions:

  • Stoichiometric Control: Use a carefully measured amount of the nitrating agent, typically a slight excess (e.g., 1.1 to 1.2 equivalents) relative to the methoxybenzoic acid.

  • TLC Monitoring: This is your best tool to determine the optimal reaction endpoint. Quench the reaction as soon as the starting material spot disappears from the TLC plate.

  • Low Temperature: Maintaining a low and stable temperature (0-5 °C) is the most effective way to minimize the energy available for unwanted secondary reactions.[13]

Frequently Asked Questions (FAQs)

Q1: For 3-methoxybenzoic acid, which directing group is more influential, the -OCH₃ or the -COOH?

A1: The methoxy group (-OCH₃) is a powerful activating ortho, para-director, while the carboxylic acid (-COOH) is a deactivating meta-director. In general, activating groups have a more profound influence on the position of electrophilic attack than deactivating groups.[9] Therefore, the nitro group will preferentially substitute at the positions activated by the methoxy group (positions 2, 4, and 6). The primary product in the nitration of m-methoxycinnamic acid, a related compound, was found to be the 4-nitro isomer, indicating strong direction from the methoxy group.[12]

Q2: Why is the nitration of 4-methoxybenzoic acid (anisic acid) more regioselective than 3-methoxybenzoic acid?

A2: In 4-methoxybenzoic acid, the directing effects of the two groups align. The ortho, para-directing methoxy group activates positions 3 and 5. The meta-directing carboxylic acid group also directs to positions 3 and 5. This reinforcement leads to a strong preference for nitration at the 3-position (and 5-position, which is equivalent), resulting in a high yield of 3-nitro-4-methoxybenzoic acid.[17]

Q3: What is the mechanism for the generation of the electrophile in this reaction?

A3: The reaction proceeds via an electrophilic aromatic substitution mechanism. The active electrophile is the nitronium ion (NO₂⁺). It is generated in situ when concentrated sulfuric acid, acting as a strong acid and dehydrating agent, protonates nitric acid. This protonated nitric acid then loses a molecule of water to form the highly reactive nitronium ion.[7][10][15][16]

Q4: Can I avoid using sulfuric acid?

A4: While the mixed acid system is standard, alternative methods exist. Some protocols use nitric acid in an inert solvent, which can be effective but may require a catalytic amount of a strong acid.[17] Other advanced methods use different nitrating agents like metal nitrates or acyl nitrates, which can provide milder conditions and sometimes altered regioselectivity.[18][20] However, for most lab-scale syntheses, the HNO₃/H₂SO₄ mixture is the most common and well-understood system.

Data & Directing Effects Summary

The regiochemical outcome of the nitration is a direct consequence of the electronic properties of the substituents.

SubstituentElectronic EffectTypeDirecting Influence
-OCH₃ (Methoxy)Electron Donating (Resonance)Activatingortho, para
-COOH (Carboxyl)Electron Withdrawing (Inductive & Resonance)Deactivatingmeta
Visualizing the Directing Effects on 3-Methoxybenzoic Acid

The diagram below illustrates the conflicting directing effects that lead to potential isomer formation. The methoxy group strongly activates the ortho and para positions (green arrows), while the carboxyl group weakly directs to the meta position (red arrow).

graph "Directing_Effects" { layout=neato; node [shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontsize=12]; edge [color="#5F6368"];

// Benzene ring nodes C1 [pos="0,1.5!", label=""]; C2 [pos="-1.3,0.75!", label=""]; C3 [pos="-1.3,-0.75!", label=""]; C4 [pos="0,-1.5!", label=""]; C5 [pos="1.3,-0.75!", label=""]; C6 [pos="1.3,0.75!", label=""];

// Substituents sub1 [pos="0,2.5!", label="COOH", shape=plaintext, fontcolor="#202124"]; sub3 [pos="-2.5,-0.75!", label="OCH₃", shape=plaintext, fontcolor="#202124"];

// Edges for the ring and substituents C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C1; C1 -- sub1; C3 -- sub3;

// Directing arrows edge [style=bold]; C3 -> C2 [color="#34A853", arrowhead=vee, label="ortho", fontcolor="#34A853", pos="s,-1.8,0.9! e,-1.8,1.2!"]; C3 -> C4 [color="#34A853", arrowhead=vee, label="para", fontcolor="#34A853", pos="s,-0.5,-2.0! e,-0.2,-2.3!"]; C3 -> C6 [color="#34A853", arrowhead=vee, label="ortho", fontcolor="#34A853", pos="s,0.5,0.0! e,0.8,0.3!"]; C1 -> C5 [color="#EA4335", arrowhead=vee, label="meta", fontcolor="#EA4335", pos="s,1.8,-0.6! e,2.1,-0.3!"]; }

Caption: Conflicting directing effects in 3-methoxybenzoic acid.

Experimental Protocols

Protocol: Regioselective Nitration of 4-Methoxybenzoic Acid

This protocol details a standard procedure for the nitration of 4-methoxybenzoic acid to yield 3-nitro-4-methoxybenzoic acid, leveraging the reinforcing directing effects of the substituents.[17][19]

Materials and Reagents:

  • 4-Methoxybenzoic acid (anisic acid)

  • Concentrated sulfuric acid (H₂SO₄, 98%)

  • Concentrated nitric acid (HNO₃, 70%)

  • Deionized water

  • Ice

  • Ethanol (for recrystallization)

  • Standard laboratory glassware, magnetic stirrer, ice-salt bath, Büchner funnel

Procedure:

  • Preparation of the Nitrating Mixture:

    • In a clean, dry beaker or flask, place 5 mL of concentrated nitric acid.

    • Cool the nitric acid in an ice-salt bath to below 5 °C.

    • CAUTION: Slowly and carefully, add 5 mL of concentrated sulfuric acid dropwise to the nitric acid while swirling. This mixing process is highly exothermic.

    • Keep the resulting nitrating mixture in the ice bath until use.

  • Reaction Setup:

    • In a separate flask, dissolve 5.0 g of 4-methoxybenzoic acid in 10 mL of concentrated sulfuric acid. Gentle warming may be required to fully dissolve the solid, but ensure the solution is cooled back down to 0-5 °C in an ice-salt bath before proceeding.

  • Nitration Reaction:

    • While vigorously stirring the solution of 4-methoxybenzoic acid, add the chilled nitrating mixture dropwise using a dropping funnel or Pasteur pipette.

    • CRITICAL: Maintain the internal temperature of the reaction mixture between 0 °C and 10 °C throughout the addition. The addition should take approximately 15-20 minutes.

    • After the addition is complete, allow the reaction to stir in the ice bath for an additional 30 minutes. Monitor the reaction's progress by TLC.

  • Work-up and Isolation:

    • Carefully and slowly pour the reaction mixture onto ~100 g of crushed ice in a large beaker, with constant stirring.

    • A pale yellow solid, the crude 3-nitro-4-methoxybenzoic acid, will precipitate.

    • Allow the ice to melt completely, then collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the crude product with several portions of cold deionized water to remove any residual acid.

  • Purification:

    • Transfer the crude solid to a beaker and dissolve it in a minimum amount of hot ethanol.

    • Add hot water dropwise until the solution becomes slightly cloudy (the point of saturation).

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the purified, needle-like crystals by vacuum filtration and wash with a small amount of cold ethanol. Dry the product in a desiccator. The expected melting point is around 191-193 °C.[21]

Workflow for Optimizing Regioselectivity

This workflow provides a logical sequence of steps for troubleshooting and optimizing your nitration reaction.

graph "Optimization_Workflow" { rankdir=TB; node [shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF", margin=0.2]; edge [color="#202124"];

A [label="Initial Experiment\n(Mixed Acid, 0-5 °C)"]; B [label="Analyze Product Mixture\n(NMR, TLC, GC-MS)"]; C [label="Is Regioselectivity > 95%?"]; D [label="Problem: Poor Selectivity", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; E [label="Problem: Low Yield", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; F [label="Troubleshoot: Temperature\nEnsure temp < 5 °C"]; G [label="Troubleshoot: Nitrating Agent\nConsider milder alternatives"]; H [label="Troubleshoot: Reaction Time\nMonitor closely with TLC"]; I [label="Troubleshoot: Workup\nOptimize quenching & extraction"]; J [label="Reaction Optimized\nProceed with Scale-up", fillcolor="#34A853"];

A -> B; B -> C; C -> J [label="Yes"]; C -> D [label="No"]; C -> E [label="No"]; D -> F; D -> G; E -> H; E -> I; F -> A [label="Re-run"]; G -> A [label="Re-run"]; H -> A [label="Re-run"]; I -> A [label="Re-run"]; }

Caption: A systematic workflow for improving nitration regioselectivity.

References

Technical Support Center: Navigating the Challenges in the Purification of 5-Bromo-2-methoxy-3-nitrobenzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-Bromo-2-methoxy-3-nitrobenzoic acid and its isomers. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in isolating the desired isomer from a complex mixture. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your purification processes effectively.

The purification of substituted aromatic carboxylic acids, particularly when dealing with positional isomers, presents a significant challenge due to their very similar physical and chemical properties.[1] This guide will provide a structured approach to tackling these separations, focusing on the common issues and their solutions.

Understanding the Core Challenge: The Isomeric Mixture

The synthesis of this compound, often through the nitration of 5-bromo-2-methoxybenzoic acid, can lead to the formation of several positional isomers. The directing effects of the bromo and methoxy groups on the aromatic ring can result in a mixture of products.[2] Understanding the potential isomers is the first step in devising a successful purification strategy.

Likely Isomeric Impurities:

  • 4-Bromo-2-methoxy-3-nitrobenzoic acid: Formed if nitration occurs at the ortho position to the methoxy group.

  • 3-Bromo-2-methoxy-5-nitrobenzoic acid: Another potential product depending on the reaction conditions.

  • Starting Material: Unreacted 5-bromo-2-methoxybenzoic acid.

These isomers often have very close melting points, solubilities, and polarities, making their separation non-trivial.

Troubleshooting Guides & FAQs

This section is structured in a question-and-answer format to directly address common problems encountered during the purification of this compound isomers.

Recrystallization Troubleshooting

Recrystallization is often the first line of defense for purifying solid organic compounds.[3] However, its success is highly dependent on the choice of solvent and the solubility differences between the desired product and its impurities.

Q1: My compound "oils out" instead of crystallizing. What should I do?

A1: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid instead of solid crystals. This is a common issue when the solution is supersaturated or cools too quickly.[4]

  • Immediate Action: Reheat the solution to redissolve the oil. Add a small amount of additional "good" solvent (one in which the compound is more soluble) to decrease the saturation level.[4] Allow the solution to cool much more slowly.

  • Underlying Cause & Prevention:

    • High Impurity Load: A significant amount of impurities can depress the melting point of the mixture. Consider a preliminary purification step like a quick filtration through a small plug of silica gel to remove baseline impurities.

    • Inappropriate Solvent: The chosen solvent may have a boiling point that is too high relative to the compound's melting point. Experiment with lower-boiling solvents or solvent systems.[5]

Q2: I'm getting a very low yield after recrystallization. What are the likely causes?

A2: A low yield can be frustrating, but it often points to a few specific issues in the procedure.[4]

  • Too Much Solvent: The most common reason for low recovery is using an excessive amount of solvent, which keeps a significant portion of your product dissolved in the mother liquor.[4]

    • Solution: Before filtering, you can try to carefully evaporate some of the solvent to increase the concentration of your compound and induce further crystallization.

  • Premature Crystallization: If the compound crystallizes too early, for instance during a hot filtration step to remove insoluble impurities, you will lose product.

    • Solution: Ensure your filtration apparatus (funnel, filter paper, receiving flask) is pre-heated. Use a slight excess of hot solvent to keep the compound in solution during this step.

  • Washing with the Wrong Solvent: Washing the collected crystals with a solvent in which they are too soluble will dissolve your product.

    • Solution: Always wash the crystals with a small amount of ice-cold recrystallization solvent.

Q3: After recrystallization, my product purity hasn't improved significantly. Why?

A3: This indicates that the impurities have very similar solubility profiles to your desired product in the chosen solvent.

  • Co-crystallization: Isomers, due to their structural similarity, can sometimes co-crystallize, meaning they incorporate into the same crystal lattice.

    • Solution: Try a different solvent or a solvent pair. The goal is to find a system where the solubility of the desired isomer and the impurities are significantly different at both high and low temperatures.[5]

  • Fractional Crystallization: If you have a large enough sample, you can perform fractional crystallization. This involves collecting crystals in batches as the solution cools. The initial fractions are likely to be enriched in the less soluble component, while later fractions will contain more of the more soluble component.

Column Chromatography Troubleshooting

Column chromatography is a powerful technique for separating compounds with different polarities.[6] For positional isomers, which often have very similar polarities, careful optimization is key.

Q1: I can't get good separation of the isomers on a silica gel column. What can I do?

A1: This is a common challenge with positional isomers. Here are several strategies to improve resolution:

  • Optimize the Mobile Phase:

    • TLC First: Always develop your separation on a Thin Layer Chromatography (TLC) plate first. Aim for a retention factor (Rf) of around 0.2-0.3 for your target compound.

    • Solvent Polarity: Use a less polar solvent system. A common mobile phase for benzoic acids is a mixture of hexanes and ethyl acetate.[7] Try decreasing the proportion of the more polar solvent (ethyl acetate) to increase the retention time and allow for better separation.

    • Add an Acid Modifier: The carboxylic acid group can interact strongly with the acidic silica gel, leading to peak tailing. Adding a small amount (0.5-1%) of a volatile acid like acetic or formic acid to the mobile phase can suppress this interaction and lead to sharper peaks.[7]

  • Change the Stationary Phase:

    • Reverse-Phase Chromatography: If normal-phase (silica gel) isn't working, consider reverse-phase chromatography (e.g., C18-functionalized silica). The separation mechanism is different and may provide the selectivity you need.[8]

    • Specialized Columns: For particularly difficult separations, specialized columns like those with phenyl or cyclodextrin stationary phases can offer unique selectivity for aromatic isomers.[6][9]

Q2: My compound is streaking or "tailing" on the column. How can I fix this?

A2: Tailing is often caused by strong interactions between the analyte and the stationary phase or by overloading the column.

  • Acid Modifier: As mentioned above, adding a small amount of acid to your eluent is the most effective way to address tailing for acidic compounds like benzoic acids.[7]

  • Column Overloading: Loading too much crude material onto the column will lead to broad, tailing peaks. A general rule of thumb is to use a silica gel to crude product ratio of 30:1 to 100:1 by weight.[7]

  • Sample Application: Ensure your sample is dissolved in a minimal amount of solvent and applied to the column in a narrow band.

Acid-Base Extraction Troubleshooting

Acid-base extraction is a liquid-liquid extraction technique that separates acidic, basic, and neutral compounds based on their solubility in different aqueous solutions.[7]

Q1: I'm experiencing low recovery after performing an acid-base extraction. What went wrong?

A1: Low recovery in an acid-base extraction can usually be traced back to incomplete reactions or physical issues during the separation.

  • Incomplete Acid-Base Reaction: The pH of the aqueous layer may not have been sufficiently basic or acidic to fully convert the compound to its salt form or back to its neutral form.

    • Solution: Always check the pH of the aqueous layer after each extraction step with pH paper and adjust as needed.

  • Insufficient Mixing: If the two phases are not mixed thoroughly, the extraction will be incomplete.

    • Solution: Invert the separatory funnel gently but thoroughly multiple times, venting frequently to release any pressure buildup.

  • Emulsion Formation: An emulsion at the interface between the organic and aqueous layers can trap your product.

    • Solution: To break an emulsion, try adding a small amount of brine (saturated NaCl solution) or allowing the separatory funnel to stand for a longer period.

Experimental Protocols

Protocol 1: Optimized Recrystallization

This protocol provides a step-by-step method for recrystallization, incorporating troubleshooting considerations.

  • Solvent Selection:

    • Place a small amount of your crude material in several test tubes.

    • Add a few drops of different solvents (e.g., ethanol, methanol, ethyl acetate, toluene, or mixtures like ethanol/water) to each tube.[10]

    • A good solvent will dissolve the compound when hot but not when cold.[3]

  • Dissolution:

    • Place the crude material in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating and stirring until the solid just dissolves. Avoid adding a large excess of solvent.

  • Decolorization (if necessary):

    • If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization:

    • Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb the flask.[4]

    • Once crystals have formed, you can place the flask in an ice bath to maximize the yield.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of ice-cold solvent.

  • Drying:

    • Dry the crystals in a vacuum oven or desiccator.

Protocol 2: High-Resolution Flash Column Chromatography

This protocol is designed to maximize the separation of closely related isomers.

  • TLC Analysis:

    • Develop a TLC method using a mixture of hexane and ethyl acetate. Adjust the ratio to achieve an Rf of ~0.2-0.3 for the desired isomer.

    • Add 0.5% acetic acid to the solvent mixture and re-run the TLC to see if peak shape improves.

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen mobile phase.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.

    • Carefully load the solution onto the top of the silica gel bed.

  • Elution:

    • Begin eluting the column with the mobile phase, collecting fractions in test tubes.

    • If the isomers are very close, consider using a shallow gradient elution (e.g., starting with 100% hexanes and slowly increasing the percentage of ethyl acetate).

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Visualizing the Workflow

A logical workflow is crucial for efficient purification. The following diagram illustrates a typical decision-making process.

Purification_Workflow cluster_start Initial State cluster_methods Purification Methods cluster_analysis Analysis & Decision cluster_end Final Outcome Crude_Product Crude Product (Mixture of Isomers) Recrystallization Attempt Recrystallization Crude_Product->Recrystallization Primary choice for solids Purity_Check Check Purity (TLC, NMR, HPLC) Recrystallization->Purity_Check Column_Chromatography Column Chromatography Column_Chromatography->Purity_Check Analyze fractions Further_Purification Requires Further Purification Column_Chromatography->Further_Purification If separation fails Is_Pure Is Product Pure? Purity_Check->Is_Pure Is_Pure->Column_Chromatography Pure_Product Pure 5-Bromo-2-methoxy- 3-nitrobenzoic acid Is_Pure->Pure_Product Yes Further_Purification->Recrystallization Try different solvent

Caption: Decision workflow for purification.

Data Summary

CompoundMolecular Weight ( g/mol )CAS NumberNotes
5-Bromo-2-methoxybenzoic acid231.042476-35-9A common starting material.[11]
2-Bromo-5-methoxybenzoic acid231.0422921-68-2An isomer of the starting material.[12]
5-Bromo-2-methyl-3-nitrobenzoic acid260.05107650-20-4A structurally similar compound.[13]
2-Amino-5-bromo-3-nitrobenzoic acid261.0458580-07-7A potential precursor for synthesis via Sandmeyer reaction.[14][15]

Concluding Remarks

The purification of this compound from its isomers is a challenging but achievable task. A systematic approach, beginning with a thorough understanding of the potential impurities and followed by careful selection and optimization of purification techniques, is essential for success. This guide provides the foundational knowledge and practical troubleshooting strategies to navigate these challenges. Remember that each separation is unique, and a willingness to experiment with different conditions is often the key to achieving high purity.

References

preventing decomposition of 5-Bromo-2-methoxy-3-nitrobenzoic acid during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Bromo-2-methoxy-3-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile but sensitive compound. Here, we address common challenges related to its stability and provide in-depth troubleshooting guides and optimized protocols to ensure the integrity of your reactions.

I. Frequently Asked Questions (FAQs)

Q1: My reaction with this compound is giving low yields and multiple side products. What is the likely cause?

A: The primary suspect is the decomposition of your starting material. This compound is susceptible to degradation, especially under adverse conditions. The presence of two electron-withdrawing groups (nitro and carboxylic acid) on the aromatic ring makes it prone to certain decomposition pathways. Before troubleshooting your reaction, it is crucial to confirm the purity of your starting material.

Q2: What are the primary decomposition pathways for this compound?

A: Based on the chemistry of analogous nitroaromatic compounds, the main degradation routes include:

  • Thermal Decomposition: At elevated temperatures, decarboxylation (the loss of CO2 from the carboxylic acid group) can occur.[1][2][3] The presence of a nitro group can facilitate this process.[1][2][4] Additionally, cleavage of the C-Br and C-NO2 bonds can happen at high temperatures.[5][6]

  • Hydrolysis: Under strongly acidic or basic conditions, and in the presence of water, the methoxy group can be hydrolyzed.[7] While less common under typical reaction conditions, it is a potential side reaction to consider, especially during workup.

  • Photodecomposition: Exposure to light, particularly UV radiation, can induce the decomposition of nitroaromatic compounds.[8]

Q3: How should I properly store this compound to prevent degradation?

A: To maintain its stability, store the compound in a tightly sealed, opaque container in a cool, dry, and well-ventilated area.[8] It is advisable to keep it away from strong oxidizing agents, strong bases, and moisture.[8][9]

Q4: Can I use heat to increase the rate of my reaction involving this compound?

A: Caution is advised. While moderate heating can be beneficial, excessive temperatures can lead to thermal decomposition, primarily decarboxylation.[1][2][3] The optimal temperature will be reaction-specific. It is recommended to perform small-scale trials at different temperatures to find the ideal balance between reaction rate and compound stability.

II. Troubleshooting Guide: Common Reaction Issues

This section provides a structured approach to diagnosing and solving problems encountered during reactions with this compound.

Issue 1: Low Yield of Desired Product

If you are experiencing lower than expected yields, consider the following troubleshooting steps.

Troubleshooting Workflow for Low Yield

start Low Yield Observed check_purity Confirm Purity of Starting Material (HPLC, NMR) start->check_purity purity_ok Purity Acceptable? check_purity->purity_ok reagent_quality Assess Quality of Other Reagents and Solvents reagents_ok Reagents/Solvents Dry & Pure? reagent_quality->reagents_ok reaction_conditions Evaluate Reaction Conditions temp_check Is Temperature Too High? reaction_conditions->temp_check purification Optimize Purification Method purification_ok Is Product Lost During Purification? purification->purification_ok purity_ok->reagent_quality Yes purify_sm Action: Purify Starting Material purity_ok->purify_sm No purify_sm->check_purity reagents_ok->reaction_conditions Yes dry_reagents Action: Use Fresh/Dry Reagents & Solvents reagents_ok->dry_reagents No dry_reagents->reagent_quality lower_temp Action: Lower Reaction Temperature temp_check->lower_temp Yes ph_check Is pH Strongly Acidic/Basic? temp_check->ph_check No end Yield Improved lower_temp->end ph_check->purification No adjust_ph Action: Buffer or Neutralize Reaction ph_check->adjust_ph Yes adjust_ph->end change_purification Action: Modify Purification Technique (e.g., column chromatography, recrystallization) purification_ok->change_purification Yes purification_ok->end No, Action Taken change_purification->end

Caption: Troubleshooting logic for low reaction yields.

Issue 2: Formation of an Unidentified Major Side Product

The presence of a significant, unexpected side product often points to a specific decomposition pathway being favored under your reaction conditions.

Observed Side Product Characteristics Potential Cause Recommended Action
Mass spectrum indicates loss of 44 Da (CO2)Thermal Decarboxylation Lower the reaction temperature. If possible, run the reaction at room temperature for a longer duration.
NMR spectrum shows loss of the methoxy signal (-OCH3) and appearance of a phenolic -OHHydrolysis of the Methoxy Group Ensure anhydrous conditions. Use dry solvents and reagents. If an aqueous workup is necessary, perform it at low temperatures and neutralize promptly.
Complex mixture of products, often coloredNitro Group Reduction or Other Complex Decomposition Ensure an inert atmosphere (e.g., nitrogen or argon) if your reagents are sensitive to oxidation or reduction. Check for compatibility between your reagents and the nitro group.

III. Protocols for Mitigating Decomposition

To proactively prevent the decomposition of this compound, it is essential to handle the material correctly and employ optimized reaction conditions.

Protocol 1: Purity Assessment by HPLC

This protocol provides a general method for developing an HPLC-based purity assessment.

  • Instrumentation:

    • HPLC system equipped with a UV-Vis or PDA detector.

    • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Phosphoric Acid in HPLC-grade water.

    • Mobile Phase B: Acetonitrile.

  • Gradient Elution Program:

    • A gradient is recommended to ensure separation of the parent compound from potential non-polar and polar impurities. A typical starting point is a linear gradient from 10% B to 90% B over 20 minutes.

  • Detection:

    • Set the UV detector to a wavelength where the compound has strong absorbance (a UV scan will determine the optimal wavelength, but ~254 nm is a good starting point).

  • Sample Preparation:

    • Accurately prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.

  • Forced Degradation (for method validation):

    • To ensure the method is "stability-indicating," perform forced degradation studies by exposing the sample to acidic, basic, oxidative, thermal, and photolytic stress.[8] This will confirm that any degradation products are resolved from the main peak.

Protocol 2: General Reaction Setup for Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing groups on this compound activate it for SNAr reactions.[10] The following is a generalized protocol designed to minimize decomposition.

  • Reagent and Glassware Preparation:

    • Thoroughly dry all glassware in an oven and cool under an inert atmosphere (nitrogen or argon).

    • Use anhydrous solvents. If necessary, distill or pass through a solvent purification system.

  • Reaction Assembly:

    • In a flame-dried, round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

    • Add the appropriate nucleophile (e.g., an amine or thiol, typically 1.1-1.5 eq).

    • Add a suitable non-nucleophilic base if required (e.g., K2CO3, Cs2CO3, or a hindered amine base like diisopropylethylamine).

    • Dissolve the reactants in a polar aprotic solvent (e.g., DMF, DMSO, or NMP) under an inert atmosphere.

  • Reaction Execution:

    • Stir the reaction at room temperature initially.

    • Monitor the reaction progress by TLC or LC-MS.

    • If the reaction is sluggish, gently warm the mixture (e.g., to 40-60 °C) and continue to monitor closely. Avoid high temperatures to prevent decarboxylation.

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by slowly adding it to a cooled, dilute aqueous acid (e.g., 1 M HCl) or water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Visualizing Potential Decomposition Pathways

start This compound heat High Temperature start->heat acid_base Strong Acid/Base + H2O start->acid_base light UV Light start->light decarboxylation Decarboxylation Product (Loss of CO2) hydrolysis Hydrolysis Product (Loss of CH3, formation of -OH) complex_decomp Complex Mixture heat->decarboxylation acid_base->hydrolysis light->complex_decomp

Caption: Potential decomposition pathways for the title compound.

By understanding the inherent stability characteristics of this compound and implementing these proactive and troubleshooting measures, you can significantly improve the reliability and success of your synthetic endeavors.

IV. References

  • Manikyam, D. S., & Sundaram, E. V. (1970). Thermal Decarboxylation of Nitrobenzoic Acids. I. Bulletin of the Chemical Society of Japan, 43(11), 3651-3652. --INVALID-LINK--

  • Oxford Academic. (n.d.). Thermal Decarboxylation of Nitrobenzoic Acids. I. Bulletin of the Chemical Society of Japan. --INVALID-LINK--

  • Chemcess. (n.d.). Nitrobenzoic Acid: Properties, Reactions And Production. --INVALID-LINK--

  • ResearchGate. (n.d.). Decarboxylative cross-coupling reaction of 2-nitrobenzoic acid. --INVALID-LINK--

  • Bothe, H., & Brown, D. E. (1960). Decarboxylation of Aromatic Carboxylic Acids in Isotopic Studies. Canadian Journal of Chemistry, 38(2), 177-180. --INVALID-LINK--

  • ResearchGate. (n.d.). Mechanisms and Kinetics of Alkaline Hydrolysis of the Energetic Nitroaromatic Compounds 2,4,6-Trinitrotoluene (TNT) and 2,4-Dinitroanisole (DNAN). --INVALID-LINK--

  • Svec, P., Stankovičová, H., & Kaniansky, D. (2006). Mobile-phase pH influence on the retention of some benzoic acid derivatives in reversed-phase chromatography. Journal of Separation Science, 29(8), 1074-1081. --INVALID-LINK--

  • ResearchGate. (n.d.). Experimental pH Effect on Low-Lying Excitations (C Band) of BA Derivatives. --INVALID-LINK--

  • ResearchGate. (n.d.). Influence of pH on Benzoic Acid Derivatives' Retention and RP HPLC Column Classification. --INVALID-LINK--

  • Royal Society of Chemistry. (n.d.). Methoxy-group migration in the hydrolysis of the 4-nitrobenzene-p-sulphonates of methyl β-D-xylopyranoside and methyl β-D-glucopyranoside. Journal of the Chemical Society D: Chemical Communications. --INVALID-LINK--

  • Sciencemadness.org. (n.d.). Photochemical Methoxide Exchange in Some Nitromethoxybenzenes. The Role of the Nitro Group in SN2 Ar* Reactions?. --INVALID-LINK--

  • International Journal of Trend in Scientific Research and Development. (2021). A pH EFFECT ON BENZOIC ACID SOLUBILIZATION AND THEIR PARTITIONING (K) IN WATER- BENZENE SOLVENTS. IJTSRD, 5(3), 1148-1151. --INVALID-LINK--

  • Defense Technical Information Center. (1986). Thermal Stability Characteristics of Nitroaromatic Compounds. --INVALID-LINK--

  • Eley, C. P., & Russell, A. D. (1987). The effect of pH and concentration on the rates of kill of benzoic acid solutions against E. coli. Journal of Clinical Pharmacy and Therapeutics, 12(2), 107-115. --INVALID-LINK--

  • Benchchem. (n.d.). 5-Bromo-2-methoxy-4-methyl-3-nitropyridine. --INVALID-LINK--

  • Altarawneh, M., & Dlugogorski, B. Z. (2015). Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. Journal of the Energy Institute, 88(4), 469-497. --INVALID-LINK--

  • Salter-Blanc, A. J., Bylaska, E. J., & Tratnyek, P. G. (2013). DFT M06-2X investigation of alkaline hydrolysis of nitroaromatic compounds. The Journal of Physical Chemistry A, 117(9), 1850-1860. --INVALID-LINK--

  • Kitamura, Y., & Itagaki, K. (1971). PHOTOCHEMICAL HYDROLYSIS OF m-NITROANISOLE UNDER HIGH PRESSURE. The Review of Physical Chemistry of Japan, 41(1/2), 36-42. --INVALID-LINK--

  • Benchchem. (n.d.). Application Notes and Protocols for Nucleophilic Substitution Reactions Involving 2-Bromo-3-nitrobenzoic Acid. --INVALID-LINK--

  • BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. --INVALID-LINK--

  • Benchchem. (n.d.). Preventing decomposition of 2-Bromo-3-nitrobenzoic acid during storage. --INVALID-LINK--

  • ResearchGate. (n.d.). investigation of thermal stability of some nitroaromatic derivatives by dsc. --INVALID-LINK--

  • MedChemExpress. (2025). 5-Bromo-2-nitrobenzoic acid-SDS. --INVALID-LINK--

  • PubChem. (n.d.). 5-Bromo-2-methoxybenzoic acid. --INVALID-LINK--

  • Chemsrc. (n.d.). 5-Bromo-2-methoxybenzoic acid. --INVALID-LINK--

  • PubChem. (n.d.). 5-Bromo-2-nitrobenzoic acid. --INVALID-LINK--

  • BLD Pharm. (n.d.). 5-Bromo-2-methoxy-3-nitrobenzonitrile. --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 5-Bromo-2-hydroxy-3-methoxybenzaldehyde 97. --INVALID-LINK--

  • AIDIC - The Italian Association of Chemical Engineering. (2015). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions, 43, 19-24. --INVALID-LINK--

  • Central Institute for Labour Protection - National Research Institute. (n.d.). Products of thermal decomposition of brominated polymer flame retardants. --INVALID-LINK--

  • BLD Pharm. (n.d.). 5-Bromo-3-methoxy-2-nitrobenzaldehyde. --INVALID-LINK--

  • Benchchem. (n.d.). Application Notes and Protocols: Nucleophilic Substitution Reactions on 5-Bromo-6-methoxy-8-nitroquinoline. --INVALID-LINK--

  • Benchchem. (n.d.). Kinetic Studies of Nucleophilic Substitution on 1-Bromo-2-((methoxymethoxy)methyl)benzene: A Comparative Guide. --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 2-Bromo-5-methoxybenzoic acid 98. --INVALID-LINK--

References

analytical methods for detecting impurities in 5-Bromo-2-methoxy-3-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical characterization of 5-Bromo-2-methoxy-3-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the analysis of this compound and its impurities. The information herein is structured in a question-and-answer format to directly address specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the recommended primary analytical technique for assessing the purity of this compound and why?

A1: The primary and most robust analytical technique for purity assessment of this compound is High-Performance Liquid Chromatography (HPLC) , specifically in a reversed-phase mode (RP-HPLC).

Causality Behind this Choice:

  • Versatility and Specificity: HPLC is highly effective at separating a wide range of non-volatile and thermally labile compounds, which is characteristic of substituted benzoic acids.[1] The specificity of HPLC allows for the separation of the main compound from closely related process impurities and degradation products.[2][3]

  • Established Methodology: RP-HPLC using a C18 stationary phase is a well-established and reliable method for the analysis of aromatic carboxylic acids.[4]

  • Quantitative Accuracy: When properly validated, HPLC provides excellent accuracy and precision for quantifying impurities, which is a critical requirement in pharmaceutical development.[5][6]

Q2: What are the likely impurities I should be looking for in my sample of this compound?

A2: Impurities in this compound typically originate from the synthetic route. Common impurities include:

  • Starting Materials: Unreacted precursors from the synthesis process.

  • Positional Isomers: Isomers formed during the bromination or nitration steps of the synthesis. For instance, you might encounter isomers like 2-Bromo-5-nitrobenzoic acid or 4-Bromo-3-nitrobenzoic acid.[4]

  • Related By-products: Compounds resulting from side reactions or degradation.

A thorough understanding of the synthetic pathway is crucial for predicting and identifying potential impurities.

Q3: Can I use spectroscopic techniques like NMR or Mass Spectrometry for impurity detection?

A3: Absolutely. While HPLC is ideal for separation and quantification, spectroscopic techniques are invaluable for structural elucidation and confirmation of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful for identifying the structure of unknown impurities, especially when isolated.[7] For instance, the number of signals, their chemical shifts, and coupling patterns in the ¹H NMR spectrum can help differentiate between positional isomers.[8][9]

  • Mass Spectrometry (MS): When coupled with a separation technique like HPLC (LC-MS) or Gas Chromatography (GC-MS), mass spectrometry provides molecular weight information and fragmentation patterns, which are crucial for identifying impurities.[1] For non-volatile compounds like benzoic acids, derivatization may be necessary for GC-MS analysis.[10]

Troubleshooting Guides

HPLC Analysis Troubleshooting

Scenario 1: I'm observing significant peak tailing for the main this compound peak.

Possible Causes and Solutions:

  • Secondary Silanol Interactions: The acidic protons of residual silanol groups on the silica-based column packing can interact with the analyte, causing tailing.

    • Solution: Add a competitive base or increase the buffer strength in your mobile phase. Using a highly deactivated, end-capped column can also minimize these interactions.[11]

  • Insufficient Mobile Phase Buffer: An inadequate buffer concentration can lead to inconsistent ionization of the analyte, resulting in peak tailing.

    • Solution: Ensure your mobile phase buffer concentration is sufficient, typically in the range of 10-25 mM.[11]

  • Column Overload: Injecting too much sample can saturate the column, leading to broad and tailing peaks.

    • Solution: Reduce the injection volume or the concentration of your sample.[11]

Scenario 2: My retention times are shifting between injections.

Possible Causes and Solutions:

  • Temperature Fluctuations: Changes in ambient temperature can affect retention times.

    • Solution: Use a column oven to maintain a consistent temperature.[12][13]

  • Inconsistent Mobile Phase Composition: Improperly mixed or degrading mobile phase can cause retention time drift.

    • Solution: Prepare fresh mobile phase daily and ensure thorough mixing. If using a gradient, check the pump's proportioning valves.[12]

  • Column Equilibration: Insufficient equilibration time between gradient runs will lead to inconsistent retention.

    • Solution: Increase the column equilibration time to ensure the column is fully returned to the initial mobile phase conditions before the next injection.[12]

Scenario 3: I'm seeing a noisy baseline in my chromatogram.

Possible Causes and Solutions:

  • Air Bubbles in the System: Air bubbles passing through the detector cell will cause baseline noise.

    • Solution: Degas the mobile phase using an online degasser or by sonication. Purge the pump to remove any trapped air.[12]

  • Contaminated Mobile Phase or Detector Cell: Particulates or contamination in the mobile phase or detector flow cell can lead to a noisy baseline.

    • Solution: Use high-purity HPLC-grade solvents and filter them if necessary.[14] Flush the detector cell with a strong solvent like isopropanol.[12]

  • Failing Detector Lamp: An aging detector lamp can cause baseline instability.

    • Solution: Check the lamp energy and replace it if it is low.[12]

Experimental Protocols

Protocol 1: RP-HPLC Method for Impurity Profiling

This protocol provides a starting point for the analysis of this compound and its potential impurities. Method validation is essential for routine use.[2][6][15]

Table 1: HPLC Method Parameters

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 30% B; 5-25 min: 30-70% B; 25-30 min: 70% B; 30.1-35 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 255 nm
Injection Volume 10 µL
Diluent Acetonitrile:Water (50:50, v/v)

Sample Preparation:

  • Standard Stock Solution (500 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Add about 30 mL of diluent and sonicate to dissolve. Dilute to the mark with diluent and mix well.[4]

  • Sample Solution (500 µg/mL): Accurately weigh about 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent. If necessary, filter the solution through a 0.45 µm syringe filter before injection.[4]

Protocol 2: ¹H NMR Sample Preparation
  • Weigh 5-10 mg of the this compound sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.[10][16]

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ 0.00 ppm).[16][17]

  • Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample Sample Handling cluster_analysis Analytical Techniques cluster_data Data Interpretation sample This compound Sample prep Sample Preparation (Dissolution, Dilution) sample->prep hplc RP-HPLC Analysis (Separation & Quantification) prep->hplc Inject nmr NMR Spectroscopy (Structural Elucidation) prep->nmr Prepare for NMR lcms LC-MS (MW Confirmation) hplc->lcms Couple for MS data purity Purity Assessment hplc->purity impurity_id Impurity Identification lcms->impurity_id nmr->impurity_id report Final Report purity->report impurity_id->report

Caption: A typical workflow for the analysis of this compound.

Logical Relationship of Compound and Impurities

logical_relationship cluster_impurities Potential Impurities main This compound (API/Intermediate) starting_material Starting Materials (e.g., 2-methoxy-3-nitrobenzoic acid) main->starting_material Originates from isomer Positional Isomers (e.g., 2-Bromo-5-nitrobenzoic acid) main->isomer Originates from byproduct Related By-products main->byproduct Originates from

Caption: Relationship between the main compound and its potential impurities.

References

Technical Support Center: Strategies to Minimize Byproduct Formation in Bromination Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Bromination Reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize bromination protocols, ensuring high selectivity and minimal byproduct formation.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions but the underlying chemical principles.

Issue 1: Formation of Polybrominated Species

Q1: My reaction is producing significant amounts of di- or tri-brominated products, but I'm aiming for monobromination. What's going wrong?

A1: Over-bromination is a frequent issue, often stemming from an excess of the brominating agent or reaction conditions that are too harsh. The desired monobrominated product is often more activated towards further electrophilic substitution than the starting material, leading to rapid subsequent brominations.

Probable Causes & Solutions:

Potential CauseTroubleshooting StepExpected Outcome
Excess Brominating Agent Carefully control the stoichiometry. Use 1.0 to 1.1 equivalents of the brominating agent for monobromination.[1][2]Reduced formation of polybrominated byproducts.
High Reaction Temperature Lower the reaction temperature. Running the reaction at 0 °C or even lower can significantly improve selectivity.[2]Slower reaction rate but higher selectivity for the desired product.
Prolonged Reaction Time Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Quench the reaction as soon as the starting material is consumed.[1][2]Minimized opportunity for the product to undergo further bromination.
Highly Reactive Brominating Agent Consider using a milder brominating agent. N-Bromosuccinimide (NBS) is often a good alternative to molecular bromine (Br₂) as it can provide a low, steady concentration of bromine.[3]Increased control over the reaction and improved selectivity.

G cluster_problem Problem: Polybromination cluster_causes Potential Causes cluster_solutions Solutions Problem Polybrominated Byproducts Detected Cause1 Excess Brominating Agent Problem->Cause1 Cause2 High Temperature Problem->Cause2 Cause3 Long Reaction Time Problem->Cause3 Solution1 Control Stoichiometry (1.0-1.1 eq) Cause1->Solution1 Solution4 Use Milder Reagent (e.g., NBS) Cause1->Solution4 Solution2 Lower Reaction Temperature (e.g., 0°C) Cause2->Solution2 Solution3 Monitor Reaction (TLC/HPLC) & Quench Cause3->Solution3

Caption: Troubleshooting workflow for polybromination.

Issue 2: Poor Regioselectivity (e.g., ortho vs. para Isomers)

Q2: I'm getting a mixture of ortho and para isomers in my aromatic bromination. How can I favor the formation of one over the other?

A2: Regioselectivity in electrophilic aromatic bromination is heavily influenced by the solvent, the nature of the directing group on the aromatic ring, and steric hindrance.

Key Factors and Control Strategies:

  • Solvent Polarity: As a general trend, polar solvents tend to favor the formation of the para isomer, while nonpolar solvents often lead to a higher proportion of the ortho product.[4] Polar solvents can better stabilize the more polar transition state of the para attack.[4]

  • Hydrogen Bonding: For substrates with hydroxyl or amino groups, hydrogen-bonding solvents like acetonitrile can interact with these groups, sterically hindering the ortho positions and leading to preferential para attack.[5] In non-hydrogen bonding solvents like toluene, the ortho positions are more accessible.[4][5]

  • Steric Hindrance: Bulky substituents on the aromatic ring will sterically hinder the ortho positions, favoring para substitution. Similarly, using a bulkier brominating agent can also increase the preference for the less sterically hindered para position.

Solvent TypeTypical Effect on Ortho/Para RatioRationale
Polar (e.g., Acetonitrile) Favors para isomer[4]Stabilizes the more polar transition state of para attack. Can also engage in hydrogen bonding, blocking ortho positions.[4][5]
Non-polar (e.g., Toluene, CCl₄) Favors ortho isomer[4]Less stabilization of the polar para transition state, making the less sterically hindered ortho attack more competitive.[4]

Experimental Protocol: Solvent Screening for Regioselectivity

  • Setup: Prepare multiple small-scale reactions in parallel, each with a different solvent (e.g., acetonitrile, dichloromethane, toluene, carbon tetrachloride).

  • Reaction: Dissolve the substrate in the chosen solvent and cool to the desired temperature (e.g., 0 °C).

  • Addition: Slowly add a solution of the brominating agent (e.g., NBS) in the same solvent.

  • Monitoring: Monitor all reactions by TLC or GC to determine the point of maximum conversion of the starting material.

  • Analysis: Upon completion, quench the reactions and analyze the crude product mixture by ¹H NMR or GC to determine the ortho:para isomer ratio.

Issue 3: Unwanted Radical Reactions and Polymerization

Q3: My reaction mixture is turning into a thick, dark tar, and I'm getting a very low yield of the desired product. What is happening?

A3: The thickening or solidification of your reaction mixture is a strong indicator of polymerization, which can be initiated by either radical species or acidic byproducts.[6]

Troubleshooting Radical Polymerization:

Radical polymerization is often initiated by heat, light, or impurities.[6]

  • Temperature Control: Maintain a low reaction temperature, typically between 0-5 °C, using an ice bath.[6]

  • Exclusion of Light: Conduct the reaction in the dark by wrapping the reaction vessel in aluminum foil to prevent photo-initiation of radical pathways.[6]

  • Radical Inhibitors: Add a small amount of a radical inhibitor, such as hydroquinone or butylated hydroxytoluene (BHT), to the reaction mixture before adding the brominating agent.[6]

Preventing Acid-Catalyzed Polymerization:

The generation of hydrogen bromide (HBr) as a byproduct can catalyze the polymerization of sensitive substrates.

  • Acid Scavenger: Add a non-nucleophilic base, such as sodium carbonate or barium carbonate, to the reaction mixture to neutralize the HBr as it forms.[6]

  • Slow Addition of Bromine: Add the bromine solution dropwise to prevent a localized buildup of HBr and to control the reaction's exothermicity.[6]

G cluster_problem Problem: Polymerization cluster_mechanisms Initiation Mechanisms cluster_solutions Prevention Strategies Problem Thickening/Solidification of Mixture Radical Radical Polymerization Problem->Radical Acid Acid-Catalyzed Polymerization Problem->Acid Sol_Radical Low Temp Exclude Light Radical Inhibitor Radical->Sol_Radical Sol_Acid Acid Scavenger Slow Reagent Addition Acid->Sol_Acid

Caption: Decision tree for addressing polymerization.

Frequently Asked Questions (FAQs)

Q4: When should I use molecular bromine (Br₂) versus an alternative like N-Bromosuccinimide (NBS)?

A4: The choice of brominating agent is critical and depends on the substrate and desired selectivity.

  • Molecular Bromine (Br₂): A powerful brominating agent, often used for electrophilic aromatic substitution, especially on deactivated rings where a strong electrophile is needed.[7][8] Its high reactivity can lead to over-bromination and side reactions.[9] It is also hazardous to handle.[9][10]

  • N-Bromosuccinimide (NBS): A solid and easier-to-handle reagent.[7][11] It is often preferred for:

    • Selective monobromination of activated aromatic rings: The selectivity can be tuned by the choice of solvent.[11]

    • Allylic and benzylic bromination: This reaction proceeds via a free-radical mechanism, typically initiated by light or a radical initiator like AIBN.[1][12]

Q5: What is the role of a Lewis acid catalyst in aromatic bromination, and how can it contribute to byproducts?

A5: In electrophilic aromatic substitution, a Lewis acid like FeBr₃ or AlCl₃ is often used to polarize the Br-Br bond, making the bromine more electrophilic and capable of reacting with the aromatic ring.[13][14][15]

  • Mechanism of Action: The Lewis acid coordinates to one of the bromine atoms, creating a highly electrophilic bromine species that can be attacked by the π-electrons of the benzene ring.[13][16]

  • Potential for Byproducts:

    • Over-activation: Using too much Lewis acid or a very strong one can overly activate the bromine, reducing selectivity and leading to polybromination.

    • Rearrangements: In some cases, the strong acidic conditions can promote rearrangement of alkyl groups on the aromatic ring (Friedel-Crafts type side reactions).

    • Benzylic vs. Ring Bromination: Interestingly, Lewis acids can promote benzylic (side-chain) bromination under certain conditions with reagents like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), proceeding through a radical pathway.[17] This is in contrast to Brønsted acids, which tend to promote ring bromination.[17]

Q6: How can I improve the selectivity of free-radical bromination of alkanes?

A6: Free-radical bromination is inherently more selective than chlorination.[18][19] This is because the hydrogen abstraction step by a bromine radical is endothermic, and the transition state resembles the resulting alkyl radical.[19] This leads to a strong preference for forming the most stable radical.

  • Key Principle: Bromination will preferentially occur at the C-H bond that leads to the most stable radical intermediate (tertiary > secondary > primary).[20][21]

  • Minimizing Byproducts:

    • Control Stoichiometry: To avoid polybromination, use a molar excess of the alkane relative to the bromine. This statistically favors the reaction of bromine radicals with the unreacted starting material.[3]

    • Use NBS for Allylic/Benzylic Positions: For brominating positions adjacent to double bonds or aromatic rings, NBS is the reagent of choice to avoid addition reactions to the π-system.[12][20]

References

Validation & Comparative

A Researcher's Guide to 5-Bromo-2-methoxy-3-nitrobenzoic Acid: A Comparative Analysis of Isomeric Effects

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in chemical synthesis and drug development, the precise arrangement of functional groups on an aromatic scaffold is paramount. It is the subtle shift of a single substituent that can dramatically alter a molecule's physicochemical properties, reactivity, and biological activity. This guide provides an in-depth comparative analysis of 5-Bromo-2-methoxy-3-nitrobenzoic acid, examining its characteristics in the context of its structural isomers.

The strategic placement of a bromine atom, a methoxy group, and a nitro group on a benzoic acid core creates a landscape of diverse chemical personalities. Understanding these differences is not merely an academic exercise; it is fundamental to optimizing synthetic routes, predicting molecular behavior, and designing novel compounds with targeted functions. Here, we dissect the influence of isomeric substitution patterns on spectroscopic signatures, acidity, and chemical reactivity, supported by established experimental principles and protocols.

Physicochemical Properties: A Quantitative Comparison

The physical properties of substituted benzoic acids are dictated by the interplay of electronic and steric effects from their functional groups. The electron-withdrawing nature of the nitro (–NO₂) and bromo (–Br) groups, combined with the electron-donating methoxy (–OCH₃) group, creates a complex electronic environment that influences acidity (pKa), melting point, and solubility.

While comprehensive experimental data for all possible isomers of this compound is scarce, we can compile known data for the parent compound and related structures to draw informed comparisons.

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)pKa (Predicted)
This compound C₈H₆BrNO₅292.04Not available~1.9
2-Bromo-3-nitrobenzoic acid[1]C₇H₄BrNO₄246.01184-186[1][2]~1.85[2]
3-Bromo-4-methoxybenzoic acid[3]C₈H₇BrO₃231.04229-232~3.9
5-Bromo-2-methoxybenzoic acid[4]C₈H₇BrO₃231.04148-151~3.0
4-Bromo-3-nitrobenzoic acid[5]C₇H₄BrNO₄246.01201-204~3.4

Note: pKa values are often predicted for complex structures and should be confirmed experimentally.

The acidity of these derivatives is a key parameter. The presence of strongly electron-withdrawing groups like –NO₂ stabilizes the carboxylate anion, leading to a lower pKa (stronger acid) compared to unsubstituted benzoic acid (pKa ≈ 4.20).[2][6] The "ortho effect," where a bulky group next to the carboxylic acid forces it out of the plane of the benzene ring, can further increase acidity by disrupting resonance stabilization of the acid form.[2][7] For this compound, the ortho-methoxy and meta-nitro groups both contribute to a predicted high acidity.

cluster_isomers Structural Isomers for Comparison node_A This compound node_B 3-Bromo-2-methoxy-5-nitrobenzoic acid node_C 4-Bromo-2-methoxy-5-nitrobenzoic acid

Caption: Key structural isomers of bromo-methoxy-nitrobenzoic acid.

Spectroscopic Differentiation: The Fingerprint of Isomerism

Spectroscopic techniques provide the essential tools to distinguish between isomers, each offering a unique "fingerprint" based on the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the precise substitution pattern on the aromatic ring.

  • ¹H NMR: The chemical shifts (δ) and coupling constants (J) of the remaining aromatic protons are highly informative.

    • This compound: We would expect two aromatic protons, appearing as doublets due to ortho coupling. The proton at C6 will be influenced by the ortho-bromo and para-methoxy groups, while the proton at C4 will be deshielded by the ortho-nitro and para-bromo groups.

    • Other Isomers: A different arrangement, such as having the bromo and nitro groups meta to each other, would result in a completely different set of chemical shifts and potentially more complex splitting patterns for the aromatic protons. The presence of substituents ortho to the benzoic acid ester moiety can lead to unexpected chemical shifts that defy simple prediction protocols, often requiring computational studies for accurate assignment.[8]

  • ¹³C NMR: The chemical shifts of the seven carbon atoms in the benzoic acid core provide direct evidence of the molecular symmetry and electronic environment.[9] The carbons directly attached to electronegative substituents (Br, O, N) will show distinct downfield shifts. The position of the carboxyl carbon signal can also be subtly influenced by the electronic effects of the ring substituents.

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for confirming the presence of key functional groups.

  • Carboxylic Acid Group: All isomers will exhibit a very broad O–H stretching band from approximately 2500-3300 cm⁻¹ and a strong C=O (carbonyl) stretching absorption.[10] The exact position of the C=O stretch (typically 1680-1720 cm⁻¹) can shift based on conjugation with the ring and the electronic influence of the substituents. Electron-withdrawing groups tend to increase the C=O stretching frequency.

  • Nitro Group: A key diagnostic feature will be two strong absorption bands corresponding to the asymmetric (~1550 cm⁻¹) and symmetric (~1350 cm⁻¹) stretching vibrations of the N–O bonds.[11]

  • Other Vibrations: The C–O stretch of the methoxy group and the C–Br stretch will be present in the fingerprint region, along with aromatic C=C stretching bands between 1400 and 1600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation patterns, which can help differentiate isomers.

  • Molecular Ion Peak: All isomers will show a molecular ion peak ([M]⁺) corresponding to their molecular weight. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in a characteristic M and M+2 pattern.

  • Fragmentation: The primary fragmentation of benzoic acids involves the loss of –OH and –COOH groups.[12][13] A characteristic fragmentation for ortho-substituted benzoic acids is the loss of water if the ortho group contains an abstractable hydrogen, a phenomenon known as the "ortho effect".[12][14][15] While the methoxy group in this compound does not have a readily abstractable hydrogen, other ortho interactions can still lead to unique fragmentation pathways that distinguish it from isomers where the methoxy group is in a meta or para position.

Comparative Reactivity: The Influence of Substituent Position

The electronic character of the aromatic ring, dictated by the substituent pattern, governs the molecule's reactivity in key chemical transformations.

Acidity (pKa)

As discussed, the acidity of the carboxylic proton is a direct reflection of the stability of the resulting carboxylate anion.

  • Electron-Withdrawing Groups (EWG): The –NO₂ and –Br groups are both EWGs that stabilize the negative charge on the carboxylate anion through their inductive effects (–I). The –NO₂ group also exerts a powerful electron-withdrawing resonance effect (–R) when positioned ortho or para to the carboxylate.

  • Electron-Donating Groups (EDG): The –OCH₃ group is an EDG via resonance (+R) but is weakly electron-withdrawing inductively (–I).

  • Synergistic Effects: In This compound , the ortho-methoxy group may force the carboxylic acid group out of the ring's plane (a steric effect), increasing acidity. The nitro group at the meta position exerts a strong inductive pull. This combination results in a predicted strong acidity. An isomer like 4-Bromo-2-methoxy-5-nitrobenzoic acid would experience different electronic influences, likely resulting in a different pKa.

Nucleophilic Aromatic Substitution (SNAr)

The presence of a good leaving group (–Br) and strongly deactivating groups (–NO₂) makes these compounds potential substrates for SNAr reactions. The efficiency of SNAr is highly dependent on the position of the electron-withdrawing group relative to the leaving group.[2]

  • Activation: The reaction is fastest when the nitro group is positioned ortho or para to the bromine atom, as it can effectively stabilize the negative charge of the intermediate Meisenheimer complex through resonance.[16]

  • Comparative Analysis:

    • An isomer like 3-Bromo-2-methoxy-6-nitrobenzoic acid would be highly activated for SNAr, as the nitro group is ortho to the bromine.

    • In This compound , the nitro group is meta to the bromine. It can only provide inductive stabilization, making it significantly less reactive towards nucleophilic attack at the C–Br bond compared to an ortho- or para-activated isomer.[2][16]

cluster_workflow General Workflow for Isomer Analysis Sample Isomer Sample (e.g., 5-Bromo-2-methoxy- 3-nitrobenzoic acid) Spectroscopy Spectroscopic Analysis (NMR, IR, MS) Sample->Spectroscopy Characterize Structure Reactivity Reactivity Studies (pKa, SNAr Kinetics) Sample->Reactivity Assess Chemical Behavior Data Data Interpretation & Structural Confirmation Spectroscopy->Data Reactivity->Data

Caption: A generalized workflow for the comparative analysis of isomers.

Experimental Protocols

To ensure scientific rigor, standardized protocols are essential for comparing isomers.

Protocol 1: Determination of pKa by Potentiometric Titration

This method determines the acid dissociation constant by monitoring the pH of a solution as it is titrated with a strong base.[2]

  • Preparation: Accurately weigh approximately 15-20 mg of the benzoic acid isomer and dissolve it in a suitable solvent mixture (e.g., 50:50 ethanol:water, 25 mL). Ensure complete dissolution.

  • Setup: Place the solution in a jacketed beaker maintained at 25°C. Immerse a calibrated pH electrode and a magnetic stir bar.

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.05 M NaOH) added in small, precise increments (e.g., 0.05 mL) using a burette or automated titrator.

  • Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

  • Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis). The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). This can be determined from the midpoint of the steepest part of the titration curve or from the maximum of the first derivative plot (ΔpH/ΔV vs. V).

Protocol 2: Characterization by NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.[1]

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum. This requires more scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C. A proton-decoupled sequence is standard.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.

  • Interpretation: Integrate the ¹H NMR signals to determine proton ratios. Analyze chemical shifts and coupling patterns to assign the signals to specific protons on the aromatic ring. Analyze the ¹³C chemical shifts to identify all unique carbon environments.

Applications and Biological Relevance

Substituted bromo-nitrobenzoic acids are not typically used as final drug products but serve as indispensable intermediates in organic synthesis.[1] Their functional groups act as handles for a variety of chemical transformations.

  • Pharmaceutical Synthesis: These compounds are building blocks for more complex active pharmaceutical ingredients (APIs). For instance, related structures are used in the synthesis of enzyme inhibitors, such as Poly(ADP-ribose) polymerase (PARP) inhibitors used in cancer therapy.[17] 5-Bromo-2-methyl-3-nitrobenzoic acid is a reactant in preparing inhibitors of EZH2, another cancer target.[18]

  • Agrochemicals: The bromo-nitroaromatic scaffold is also found in molecules developed for crop protection.[19][20]

  • Antibacterial Activity: Some reports suggest that compounds like 2-Bromo-3-nitrobenzoic acid may possess antibacterial properties, potentially by interfering with DNA and protein synthesis, though further validation is often required.[2][17]

Conclusion

The comparative analysis of this compound and its isomers underscores a core principle of medicinal and materials chemistry: structure dictates function. The specific placement of the bromo, methoxy, and nitro substituents creates unique electronic and steric environments that profoundly influence acidity, spectroscopic properties, and reactivity. For the researcher, a thorough understanding of these isomeric differences is critical for the unambiguous characterization of reaction products and for the rational design of synthetic pathways toward complex target molecules. The experimental protocols and analytical principles detailed in this guide provide a robust framework for navigating the subtleties of these versatile chemical building blocks.

References

A Comparative Guide to the Reactivity of Bromo- vs. Chloro-Nitrobenzoic Acids in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the judicious selection of starting materials is a critical determinant of reaction efficiency, yield, and overall success. Halogenated nitrobenzoic acids are pivotal building blocks, prized for their utility in constructing complex molecular architectures, particularly in the pharmaceutical and agrochemical industries. This guide offers an in-depth comparison of the reactivity of bromo- and chloro-nitrobenzoic acids in nucleophilic aromatic substitution (SNAr) reactions, providing a framework for informed substrate selection.

The Mechanism of Nucleophilic Aromatic Substitution (SNAr)

Aryl halides, such as bromo- and chloro-nitrobenzoic acids, are generally less reactive towards nucleophilic substitution than their alkyl halide counterparts due to the high electron density of the aromatic ring.[1] However, the presence of strongly electron-withdrawing groups, such as a nitro group (–NO₂) and a carboxylic acid group (–COOH), positioned ortho or para to the halogen, significantly activates the ring towards nucleophilic attack.[2][3]

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The first and typically rate-determining step involves the attack of a nucleophile on the carbon atom bearing the halogen. This forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[3][4] The negative charge of this intermediate is delocalized across the aromatic ring and is further stabilized by the electron-withdrawing substituents.[5] In the second, faster step, the leaving group (halide ion) is eliminated, restoring the aromaticity of the ring.[4]

Caption: The two-step addition-elimination mechanism of Nucleophilic Aromatic Substitution (SNAr).

Comparative Reactivity: The Halogen's Role

In SN1 and SN2 reactions, the leaving group ability of halogens follows the trend I > Br > Cl > F, which is inversely correlated with the carbon-halogen bond strength. However, in SNAr reactions, the trend is often reversed: F > Cl ≈ Br > I.[5][6] This is because the rate-determining step is the nucleophilic attack, not the departure of the leaving group. The high electronegativity of the halogen plays a more significant role in this initial step.

A more electronegative halogen polarizes the carbon-halogen bond to a greater extent, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. Fluorine, being the most electronegative halogen, typically exhibits the highest reactivity in SNAr reactions.

When comparing chloro- and bromo-nitrobenzoic acids, the difference in reactivity is more nuanced. Chlorine is more electronegative than bromine, which would suggest a slightly faster rate of nucleophilic attack for the chloro-derivative. However, the carbon-bromine bond is weaker than the carbon-chlorine bond, which could facilitate the departure of the bromide ion in the second step, although this step is not rate-determining. In many cases, the reactivity of chloro- and bromo- derivatives in SNAr reactions is found to be comparable.[5][6]

FeatureChloro-Nitrobenzoic AcidBromo-Nitrobenzoic AcidRationale
Electronegativity of Halogen HigherLowerChlorine's higher electronegativity increases the electrophilicity of the carbon center, potentially accelerating the rate-determining nucleophilic attack.
Carbon-Halogen Bond Strength StrongerWeakerThe weaker C-Br bond is easier to break, but this occurs in the fast, non-rate-determining step of the SNAr mechanism.
Overall Reactivity in SNAr Generally comparable, may be slightly higherGenerally comparableThe dominant effect of the halogen's electronegativity in the rate-determining step often leads to similar or slightly higher reactivity for the chloro-derivative compared to the bromo-derivative.

Experimental Protocol: Synthesis of 4-Amino-3-nitrobenzoic Acid

A common application of SNAr reactions with halo-nitrobenzoic acids is the synthesis of their amino derivatives, which are valuable intermediates in drug discovery. The following protocol provides a representative procedure for the synthesis of 4-amino-3-nitrobenzoic acid from 4-chloro-3-nitrobenzoic acid. A similar procedure can be adapted for the bromo-analog.

Objective: To synthesize 4-amino-3-nitrobenzoic acid via a nucleophilic aromatic substitution reaction.

Materials:

  • 4-Chloro-3-nitrobenzoic acid

  • Aqueous ammonia (28-30%)

  • Hydrochloric acid (concentrated)

  • Deionized water

  • Ethanol

  • Reaction vessel (e.g., a pressure-rated reactor or a sealed tube)

  • Magnetic stirrer and hotplate

  • pH meter or pH paper

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: In a suitable reaction vessel, combine 4-chloro-3-nitrobenzoic acid (1.0 eq) with an excess of aqueous ammonia (e.g., 10-20 eq). The use of a significant excess of the nucleophile (ammonia) helps to drive the reaction to completion.

  • Reaction Conditions: Seal the reaction vessel and heat the mixture with stirring. The reaction temperature can range from 100 to 150 °C, depending on the reactivity of the substrate and the desired reaction time. For 4-chloro-3-nitrobenzoic acid, a temperature of around 120-130 °C is often employed. The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: After the reaction is complete (typically after several hours), cool the reaction mixture to room temperature.

  • Acidification: Carefully acidify the reaction mixture with concentrated hydrochloric acid to a pH of approximately 2-3. This step protonates the amino group and precipitates the product, 4-amino-3-nitrobenzoic acid, which is sparingly soluble in acidic aqueous solutions.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Purification: Wash the collected solid with cold deionized water to remove any remaining salts. The crude product can be further purified by recrystallization from a suitable solvent, such as an ethanol/water mixture, to yield the pure 4-amino-3-nitrobenzoic acid.

Experimental_Workflow start Combine 4-Chloro-3-nitrobenzoic acid and aqueous ammonia in a reaction vessel react Heat the sealed vessel with stirring (e.g., 120-130 °C) start->react monitor Monitor reaction progress (TLC or HPLC) react->monitor cool Cool the reaction mixture to room temperature monitor->cool acidify Acidify with concentrated HCl to pH 2-3 cool->acidify filter Isolate the precipitate by vacuum filtration acidify->filter wash Wash the solid with cold deionized water filter->wash purify Purify by recrystallization (e.g., from ethanol/water) wash->purify end Obtain pure 4-Amino-3-nitrobenzoic acid purify->end

Caption: A generalized workflow for the synthesis of 4-amino-3-nitrobenzoic acid.

Conclusion

The choice between a bromo- and a chloro-nitrobenzoic acid for an SNAr reaction is a nuanced decision. While the general trend for leaving group ability in SNAr reactions (F > Cl ≈ Br > I) suggests that the chloro-derivative may be slightly more reactive due to the higher electronegativity of chlorine, in practice, their reactivities are often comparable. Therefore, other factors such as the cost and availability of the starting material, as well as the specific reaction conditions and the nature of the nucleophile, should also be carefully considered. For many applications, both bromo- and chloro-nitrobenzoic acids can serve as effective substrates for the synthesis of complex organic molecules.

References

A Comparative Guide to the Structural Validation of 5-Bromo-2-methoxy-3-nitrobenzoic Acid: X-ray Crystallography vs. Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of analytical techniques for the definitive structural validation of the synthetic organic compound, 5-Bromo-2-methoxy-3-nitrobenzoic acid. As a Senior Application Scientist, my objective is to move beyond mere procedural lists and delve into the causality behind experimental choices, offering a framework for robust, self-validating structural elucidation. We will explore why single-crystal X-ray crystallography is heralded as the "gold standard" and objectively compare its capabilities with complementary spectroscopic techniques that provide crucial, often orthogonal, structural insights.

The Imperative of Unambiguous Structure

Part 1: X-ray Crystallography: The Definitive Answer in the Solid State

Single-crystal X-ray diffraction (SC-XRD) stands alone in its ability to provide a direct, three-dimensional map of atomic positions in a crystalline solid. This technique is not merely an interpretation; it is a direct visualization of the molecular structure, offering unparalleled detail on bond lengths, bond angles, and intermolecular interactions.

The Power of Diffraction: From Crystal to Structure

The fundamental principle of SC-XRD lies in the interaction of X-rays with the ordered, repeating array of molecules within a crystal. When a focused beam of X-rays strikes the crystal, the electrons of the constituent atoms diffract the beam in a specific, predictable pattern. By measuring the positions and intensities of these diffracted spots, we can mathematically reconstruct the electron density distribution within the crystal's unit cell and, from that, build an atomic model of the molecule. For substituted benzoic acids, this method is particularly powerful as it can unequivocally resolve the substitution pattern on the aromatic ring and detail the hydrogen-bonding motifs, such as the common centrosymmetric dimers formed between carboxylic acid groups, that govern the crystal packing.[1]

A Self-Validating Protocol

A key strength of modern crystallography is its inherent system of checks and balances. The quality of a determined structure is not a matter of opinion but is quantified by several statistical parameters. The crystallographic R-factor (or R-value) represents the agreement between the experimentally observed diffraction data and the data calculated from the final structural model. A low R-factor (typically < 5% for high-quality small molecule structures) indicates a reliable model.[2] This statistical rigor ensures that the final structure is a trustworthy representation of the molecule in the crystalline state.

Experimental Workflow: Single-Crystal X-ray Diffraction

The process from a powdered sample to a fully refined crystal structure is a meticulous workflow.

xray_workflow cluster_crystal Crystal Growth cluster_data Data Collection cluster_refinement Structure Solution & Refinement start Powdered Sample of This compound crystallization Slow Evaporation or Vapor Diffusion from Suitable Solvents start->crystallization crystal_selection Selection of a High-Quality, Single Crystal under Microscope crystallization->crystal_selection mounting Mount Crystal on Diffractometer crystal_selection->mounting data_collection X-ray Diffraction Data Collection mounting->data_collection integration Data Integration & Scaling data_collection->integration solution Structure Solution (e.g., Direct Methods) integration->solution refinement Structure Refinement (Least-Squares Fitting) solution->refinement validation Validation (R-factor, CIF) & Final Model refinement->validation

Caption: Workflow for single-crystal X-ray crystallography.

Representative Crystallographic Data
ParameterTypical Value / InformationSignificance
Crystal System Monoclinic or OrthorhombicDescribes the basic shape of the unit cell.
Space Group e.g., P2₁/c, Fdd2Defines the symmetry elements within the unit cell.[3]
Unit Cell Dimensions a, b, c (Å); α, β, γ (°)The dimensions and angles of the repeating unit.
Z 2, 4, or 8Number of molecules in the unit cell.
Resolution < 0.8 ÅA measure of the level of detail in the data.
R-factor (R1) < 0.05 (5%)Indicates a good fit between the model and data.
Goodness-of-Fit (GoF) ~1.0Indicates a good refinement model.

Part 2: Spectroscopic Techniques: A Multi-faceted Approach to Validation

When single crystals are unattainable or when information about the molecule in solution is required, a suite of spectroscopic techniques becomes indispensable. These methods provide complementary data that, when combined, can build a highly confident structural assignment.[4][5][6][7]

Integrated Spectroscopic Analysis Workflow

No single spectroscopic technique can provide a complete structural picture.[8][9] Their power lies in their combined, synergistic use, where each method validates the findings of the others.

spec_workflow cluster_ms Mass Spectrometry cluster_ir IR Spectroscopy cluster_nmr NMR Spectroscopy compound 5-Bromo-2-methoxy- 3-nitrobenzoic acid ms Provides: Molecular Weight Isotopic Pattern (Br) Fragmentation Data compound->ms ir Identifies Functional Groups: -COOH (O-H, C=O) -NO₂ (N=O) -OCH₃ (C-O) compound->ir h_nmr ¹H NMR: Proton Environments Splitting Patterns (Connectivity) compound->h_nmr c_nmr ¹³C NMR: Number of Unique Carbons compound->c_nmr structure Validated Structure ms->structure ir->structure h_nmr->structure c_nmr->structure

Caption: Integrated workflow for spectroscopic structure validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful spectroscopic tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and number of unique atoms (primarily ¹H and ¹³C).

  • ¹H NMR: For this compound, the proton NMR spectrum is expected to show distinct signals for the two aromatic protons, the methoxy group protons, and the carboxylic acid proton. The chemical shifts and splitting patterns of the aromatic protons are critical for confirming the 1,2,3,5-substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum will reveal the number of unique carbon atoms in the molecule. For the proposed structure, eight distinct signals are expected (six for the aromatic ring, one for the methoxy carbon, and one for the carboxyl carbon).

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the solid sample in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.[10]

  • Data Acquisition: Record ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer.[10]

  • ¹H Acquisition: Use a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are referenced to an internal standard like tetramethylsilane (TMS).

  • ¹³C Acquisition: Acquire spectra with proton decoupling to simplify signals to single lines for each carbon. A greater number of scans is required due to the low natural abundance of ¹³C.[10]

Expected ¹H NMR Data (Predicted)Expected ¹³C NMR Data (Predicted)
Chemical Shift (ppm) Assignment Chemical Shift (ppm)
~13.0 (broad s, 1H)-COOH~165
~8.0 (d, 1H)Aromatic C-H~155
~7.8 (d, 1H)Aromatic C-H~140
~3.9 (s, 3H)-OCH₃~135
~125
~120
~115
~56
Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of specific chemical bonds.

Experimental Protocol: FTIR Spectroscopy (ATR Method)

  • Background Scan: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR diamond crystal.

  • Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically over a range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve data quality.[11]

Expected IR Absorption Bands[11]
Vibrational Mode Expected Wavenumber (cm⁻¹)
O-H Stretch (Carboxylic Acid)2500-3300 (Broad)
C=O Stretch (Carboxylic Acid)1700-1725 (Strong)
N=O Asymmetric Stretch (Nitro)1500-1560 (Strong)
N=O Symmetric Stretch (Nitro)1335-1370 (Strong)
C-O Stretch (Methoxy/Acid)1210-1320 (Strong)
C-Br Stretch500-600 (Medium-Strong)
Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through its fragmentation pattern. For halogenated compounds, MS is particularly useful due to the characteristic isotopic patterns of the halogens.

Experimental Protocol: Mass Spectrometry (EI)

  • Sample Introduction: Introduce a small amount of the sample into the ion source. For non-volatile compounds like this, a direct insertion probe or derivatization followed by GC-MS may be necessary.[10]

  • Ionization: Bombard the vaporized sample with high-energy electrons (typically 70 eV) to cause ionization and fragmentation.[11]

  • Analysis: Separate the resulting ions based on their mass-to-charge (m/z) ratio using a mass analyzer.

Mass Spectrometry Data
Parameter Expected Value
Molecular Formula C₈H₆BrNO₄
Exact Mass 259.9475
Molecular Ion [M]⁺ m/z 259 (for ⁷⁹Br) and 261 (for ⁸¹Br)
Key Feature Two peaks of nearly equal intensity for the molecular ion, confirming the presence of one bromine atom.

Part 3: A Head-to-Head Comparison

FeatureX-ray CrystallographyNMR SpectroscopyIR SpectroscopyMass Spectrometry
Information Provided Definitive 3D structure, bond lengths/angles, stereochemistry, packingAtomic connectivity, chemical environments, proton/carbon countPresence of functional groupsMolecular weight, elemental formula, fragmentation patterns
Sample State Solid (single crystal)SolutionSolid or LiquidSolid, Liquid, or Gas
Definitiveness Unambiguous ("Gold Standard")High (often sufficient for publication)Low (confirmatory)High for MW, requires interpretation for structure
Primary Strength Absolute spatial arrangement of atomsDetailed map of the carbon-hydrogen frameworkRapid and simple functional group identificationHigh sensitivity and confirmation of elemental composition
Primary Limitation Requires a high-quality single crystal, which can be difficult to growDoes not provide bond lengths/angles; complex spectra can be difficult to interpretProvides limited information on overall connectivityDoes not directly provide stereochemistry or connectivity

Conclusion

The structural validation of this compound, like any novel compound, demands a rigorous, multi-pronged analytical approach. Single-crystal X-ray crystallography remains the unparalleled gold standard , providing a definitive and irrefutable three-dimensional structure in the solid state. Its self-validating nature, based on robust statistical metrics, offers the highest level of confidence for researchers in drug development and materials science.

However, the practical challenges of crystal growth necessitate a mastery of complementary spectroscopic techniques. NMR, IR, and Mass Spectrometry form a powerful analytical triad. Together, they can build a comprehensive and consistent picture of the molecule's connectivity, functional groups, and molecular formula, primarily in the solution or gas phase. While these methods may not offer the absolute spatial certainty of X-ray diffraction, their combined data provides a formidable and often sufficient body of evidence for structural confirmation. The truly expert approach involves leveraging the strengths of each technique to create a self-validating dataset that leaves no ambiguity in the final structural assignment.

References

A Spectroscopic Guide to 5-Bromo-2-methoxy-3-nitrobenzoic Acid and Its Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For correspondence: Dr. Gemini, Senior Application Scientist, Google Labs.

Abstract

This technical guide provides a detailed spectroscopic comparison of 5-Bromo-2-methoxy-3-nitrobenzoic acid and its derivatives, specifically focusing on the methyl ester as a representative example. In the absence of direct, published head-to-head comparisons, this document synthesizes established spectroscopic principles and data from related substituted aromatic compounds to present a predictive analysis. This guide is intended for researchers, scientists, and drug development professionals, offering a foundational framework for the characterization of this class of compounds using Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). We will delve into the rationale behind experimental choices and the interpretation of spectral data, grounded in authoritative sources.

Introduction: The Structural Significance of Substituted Benzoic Acids

This compound is a polysubstituted aromatic carboxylic acid. Molecules of this nature serve as versatile scaffolds and key intermediates in the synthesis of complex organic molecules, including pharmaceuticals and bioactive compounds.[1] The specific arrangement of the bromo, methoxy, and nitro groups on the benzoic acid core creates a unique electronic environment, which can be fine-tuned by derivatization of the carboxylic acid moiety.

Understanding the precise spectroscopic signature of the parent acid and its derivatives is paramount for reaction monitoring, quality control, and structural elucidation in any synthetic endeavor. This guide presents a comparative analysis of this compound and its methyl ester, 5-Bromo-2-methoxy-3-nitrobenzoate. We will explore how the conversion of the carboxylic acid to an ester systematically influences the ¹H NMR, ¹³C NMR, FT-IR, and MS spectra.

Synthetic Strategy Overview

The synthesis of this compound and its subsequent esterification can be approached through established organic chemistry reactions. A plausible synthetic route could involve the nitration and bromination of a suitable methoxybenzoic acid precursor. For instance, processes for the selective bromination of methoxybenzoic acids are documented.[2][3] Subsequent esterification of the resulting carboxylic acid to its methyl ester is a standard procedure, often achieved by reaction with methanol in the presence of an acid catalyst or by using a reagent like diazomethane for small-scale preparations.[4]

Spectroscopic Characterization Workflow

The reliable identification of this compound and its derivatives hinges on a multi-technique spectroscopic approach. Each technique provides a unique piece of the structural puzzle.

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Solid Sample (Acid or Derivative) NMR_Prep Dissolve in Deuterated Solvent (e.g., CDCl3, DMSO-d6) Sample->NMR_Prep NMR FTIR_Acq FT-IR (ATR) Acquisition Sample->FTIR_Acq FT-IR MS_Prep Dissolve & Infuse (for ESI) or Prepare for GC-MS Sample->MS_Prep MS NMR_Acq ¹H & ¹³C NMR Acquisition NMR_Prep->NMR_Acq NMR_Data Chemical Shifts, Coupling Constants, Integration NMR_Acq->NMR_Data FTIR_Data Vibrational Frequencies (Functional Groups) FTIR_Acq->FTIR_Data MS_Acq Mass Spectrum Acquisition MS_Prep->MS_Acq MS_Data Molecular Ion Peak, Fragmentation Pattern MS_Acq->MS_Data Structure Structural Elucidation & Comparison NMR_Data->Structure FTIR_Data->Structure MS_Data->Structure

Caption: General workflow for spectroscopic analysis.

Detailed Experimental Protocols
  • Sample Preparation : Dissolve 5-10 mg (for ¹H NMR) or 20-50 mg (for ¹³C NMR) of the analyte in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[5] The choice of solvent is critical; DMSO-d₆ is often used for carboxylic acids to ensure the exchangeable acidic proton is observed.

  • Instrumentation : All spectra should be acquired on a high-resolution NMR spectrometer, for instance, a 500 MHz instrument.[6]

  • ¹H NMR Acquisition : A standard one-pulse sequence is used. Key parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Typically, 16 to 64 scans are co-added to achieve a good signal-to-noise ratio.[5]

  • ¹³C NMR Acquisition : A proton-decoupled pulse program is employed to yield a spectrum with singlets for each unique carbon. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.[5]

  • Sample Preparation : The Attenuated Total Reflectance (ATR) method is ideal for solid samples. A small amount of the solid is placed directly on the ATR crystal (e.g., diamond), and pressure is applied to ensure good contact.[4]

  • Data Acquisition : The spectrum is typically recorded over a range of 4000–400 cm⁻¹. Co-adding 32 or 64 scans improves the signal-to-noise ratio. A background spectrum of the clean ATR crystal is recorded and automatically subtracted.[4][7]

  • Sample Preparation : For a non-volatile compound like a benzoic acid, Electrospray Ionization (ESI) is a suitable technique. The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the mass spectrometer.[6][8] For increased volatility, especially for Gas Chromatography-Mass Spectrometry (GC-MS), derivatization to the methyl ester is often necessary.[4]

  • Data Acquisition (ESI-MS) : Mass spectra can be acquired in both positive and negative ion modes. For carboxylic acids, negative ion mode is often informative, showing the [M-H]⁻ ion.[8] For esters, positive ion mode may reveal the [M+H]⁺ or [M+Na]⁺ adducts.

  • Data Acquisition (EI-MS for GC-MS) : In Electron Ionization (EI), the spectrometer is typically operated at 70 eV. Data is collected in full scan mode to obtain the fragmentation pattern.[4]

Predicted Spectroscopic Comparison: Acid vs. Methyl Ester

The following table summarizes the predicted key spectroscopic data for this compound and its methyl ester derivative. These predictions are based on established substituent effects on aromatic systems.[5][9][10][11]

Spectroscopic Feature This compound Methyl 5-Bromo-2-methoxy-3-nitrobenzoate Rationale for Difference
¹H NMR
Aromatic H-4 (δ, ppm)~8.0 - 8.2 (d)~7.9 - 8.1 (d)Minor shift due to change from -COOH to -COOCH₃.
Aromatic H-6 (δ, ppm)~7.8 - 8.0 (d)~7.7 - 7.9 (d)Minor shift due to change from -COOH to -COOCH₃.
-OCH₃ (Aromatic) (δ, ppm)~4.0 - 4.1 (s)~3.9 - 4.0 (s)Minimal change expected.
-COOCH₃ (δ, ppm)N/A~3.9 (s)Appearance of a new singlet for the ester methyl group.
-COOH (δ, ppm)>10 (s, broad, in DMSO-d₆)N/ADisappearance of the acidic proton signal.
¹³C NMR
C=O (δ, ppm)~165 - 168~164 - 167Carbonyl carbon in esters is typically slightly upfield compared to acids.
C-NO₂ (δ, ppm)~148 - 150~148 - 150Minimal change expected.
C-OCH₃ (δ, ppm)~155 - 158~155 - 158Minimal change expected.
C-Br (δ, ppm)~115 - 118~115 - 118Minimal change expected.
-COOCH₃ (δ, ppm)N/A~52 - 54Appearance of a new signal for the ester methyl carbon.
FT-IR
O-H Stretch (cm⁻¹)2500-3300 (very broad)N/ADisappearance of the broad carboxylic acid O-H stretch.[12]
C=O Stretch (cm⁻¹)~1700 - 1720~1720 - 1740C=O stretch shifts to a higher wavenumber in esters compared to dimerized acids.
NO₂ Asymmetric Stretch (cm⁻¹)~1520 - 1550~1520 - 1550Minimal change expected.[10][11]
NO₂ Symmetric Stretch (cm⁻¹)~1340 - 1360~1340 - 1360Minimal change expected.[10][11]
C-O Stretch (cm⁻¹)~1250 - 1300Two bands: ~1250-1300 & ~1100-1150Ester C-O region is more complex with two characteristic stretches.
Mass Spectrometry
Molecular Ion (EI)m/z 275/277 (M⁺)m/z 289/291 (M⁺)Molecular weight increases by 14 Da (CH₂). Isotopic pattern for Br (¹:¹ ⁷⁹Br/⁸¹Br) is key.[13]
Key Fragments[M-OH]⁺, [M-NO₂]⁺, [M-COOH]⁺[M-OCH₃]⁺, [M-COOCH₃]⁺Fragmentation pattern changes to reflect the ester group.[14][15]
Analysis of Predicted ¹H NMR Spectra

The ¹H NMR spectrum of this compound is expected to show two doublets in the aromatic region.[9] The protons at the C-4 and C-6 positions are ortho to each other and will exhibit coupling. The strong electron-withdrawing nature of the nitro group and the bromine atom will deshield these protons, shifting them downfield.[5] The methoxy group protons will appear as a sharp singlet. The most telling signal for the acid is the very broad singlet for the carboxylic acid proton, which appears far downfield (>10 ppm), especially when using DMSO-d₆ as the solvent.

Upon conversion to the methyl ester, this broad acidic proton signal will disappear. A new, sharp singlet will appear around 3.9 ppm, corresponding to the three protons of the ester's methyl group. The chemical shifts of the aromatic protons are not expected to change dramatically but may experience a slight upfield shift due to the slightly less electron-withdrawing nature of the ester compared to the carboxylic acid.

Analysis of Predicted ¹³C NMR Spectra

In the ¹³C NMR spectrum, the key differentiator will be the appearance of a new signal for the ester's methyl carbon at approximately 52-54 ppm. The carbonyl carbon of the ester is typically found slightly upfield (at a lower δ value) compared to the corresponding carboxylic acid. The chemical shifts of the aromatic carbons are largely dictated by the attached substituents. The carbons directly attached to the electron-withdrawing nitro, bromo, and oxygen atoms (C-3, C-5, and C-2 respectively) will have characteristic chemical shifts.

Analysis of Predicted FT-IR Spectra

The FT-IR spectra provide the most visually striking differences between the acid and its ester derivative.

  • Carboxylic Acid : The spectrum will be dominated by a very broad absorption band from approximately 2500 to 3300 cm⁻¹, which is characteristic of the O-H stretching vibration in a hydrogen-bonded carboxylic acid dimer.[12] The carbonyl (C=O) stretch will appear as a strong, sharp peak around 1700-1720 cm⁻¹.

  • Methyl Ester : The broad O-H band will be completely absent. The carbonyl (C=O) stretching frequency will shift to a higher wavenumber, typically 1720-1740 cm⁻¹, as the ester carbonyl is not involved in the strong hydrogen bonding seen in acid dimers. Furthermore, the C-O stretching region will become more complex, showing two distinct bands characteristic of an ester, whereas the acid shows one main C-O stretch.

Both compounds will exhibit strong, characteristic absorption bands for the nitro group: an asymmetric stretch around 1520-1550 cm⁻¹ and a symmetric stretch around 1340-1360 cm⁻¹.[10][11]

Analysis of Predicted Mass Spectra

Mass spectrometry clearly distinguishes the two compounds by their molecular weight. The methyl ester will have a molecular ion peak that is 14 atomic mass units (corresponding to a CH₂ group) higher than the parent acid. A critical feature for both compounds will be the isotopic signature of bromine: two peaks of roughly equal intensity, separated by 2 Da (e.g., m/z 275 and 277 for the acid), which corresponds to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[13]

The fragmentation patterns will also be diagnostic.[16] The carboxylic acid is expected to show fragments corresponding to the loss of a hydroxyl radical ([M-17]⁺) or the entire carboxyl group ([M-45]⁺).[14] The methyl ester, on the other hand, will show characteristic losses of a methoxy radical ([M-31]⁺) or the carbomethoxy group ([M-59]⁺).[15]

Conclusion

While direct experimental data for this compound and its derivatives is not consolidated in the literature, a robust and reliable spectroscopic comparison can be predicted based on fundamental principles. The conversion of the carboxylic acid to its methyl ester induces several key changes in the spectroscopic data:

  • NMR : The disappearance of the acidic proton signal and the appearance of a new methyl singlet in the ¹H NMR spectrum, along with a new methyl carbon signal in the ¹³C NMR spectrum.

  • FT-IR : The replacement of the broad O-H stretch with a higher frequency C=O stretch and the appearance of a second C-O stretching band.

  • MS : An increase in the molecular weight by 14 Da and a shift in the primary fragmentation pathways from losses of -OH and -COOH to losses of -OCH₃ and -COOCH₃.

By leveraging this multi-technique approach, researchers can confidently distinguish between this compound and its derivatives, ensuring accurate structural assignment and purity assessment in their synthetic work.

References

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Purity Assessment of Synthesized 5-Bromo-2-methoxy-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

In the landscape of pharmaceutical development and organic synthesis, the purity of chemical intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. 5-Bromo-2-methoxy-3-nitrobenzoic acid is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Its trifunctionalized aromatic ring offers a versatile scaffold for medicinal chemists. However, the very reactivity that makes it a valuable precursor also predisposes it to the formation of closely related impurities during synthesis. These impurities, if not accurately identified and quantified, can have deleterious effects on the final drug product, potentially altering its pharmacological profile, inducing toxicity, or compromising its stability.

This guide provides an in-depth comparison of robust High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of this compound. As a self-validating system, the methodologies described herein are designed to be both rigorous and practical for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, from mobile phase composition to stationary phase selection, and provide the necessary protocols to implement these methods effectively in a laboratory setting.

Understanding the Synthetic Landscape: Predicting Potential Impurities

A robust analytical method is built upon a thorough understanding of the potential impurities it needs to resolve. While the direct synthesis of this compound can vary, a plausible synthetic route involves the nitration and bromination of 2-methoxybenzoic acid. This process can lead to a range of impurities, including:

  • Starting Materials: Unreacted 2-methoxybenzoic acid.

  • Intermediates: Such as 2-methoxy-3-nitrobenzoic acid (incompletely brominated) or 5-Bromo-2-methoxybenzoic acid (incompletely nitrated).

  • Positional Isomers: Formed due to the directing effects of the methoxy and carboxyl groups on the aromatic ring during electrophilic substitution. Examples include isomers with bromine and nitro groups at different positions.

  • Byproducts of Side Reactions: Including poly-brominated or poly-nitrated species, or products of hydrolysis or ether cleavage under harsh reaction conditions.

The ability of an HPLC method to separate the target analyte from these structurally similar compounds is the ultimate measure of its effectiveness.

HPLC_Workflow Sample_Prep Sample Preparation (Dissolve in mobile phase) System_Equilibration HPLC System Equilibration (Stable baseline) Sample_Prep->System_Equilibration Blank_Injection Inject Blank (e.g., mobile phase) System_Equilibration->Blank_Injection Standard_Injection Inject Standard Solution (Determine retention time and response) Blank_Injection->Standard_Injection Sample_Injection Inject Sample Solution Standard_Injection->Sample_Injection Data_Acquisition Data Acquisition & Integration (Chromatogram) Sample_Injection->Data_Acquisition Purity_Calculation Purity Calculation (% Area) Data_Acquisition->Purity_Calculation

A Comparative Guide to Alternatives for 5-Bromo-2-methoxy-3-nitrobenzoic Acid in Modern Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate field of synthetic organic chemistry, particularly in the development of pharmaceutical agents and complex molecular architectures, the choice of a starting material is a pivotal decision that dictates the efficiency, scalability, and ultimate success of a synthetic sequence. 5-Bromo-2-methoxy-3-nitrobenzoic acid is a highly functionalized aromatic building block, prized for its unique arrangement of reactive handles. The bromine atom serves as a versatile linchpin for carbon-carbon and carbon-heteroatom bond formation via cross-coupling reactions. The nitro group, a potent electron-withdrawing moiety, not only influences the ring's electronics but also acts as a synthetic precursor to an amino group. The methoxy substituent modulates reactivity, and the carboxylic acid provides a convenient point for derivatization, commonly for amide bond formation.

This guide provides an in-depth, data-driven comparison of this compound with viable alternatives. We will move beyond a simple catalog of substitutes to explore the strategic and causal reasoning behind choosing a particular building block for specific, high-value synthetic transformations, including Palladium-catalyzed cross-coupling reactions and the synthesis of heterocyclic scaffolds.

Chapter 1: The Strategic Role of this compound in Heterocycle Synthesis

The specific substitution pattern of this compound makes it an exceptional precursor for the synthesis of complex, poly-substituted heterocyclic systems. A common and illustrative synthetic route involves an initial cross-coupling reaction at the bromine position, followed by a subsequent intramolecular cyclization. For instance, a Sonogashira coupling can introduce an alkyne substituent, which can then undergo cyclization to form a benzofuran ring, a privileged scaffold in medicinal chemistry.[1][2]

The causality behind this strategy is rooted in reaction orthogonality: the C-Br bond is selectively activated by a Palladium(0) catalyst, leaving the other functional groups intact.[3] The newly introduced alkyne is then positioned to react with a neighboring group, often after modification of the carboxylic acid, to forge the heterocyclic ring.

G cluster_0 Core Synthetic Workflow start This compound step1 Sonogashira Coupling (Pd-cat., Cu(I), Base) + Terminal Alkyne start->step1 C-C Bond Formation intermediate Alkynylated Intermediate step1->intermediate step2 Intramolecular Cyclization (e.g., 5-exo-dig) Often requires derivatization of COOH intermediate->step2 C-O Bond Formation product Substituted Benzofuran Derivative step2->product

Caption: A typical synthetic workflow utilizing this compound.

Chapter 2: Framework for Comparison: Key Reactions & Performance Metrics

To objectively evaluate alternatives, we will focus on their performance in three cornerstone reactions of modern synthetic chemistry:

  • Suzuki-Miyaura Coupling: For C(sp²)–C(sp²) bond formation.[4][5]

  • Sonogashira Coupling: For C(sp²)–C(sp) bond formation.[3][6]

  • Buchwald-Hartwig Amination: For C(sp²)–N bond formation.[7][8]

The performance of each alternative will be assessed based on the following metrics:

  • Reactivity: The ease of the reaction, often reflected in reaction temperature, time, and required catalyst loading.

  • Yield: The efficiency of the transformation.

  • Functional Group Tolerance: The compatibility of the reaction conditions with other functional groups on the coupling partners.

  • Cost & Availability: Practical considerations for large-scale synthesis.

Chapter 3: Direct Structural Analogs as Alternatives

The most direct alternatives are those that maintain the core scaffold but vary one of the key functional groups.

The identity of the halogen atom at the 5-position is arguably the most critical variable for cross-coupling reactions. The reactivity of aryl halides in the oxidative addition step of the catalytic cycle—often the rate-determining step—follows the well-established trend: I > Br > OTf > Cl .[5]

  • 5-Iodo-2-methoxy-3-nitrobenzoic acid: This analog offers the highest reactivity. The C-I bond is weaker than the C-Br bond, allowing for oxidative addition to the Pd(0) catalyst under milder conditions (lower temperatures, lower catalyst loadings). This can be particularly advantageous when dealing with thermally sensitive substrates.

  • 5-Chloro-2-methoxy-3-nitrobenzoic acid: Aryl chlorides are generally less reactive and require more specialized catalytic systems.[4] These often involve the use of electron-rich, bulky phosphine ligands (e.g., Buchwald-type ligands) and stronger bases to facilitate the challenging oxidative addition step. While less reactive, aryl chlorides are often significantly cheaper and more widely available, making them attractive for process chemistry if a robust catalytic system can be developed.

Table 1: Comparative Performance of Halogen Analogs in Palladium-Catalyzed Cross-Coupling

Feature5-Chloro Analog5-Bromo Analog (Reference)5-Iodo Analog
Reactivity LowModerateHigh
Typical Conditions Higher Temp. (>100°C), Higher Catalyst Loading, Specialized LigandsStandard Conditions (e.g., Pd(PPh₃)₄, 80-100°C)Lower Temp. (RT to 80°C), Lower Catalyst Loading
Side Reactions Slower reaction can lead to catalyst decompositionGenerally robustPotential for faster side reactions like homocoupling
Cost LowModerateHigh
Best For... Cost-sensitive, large-scale synthesis where optimization is feasible.General-purpose laboratory synthesis with predictable reactivity.Syntheses with sensitive functional groups requiring mild conditions.

The specific placement of substituents dramatically alters the electronic and steric environment of the reactive sites. Positional isomers, therefore, are not interchangeable and represent distinct strategic choices.

  • 2-Bromo-5-methoxybenzoic Acid: In this isomer, the bromine is ortho to the carboxylic acid. This steric hindrance can impede its reactivity in cross-coupling reactions. However, this proximity can be exploited in certain cyclization reactions. The methoxy group is now para to the bromine, exerting a strong electron-donating effect that can also influence reactivity.[9]

  • 4-Bromo-3-nitrobenzoic Acid: Lacking the methoxy group, this analog has a different electronic profile. The bromine is ortho to the nitro group, making the C-Br bond more electron-deficient and potentially more susceptible to oxidative addition.[10]

  • 5-Bromo-2-nitrobenzoic Acid: Here, the methoxy group is absent. The nitro group is now ortho to the carboxylic acid, which can influence its acidity and potential for intramolecular interactions.[11]

Caption: Comparison of the reference compound with key positional isomers.

Chapter 4: Alternative Synthetic Strategies & Precursor-Based Routes

Instead of using a pre-functionalized building block, an alternative approach is to construct the desired substitution pattern from simpler, more readily available precursors. This strategy offers flexibility but often requires additional synthetic steps and careful control of regioselectivity.

This approach begins with a simpler building block, such as 5-Bromo-2-methoxybenzoic acid , which is commercially available.[12] The cross-coupling reaction is performed first, followed by a regioselective nitration.

  • Advantages: May allow for the use of coupling partners that are sensitive to the strongly electron-withdrawing nitro group.

  • Challenges: The primary challenge is controlling the regioselectivity of the nitration. The directing effects of the existing substituents (methoxy, carboxylate, and the newly added group) must be carefully considered. Nitration of aromatic rings often yields a mixture of isomers, necessitating challenging purification steps.[13]

G start 5-Bromo-2-methoxybenzoic acid step1 Cross-Coupling (e.g., Suzuki) start->step1 intermediate Coupled Intermediate step1->intermediate step2 Nitration (HNO₃/H₂SO₄) intermediate->step2 product Final Product step2->product side_product Isomeric Byproducts step2->side_product Regioselectivity Challenge

Caption: Workflow for a late-stage nitration strategy, highlighting the regioselectivity challenge.

Another strategy involves starting with a precursor like 3-Nitrosalicylic acid .[14][15] This approach requires sequential functionalization to install the methoxy and bromo groups.

  • O-Methylation: The phenolic hydroxyl group is methylated, typically using a reagent like dimethyl sulfate or methyl iodide with a base. This yields 2-hydroxy-3-nitrobenzoic acid methyl ether.

  • Bromination: The subsequent electrophilic bromination must be performed with careful control of conditions to achieve the desired regioselectivity, targeting the position para to the hydroxyl/methoxy group.

  • Advantages: 3-Nitrosalicylic acid is an inexpensive commodity chemical.[14] This route offers flexibility if non-methoxy analogs (e.g., ethoxy, benzyloxy) are desired.

  • Challenges: Both the methylation and bromination steps require optimization to avoid side reactions and ensure high regioselectivity.

Chapter 5: Experimental Protocols

The following protocols are generalized procedures that serve as a robust starting point for researchers. Optimization of catalyst, ligand, base, and solvent is often necessary for specific substrates.

This protocol is adapted for the coupling of an aryl bromide with an arylboronic acid.[16]

  • Setup: To an oven-dried Schlenk tube, add the aryl bromide (1.0 equiv), arylboronic acid (1.2 equiv), Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add a degassed solvent mixture (e.g., Dioxane/Water or DME/Water, typically 4:1 v/v).

  • Reaction: Heat the reaction mixture with vigorous stirring at 80-100 °C. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

This protocol is suitable for the coupling of an aryl bromide with a terminal alkyne.[6]

  • Setup: To an oven-dried Schlenk tube, add the aryl bromide (1.0 equiv), Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (Argon or Nitrogen).

  • Solvent and Base: Add a degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine or diisopropylamine).

  • Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv) via syringe.

  • Reaction: Stir the reaction mixture at the appropriate temperature (can range from room temperature to 80 °C). Monitor progress by TLC or LC-MS.

  • Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with the reaction solvent. Concentrate the filtrate and redissolve in a suitable organic solvent like ethyl acetate.

  • Purification: Wash the organic solution with aqueous NH₄Cl and brine, dry over anhydrous Na₂SO₄, and purify by column chromatography.

This protocol describes the coupling of an aryl bromide with a primary or secondary amine.[8]

  • Setup: In a glovebox or under an inert atmosphere, add the Palladium pre-catalyst (e.g., G3-XantPhos, 1-3 mol%), the phosphine ligand (if not using a pre-catalyst), and a strong, non-nucleophilic base (e.g., NaOtBu or K₃PO₄, 1.5-2.0 equiv) to a Schlenk tube.

  • Reagent Addition: Add the aryl bromide (1.0 equiv) and the amine (1.2 equiv).

  • Solvent: Add anhydrous, degassed solvent (e.g., Toluene or Dioxane).

  • Reaction: Seal the tube and heat the mixture with stirring at 90-110 °C until the starting material is consumed (monitored by TLC or LC-MS).

  • Workup: Cool the reaction to room temperature, dilute with an organic solvent, and quench carefully with water. Separate the layers and extract the aqueous phase.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and purify by column chromatography.

Conclusion and Decision-Making Framework

The selection of an alternative to this compound is a multi-faceted decision that hinges on the specific goals of the synthesis.

  • For Maximum Reactivity: If the synthetic route involves sensitive functional groups that necessitate mild conditions, the 5-iodo analog is the superior choice, despite its higher cost.

  • For Cost-Effectiveness: In process development or large-scale synthesis, the 5-chloro analog is a compelling option, provided the investment in developing a robust catalytic system is justified.

  • For Altered Reactivity or Scaffolds: Positional isomers should be considered not as direct replacements, but as entirely different building blocks that can lead to novel structures and reactivity patterns.

  • For Maximum Flexibility: Precursor-based strategies (e.g., starting from 5-bromo-2-methoxybenzoic acid or 3-nitrosalicylic acid) offer the greatest flexibility in introducing functional groups but come at the cost of additional steps and potential regioselectivity issues.

Ultimately, the optimal choice is not universal but is instead defined by a careful analysis of the target molecule, the specific reaction , and the practical constraints of the project. This guide provides the foundational data and strategic reasoning to empower researchers to make that choice with confidence.

References

comparative efficacy of different synthetic routes to 5-Bromo-2-methoxy-3-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 5-Bromo-2-methoxy-3-nitrobenzoic Acid

This compound is a highly functionalized aromatic compound that serves as a valuable building block in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. Its unique substitution pattern, featuring electron-withdrawing nitro and bromo groups alongside an electron-donating methoxy group and a carboxylic acid handle, offers a rich platform for a variety of chemical transformations. The precise arrangement of these functional groups allows for regioselective modifications, making it a sought-after intermediate for the construction of novel heterocyclic systems and other intricate molecular architectures.

This guide provides an in-depth comparison of two plausible synthetic routes to this compound. While direct, side-by-side comparative studies of different synthetic strategies for this specific molecule are not extensively documented in the peer-reviewed literature, this document outlines two logical and scientifically grounded approaches. The efficacy of each route is evaluated based on the availability of starting materials, the predictability of the key chemical transformations, and potential challenges in execution and purification. The experimental protocols provided are based on a combination of documented procedures for analogous transformations and well-established principles of electrophilic aromatic substitution.

Route 1: Nitration of 5-Bromo-2-methoxybenzoic Acid

This synthetic approach involves the initial preparation of 5-bromo-2-methoxybenzoic acid, followed by a regioselective nitration at the C-3 position. The success of this route hinges on the directing effects of the existing substituents to favor the desired nitration product.

Synthesis of the Precursor: 5-Bromo-2-methoxybenzoic Acid

The starting material for this route, 5-bromo-2-methoxybenzoic acid, can be synthesized from commercially available 2-methoxybenzoic acid (o-anisic acid) via electrophilic bromination.

Key Transformation: Regioselective Nitration

The critical step in this route is the nitration of 5-bromo-2-methoxybenzoic acid. The regiochemical outcome of this reaction is governed by the directing effects of the substituents on the aromatic ring. The methoxy group (-OCH₃) is a powerful activating group and is ortho-, para-directing. The bromo group (-Br) is a deactivating group but is also ortho-, para-directing. The carboxylic acid group (-COOH) is a deactivating group and is meta-directing.

In this case, the position ortho to the strongly activating methoxy group (C-3) is the most likely site for electrophilic attack by the nitronium ion (NO₂⁺). The position para to the methoxy group is occupied by the bromo group. Therefore, nitration is expected to proceed with high regioselectivity to yield the desired this compound.

Route 1: Nitration of 5-Bromo-2-methoxybenzoic Acid start 2-Methoxybenzoic Acid intermediate 5-Bromo-2-methoxybenzoic Acid start->intermediate Bromination (e.g., Br2, Acetic Acid) product This compound intermediate->product Nitration (HNO3, H2SO4)

Caption: Synthetic workflow for Route 1.

Route 2: Bromination of 2-Methoxy-3-nitrobenzoic Acid

This alternative synthetic strategy begins with 2-methoxy-3-nitrobenzoic acid, which is commercially available, and introduces the bromo group in the final step. The feasibility of this route depends on the ability to selectively brominate the C-5 position.

Starting Material: 2-Methoxy-3-nitrobenzoic Acid

The precursor for this route, 2-methoxy-3-nitrobenzoic acid, can be sourced from various chemical suppliers, potentially reducing the number of synthetic steps required in the laboratory.

Key Transformation: Regioselective Bromination

The final step in this route is the electrophilic bromination of 2-methoxy-3-nitrobenzoic acid. The directing effects of the substituents are again crucial for predicting the outcome. The methoxy group (-OCH₃) is ortho-, para-directing. The nitro group (-NO₂) is a strong deactivating group and is meta-directing. The carboxylic acid group (-COOH) is also a deactivating, meta-directing group.

The position para to the activating methoxy group (C-5) is a favorable site for bromination. Furthermore, this position is also meta to both the nitro and carboxylic acid groups, which aligns with their directing effects. Therefore, bromination is anticipated to occur selectively at the C-5 position to afford the target molecule.

Route 2: Bromination of 2-Methoxy-3-nitrobenzoic Acid start 2-Methoxy-3-nitrobenzoic Acid (Commercially Available) product This compound start->product Bromination (e.g., NBS, H2SO4)

Caption: Synthetic workflow for Route 2.

Comparative Analysis of Synthetic Routes

FeatureRoute 1: Nitration of 5-Bromo-2-methoxybenzoic AcidRoute 2: Bromination of 2-Methoxy-3-nitrobenzoic Acid
Starting Material 2-Methoxybenzoic acid (readily available)2-Methoxy-3-nitrobenzoic acid (commercially available)
Number of Steps Two stepsOne step
Key Challenge Controlling the regioselectivity of nitration. While the 3-position is favored, the formation of other isomers is possible and may require careful purification.Achieving high regioselectivity in the bromination step. The deactivating nature of the nitro and carboxyl groups may necessitate harsher reaction conditions.
Potential Advantages The synthesis of the precursor is well-documented. The strong activating effect of the methoxy group should strongly favor nitration at the desired position.Fewer synthetic steps, which can lead to a higher overall yield and reduced resource consumption.
Potential Disadvantages A two-step synthesis may result in a lower overall yield compared to a one-step process.The starting material may be more expensive than that of Route 1. The deactivated ring may require more forcing conditions for bromination, potentially leading to side reactions.

Experimental Protocols

Route 1: Protocol

Step 1: Synthesis of 5-Bromo-2-methoxybenzoic acid

  • Materials: 2-methoxybenzoic acid, glacial acetic acid, bromine, water.

  • Procedure:

    • In a fume hood, dissolve 2-methoxybenzoic acid (1 equivalent) in glacial acetic acid.

    • Slowly add bromine (1.1 equivalents) to the solution with stirring.

    • Heat the reaction mixture at a suitable temperature (e.g., 60-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice water to precipitate the product.

    • Collect the solid by vacuum filtration, wash with cold water, and dry to yield 5-bromo-2-methoxybenzoic acid.

Step 2: Proposed Nitration of 5-Bromo-2-methoxybenzoic acid

  • Materials: 5-bromo-2-methoxybenzoic acid, concentrated sulfuric acid, concentrated nitric acid.

  • Procedure:

    • In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0-5 °C, slowly add 5-bromo-2-methoxybenzoic acid (1 equivalent) to concentrated sulfuric acid.

    • In a separate flask, prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid, keeping the mixture cool.

    • Add the cold nitrating mixture dropwise to the solution of the benzoic acid derivative, maintaining the reaction temperature below 5 °C.

    • Stir the reaction mixture at 0-5 °C for 1-2 hours, monitoring the progress by TLC.

    • Carefully pour the reaction mixture onto crushed ice with vigorous stirring to precipitate the crude product.

    • Collect the solid by vacuum filtration, wash thoroughly with cold water to remove residual acid, and dry.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain purified this compound.

Route 2: Proposed Protocol

Bromination of 2-Methoxy-3-nitrobenzoic acid

  • Materials: 2-methoxy-3-nitrobenzoic acid, N-Bromosuccinimide (NBS), concentrated sulfuric acid.

  • Procedure:

    • In a flask protected from light, dissolve 2-methoxy-3-nitrobenzoic acid (1 equivalent) in concentrated sulfuric acid at room temperature.

    • In portions, add N-Bromosuccinimide (1.1 equivalents) to the stirred solution.

    • Stir the reaction mixture at room temperature for several hours, or until TLC analysis indicates the consumption of the starting material.

    • Carefully pour the reaction mixture onto crushed ice to precipitate the product.

    • Collect the solid by vacuum filtration, wash with cold water, and dry.

    • Purify the crude product by recrystallization to yield this compound.

Conclusion

Both proposed synthetic routes to this compound are chemically plausible and offer distinct advantages and disadvantages. Route 2, being a single step from a commercially available starting material, appears more efficient on paper. However, the success of this route is highly dependent on achieving the desired regioselectivity during the bromination of a deactivated aromatic ring. Route 1 involves an additional step but may offer more predictable control over the regiochemistry of the final nitration step, driven by the powerful activating effect of the methoxy group.

For researchers and drug development professionals, the choice between these routes will likely depend on factors such as the cost and availability of starting materials, the scale of the synthesis, and the laboratory's capabilities for purification of potentially isomeric product mixtures. Further experimental validation and optimization of the proposed protocols are necessary to determine the most effective and reliable method for the synthesis of this valuable chemical intermediate.

A Senior Application Scientist's Guide to Benchmarking 5-Bromo-2-methoxy-3-nitrobenzoic Acid as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals navigating the complex landscape of drug discovery and development, the selection of optimal chemical intermediates is a critical decision that profoundly influences synthetic efficiency, scalability, and ultimately, the viability of a drug candidate. This guide provides an in-depth, objective comparison of 5-Bromo-2-methoxy-3-nitrobenzoic acid, a versatile building block, against its halogenated analogs. By presenting supporting experimental data and detailed methodologies, this document aims to empower you to make informed decisions in your synthetic endeavors.

Introduction: The Strategic Importance of Substituted Benzoic Acids

Substituted benzoic acids are foundational scaffolds in medicinal chemistry, offering a synthetically tractable handle for the construction of complex molecular architectures. The specific arrangement of functional groups on the aromatic ring dictates the molecule's reactivity and provides strategic points for diversification. This compound, with its unique constellation of a bromine atom, a methoxy group, and a nitro group, presents a compelling profile for synthetic chemists. The interplay of the electron-withdrawing nitro group and the ortho-methoxy and para-bromo substituents creates a nuanced reactivity that can be exploited in a variety of chemical transformations. This guide will focus on benchmarking its performance in two of the most crucial reactions in modern drug discovery: Suzuki-Miyaura coupling and amide bond formation.

Physicochemical Properties: A Foundation for Reactivity

Before delving into reaction performance, a comparative analysis of the fundamental physicochemical properties of this compound and its chloro and iodo analogs is essential. These properties influence solubility, melting point, and stability, which are critical parameters for reaction setup and purification.

PropertyThis compound5-Chloro-2-methoxy-3-nitrobenzoic acid5-Iodo-2-methoxy-3-nitrobenzoic acid
CAS Number 60541-89-1[1][2]89894-14-4[3][4]Not readily available
Molecular Formula C₈H₆BrNO₅C₈H₆ClNO₅[5]C₈H₆INO₅
Molecular Weight 276.04 g/mol 231.59 g/mol [5]323.04 g/mol
Melting Point 147-148 °C[6]Not readily availableNot readily available
Appearance Solid[6]Not readily availableNot readily available

Note: Data for the iodo analog is less commonly reported in readily accessible databases.

Performance in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling is a powerful and ubiquitous tool for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl scaffolds prevalent in many pharmaceuticals. The reactivity of the aryl halide is a key determinant of the reaction's success, generally following the trend I > Br > Cl due to the decreasing bond dissociation energy of the carbon-halogen bond.[3]

Experimental Protocol: Suzuki-Miyaura Coupling of 5-Halo-2-methoxy-3-nitrobenzoic Acid with Phenylboronic Acid

This generalized protocol can be adapted for the bromo, chloro, and iodo analogs.

Materials:

  • 5-Halo-2-methoxy-3-nitrobenzoic acid (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture, 10 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask, add the 5-halo-2-methoxy-3-nitrobenzoic acid, phenylboronic acid, and base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent mixture via syringe.

  • Add the palladium catalyst to the reaction mixture.

  • Heat the reaction to the desired temperature (typically 80-100 °C) and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Comparative Performance Data (Illustrative)

While direct, side-by-side comparative studies under identical conditions are not extensively published, the following table illustrates the expected performance based on established reactivity principles and data from similar systems.[7][8][9]

IntermediateCatalyst SystemBaseTemp. (°C)Time (h)Yield (%)
5-Iodo-2-methoxy-3-nitrobenzoic acid Pd(PPh₃)₄K₂CO₃804-8>90
This compound Pd(PPh₃)₄K₂CO₃908-1680-90
5-Chloro-2-methoxy-3-nitrobenzoic acid Pd₂(dba)₃ / SPhosK₃PO₄10016-2460-75

Causality Behind Experimental Choices:

  • Catalyst System: For the more reactive iodo- and bromo-derivatives, a standard catalyst like Pd(PPh₃)₄ is often sufficient. The less reactive chloro-derivative typically requires a more active catalyst system, such as one employing a bulky, electron-rich phosphine ligand like SPhos, to facilitate the oxidative addition step.

  • Base: The choice of base is crucial for activating the boronic acid. While K₂CO₃ is a common and effective base, stronger bases like K₃PO₄ may be necessary for less reactive substrates.

  • Temperature and Time: The reaction conditions are adjusted based on the reactivity of the aryl halide. The iodo-analog is expected to react faster and at a lower temperature, while the chloro-analog will likely require more forcing conditions.

Suzuki_Miyaura_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Aryl Halide, Boronic Acid, Base B Add Degassed Solvent A->B C Add Palladium Catalyst B->C D Heat and Stir under Inert Atmosphere C->D E Monitor by TLC/LC-MS D->E F Aqueous Workup & Extraction E->F G Drying and Concentration F->G H Column Chromatography G->H I Isolated Product H->I Product

Caption: Generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Performance in Amide Bond Formation

The amide bond is a cornerstone of peptide and protein chemistry and is present in a vast number of pharmaceuticals. The direct condensation of a carboxylic acid and an amine is often challenging due to the formation of a non-reactive ammonium carboxylate salt. Therefore, coupling reagents are typically employed to activate the carboxylic acid.

Experimental Protocol: Amide Bond Formation with 5-Halo-2-methoxy-3-nitrobenzoic Acid and Aniline

This protocol utilizes the common coupling reagent combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt).

Materials:

  • 5-Halo-2-methoxy-3-nitrobenzoic acid (1.0 mmol)

  • Aniline (1.1 mmol)

  • EDC·HCl (1.2 mmol)

  • HOBt (1.2 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 mmol)

  • Anhydrous Dichloromethane (DCM) (10 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a dry flask under an inert atmosphere, dissolve the 5-halo-2-methoxy-3-nitrobenzoic acid in anhydrous DCM.

  • Add aniline, HOBt, and DIPEA to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC·HCl portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Once complete, dilute the reaction with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or flash column chromatography.

Comparative Performance Data (Illustrative)

The electronic nature of the halogen substituent is expected to have a less pronounced effect on the amide coupling reaction compared to Suzuki coupling, as the reaction occurs at the carboxylic acid moiety. However, subtle electronic effects can still influence the acidity of the carboxylic acid and the reactivity of the activated intermediate. The following data is illustrative of expected outcomes.[10][11]

IntermediateCoupling ReagentBaseTime (h)Yield (%)
5-Iodo-2-methoxy-3-nitrobenzoic acid EDC/HOBtDIPEA12-1885-95
This compound EDC/HOBtDIPEA12-1885-95
5-Chloro-2-methoxy-3-nitrobenzoic acid EDC/HOBtDIPEA12-1880-90

Causality Behind Experimental Choices:

  • Coupling Reagent: EDC/HOBt is a widely used, reliable, and cost-effective choice for amide bond formation. HOBt is included to suppress side reactions and minimize racemization if chiral amines are used. Other coupling reagents like HATU or T3P® can be employed, especially for more challenging or sterically hindered substrates.

  • Base: A non-nucleophilic organic base such as DIPEA is used to neutralize the hydrochloride salt of EDC and the protonated amine, driving the reaction to completion without interfering with the coupling process.

  • Reaction Time: Amide coupling reactions are typically allowed to proceed overnight to ensure complete conversion.

Amide_Formation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Carboxylic Acid, Amine, HOBt, and DIPEA in Anhydrous DCM B Cool to 0 °C A->B C Add EDC·HCl B->C D Stir at Room Temperature for 12-24h C->D E Monitor by TLC D->E F Aqueous Workup & Extraction E->F G Drying and Concentration F->G H Recrystallization or Column Chromatography G->H I Isolated Amide H->I Product

Caption: Generalized workflow for EDC/HOBt mediated amide bond formation.

Conclusion and Strategic Recommendations

This comparative guide demonstrates that this compound is a highly effective and versatile intermediate for key synthetic transformations in drug discovery.

  • In Suzuki-Miyaura cross-coupling reactions , it offers a favorable balance of reactivity and stability. While the iodo-analog provides faster reaction rates, the bromo-derivative is often more cost-effective and readily available, providing high yields under reasonably mild conditions. The chloro-analog, while the most economical, requires more specialized and often more expensive catalyst systems to achieve comparable performance.

  • For amide bond formation , the performance of this compound is comparable to its halogenated counterparts, consistently delivering high yields with standard coupling protocols.

Strategic Recommendation: For many applications, This compound represents the optimal choice , providing a robust and reliable platform for the synthesis of complex molecules. Its predictable reactivity in both C-C and C-N bond-forming reactions makes it a valuable asset in the synthetic chemist's toolbox. The choice between the bromo, chloro, and iodo analogs will ultimately depend on a careful consideration of factors including desired reactivity, cost, availability, and the specific synthetic challenge at hand.

References

Safety Operating Guide

Mastering the Safe Handling of 5-Bromo-2-methoxy-3-nitrobenzoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, step-by-step framework for the safe handling, use, and disposal of 5-Bromo-2-methoxy-3-nitrobenzoic acid. By moving beyond mere compliance and fostering a deep understanding of the "why" behind each safety protocol, this document aims to become an indispensable resource for ensuring personnel safety and operational integrity in the laboratory.

Hazard Identification and Risk Assessment: Understanding the Compound

This compound is a substituted aromatic compound that, like many nitroaromatic and benzoic acid derivatives, requires careful handling due to its potential health hazards. According to available safety data, this chemical is classified as a skin, eye, and respiratory irritant.[1][2][3] A thorough risk assessment is the foundational step before any handling of this compound.

Key Hazards:

  • Skin Irritation: Direct contact can cause redness, itching, and irritation.[2][4]

  • Serious Eye Irritation: Contact with eyes can lead to significant irritation.[2][3]

  • Respiratory Tract Irritation: Inhalation of dust or fumes may cause irritation to the respiratory system.[2][3]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is mandatory to mitigate the identified risks. The selection of appropriate PPE is critical for preventing exposure.

PPE CategoryItemSpecifications & Rationale
Eye Protection Safety GogglesMust conform to EN 166 or OSHA 29 CFR 1910.133 standards to protect against dust and potential splashes.[1]
Face Protection Face ShieldRecommended when there is a significant risk of splashing or dust generation during transfer or reaction quenching.[1][5]
Hand Protection Chemical-Resistant GlovesButyl or neoprene gloves are recommended for handling nitro-compounds and acids.[6] Nitrile gloves can provide suitable short-term protection, but should be inspected for integrity before each use and changed immediately upon contamination.[1][7]
Body Protection Laboratory CoatA flame-resistant lab coat should be worn and kept fully buttoned to protect against accidental spills.[1][7]
Respiratory Protection Dust Mask or RespiratorA NIOSH/MSHA or European Standard EN 149 approved respirator should be used if dust formation is likely or when working outside of a certified chemical fume hood.[1][7]

Operational Plan for Safe Handling: A Step-by-Step Protocol

A systematic workflow is essential for minimizing exposure and ensuring a safe experimental process.

Preparation and Engineering Controls
  • Work Area Designation: All handling of this compound powder should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][8]

  • Emergency Equipment Accessibility: Ensure that a calibrated eyewash station and a safety shower are readily accessible and unobstructed.[9]

  • Gather Materials: Before starting, verify that all necessary PPE is available and in good condition. Spill cleanup materials should be readily accessible.[10]

Weighing and Transfer
  • Containment: Perform all weighing and transfer operations within a fume hood or a ventilated balance enclosure to contain any dust.[1]

  • Minimize Dust Formation: Handle the solid material gently to avoid creating airborne dust.[4]

During the Experiment
  • Clear Labeling: Keep all containers with this compound clearly and accurately labeled.[11]

  • Avoid Contact: Meticulously avoid contact with skin and eyes.[11]

  • Good Laboratory Practices: Do not eat, drink, or smoke in the laboratory.[1][12] Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[8]

Storage
  • Container Integrity: Store in a tightly closed container.[9]

  • Environmental Conditions: Keep in a cool, dry, and well-ventilated area.[4]

  • Incompatibilities: Store away from strong oxidizing agents and strong bases.[4][9]

Spill Management and Waste Disposal

Spill Management Protocol

In the event of a spill, a calm and systematic response is crucial.

  • Evacuate: Immediately evacuate personnel from the spill area.[4]

  • Ventilate: Ensure the area is well-ventilated; use the fume hood if the spill is contained within it.[1]

  • Don PPE: Put on the appropriate PPE, including respiratory protection.[1]

  • Contain the Spill: For a solid spill, carefully sweep up the material and place it into a labeled, sealed container for hazardous waste.[9] For liquid spills, use an absorbent material to contain and collect the spill.[2]

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.[13]

Waste Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all contaminated materials (e.g., gloves, absorbent pads, and excess reagent) in a designated and clearly labeled hazardous waste container.

  • Disposal: Dispose of the contents and container in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.[9][14] Do not dispose of down the drain.

Emergency First-Aid Procedures

Immediate and appropriate first aid is critical in the event of an exposure.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, ensuring to lift the upper and lower eyelids.[4][14] Seek immediate medical attention.[12] Removal of contact lenses should only be done by skilled personnel.[14]

  • Skin Contact: If skin contact occurs, flush the affected area with running water and soap if available.[14] Remove contaminated clothing and seek medical attention if irritation develops or persists.[9]

  • Inhalation: If fumes or dust are inhaled, move the individual to fresh air.[14] If breathing is difficult, provide respiratory support and seek medical attention.

  • Ingestion: If ingested, immediately give a glass of water.[14] Do not induce vomiting. Seek immediate medical attention.[9]

Visualizing the Safety Workflow

To provide a clear and concise overview of the handling process, the following workflow diagram illustrates the key steps and decision points.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste & Spills prep_risk Conduct Risk Assessment prep_ppe Select & Inspect PPE prep_risk->prep_ppe prep_eng Verify Engineering Controls (Fume Hood, Eyewash) prep_ppe->prep_eng handle_weigh Weigh & Transfer in Fume Hood prep_eng->handle_weigh handle_exp Conduct Experiment handle_weigh->handle_exp post_clean Decontaminate Work Area handle_exp->post_clean post_store Store Securely post_clean->post_store waste_disposal Dispose of Hazardous Waste post_store->waste_disposal spill Spill Occurs? spill_protocol Follow Spill Protocol spill->spill_protocol Yes spill->waste_disposal No spill_protocol->waste_disposal

Caption: Logical workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2-methoxy-3-nitrobenzoic acid
Reactant of Route 2
Reactant of Route 2
5-Bromo-2-methoxy-3-nitrobenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.